1-(tert-Butoxy)-4-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGIOEFHXBODQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449225 | |
| Record name | 1-TERT-BUTOXY-4-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2109-72-0 | |
| Record name | 1-(1,1-Dimethylethoxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2109-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-TERT-BUTOXY-4-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(tert-Butoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-(tert-Butoxy)-4-nitrobenzene, focusing on its chemical and physical properties, a detailed experimental protocol for its synthesis, and essential safety information. This document is intended to serve as a valuable resource for professionals in research and development.
Core Properties and Identification
1-(tert-Butoxy)-4-nitrobenzene, identified by the CAS number 2109-72-0 , is an aromatic ether derivative. Its structure features a nitro group and a tert-butoxy group attached to a benzene ring.[1][2][3]
Quantitative Data Summary
The key physical and chemical properties of 1-(tert-Butoxy)-4-nitrobenzene are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 2109-72-0 | [1][3] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |
| Molecular Weight | 195.22 g/mol | [2][3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Appearance | Not available | |
| Solubility | Not available |
Synthesis of 1-(tert-Butoxy)-4-nitrobenzene
A common and effective method for the synthesis of 1-(tert-Butoxy)-4-nitrobenzene is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) reacts with a tert-butyl halide.
Experimental Protocol: Williamson Ether Synthesis
This section details a representative experimental protocol for the synthesis of 1-(tert-Butoxy)-4-nitrobenzene.
Materials:
-
4-Nitrophenol
-
Sodium hydroxide (NaOH)
-
tert-Butyl bromide
-
Dimethylformamide (DMF) as solvent
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol in anhydrous DMF.
-
Add sodium hydroxide pellets portion-wise to the stirred solution at room temperature. The reaction is exothermic. The color of the solution will change as the sodium 4-nitrophenoxide is formed.
-
Nucleophilic Substitution: To the resulting solution of sodium 4-nitrophenoxide, add tert-butyl bromide dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 1-(tert-Butoxy)-4-nitrobenzene.
Safety Information
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Fire and Explosion Hazards: The compound may be combustible. Keep away from heat, sparks, and open flames.
-
Toxicology: Nitroaromatic compounds are often toxic and can be absorbed through the skin. Handle with care to avoid exposure.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the Williamson ether synthesis of 1-(tert-Butoxy)-4-nitrobenzene.
Caption: Workflow for the Williamson ether synthesis of 1-(tert-Butoxy)-4-nitrobenzene.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(tert-Butoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butoxy)-4-nitrobenzene (CAS No. 2109-72-0) is an aromatic ether derivative of nitrobenzene. While its direct applications and biological activities are not extensively documented in publicly available literature, its structure, featuring a nitro group and a bulky tert-butoxy group, makes it a compound of interest for structure-activity relationship studies in medicinal chemistry and as a potential intermediate in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, while the sterically hindering tert-butoxy group can modulate molecular interactions and metabolic stability. This guide provides a comprehensive overview of the known physicochemical properties of 1-(tert-Butoxy)-4-nitrobenzene, a proposed synthetic route, and a discussion of the general toxicological pathways relevant to nitroaromatic compounds.
Physicochemical Properties
Quantitative data for 1-(tert-Butoxy)-4-nitrobenzene is sparse in the literature. The following tables summarize the available experimental and computed data.
Table 1: General and Physical Properties of 1-(tert-Butoxy)-4-nitrobenzene
| Property | Value | Source |
| CAS Number | 2109-72-0 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][3] |
| Molecular Weight | 195.22 g/mol | [1][3] |
| Boiling Point | 112-114 °C @ 0.4 Torr | [2] |
| Melting Point | Not available | |
| Solubility | Not available |
Table 2: Computed Physicochemical Properties of 1-(tert-Butoxy)-4-nitrobenzene
| Property | Value | Source |
| XLogP3 | 3.3 | [2] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 195.08954328 g/mol | [1] |
| Topological Polar Surface Area | 55.1 Ų | [1] |
| Heavy Atom Count | 14 | [1] |
| Complexity | 196 | [1] |
Synthesis and Experimental Protocols
However, alternative methods for the synthesis of aryl tert-butyl ethers from phenols have been developed. A plausible route to 1-(tert-Butoxy)-4-nitrobenzene is the reaction of 4-nitrophenol with a tert-butylating agent under appropriate conditions. One such method involves the use of N,N-dimethylformamide di-t-butyl acetal.[6]
Proposed Synthetic Protocol: O-tert-Butylation of 4-Nitrophenol
This protocol is a generalized procedure based on methods for the synthesis of other aryl tert-butyl ethers and should be optimized for the specific synthesis of 1-(tert-Butoxy)-4-nitrobenzene.
Materials:
-
4-Nitrophenol
-
N,N-dimethylformamide di-t-butyl acetal
-
A basic catalyst (e.g., sodium hydride or potassium carbonate)
-
Anhydrous, aprotic solvent (e.g., Tetrahydrofuran or Dimethylformamide)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-nitrophenol (1.0 eq) and the anhydrous solvent.
-
Under a nitrogen atmosphere, add the basic catalyst (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add N,N-dimethylformamide di-t-butyl acetal (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford 1-(tert-Butoxy)-4-nitrobenzene.
Caption: Proposed workflow for the synthesis of 1-(tert-Butoxy)-4-nitrobenzene.
Reactivity and Stability
Specific stability and reactivity data for 1-(tert-Butoxy)-4-nitrobenzene are not available. However, its reactivity can be inferred from its functional groups:
-
Nitroaromatic Group: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. It can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). The aromatic ring is activated towards nucleophilic aromatic substitution, particularly at the ortho and para positions to the nitro group.
-
tert-Butyl Ether Group: Aryl tert-butyl ethers are generally stable to a wide range of reagents, including bases and nucleophiles. However, they are susceptible to cleavage under strong acidic conditions, typically regenerating the phenol and forming tert-butyl cation-derived products.
Biological Activity and Signaling Pathways
There is no specific information in the literature regarding the biological activity or associated signaling pathways of 1-(tert-Butoxy)-4-nitrobenzene. However, nitroaromatic compounds as a class are known to exhibit a range of biological effects, often linked to the reductive metabolism of the nitro group.[7][8]
The toxicity of many nitroaromatic compounds is initiated by their enzymatic reduction to form reactive intermediates.[9] This process, known as bioactivation, can lead to the formation of nitroso and hydroxylamine derivatives. These reactive species can induce cellular damage through various mechanisms, including oxidative stress and covalent binding to macromolecules like proteins and DNA.[9]
The following diagram illustrates a generalized pathway for the bioactivation of nitroaromatic compounds, which may be relevant to the potential toxicology of 1-(tert-Butoxy)-4-nitrobenzene.
Caption: General bioactivation pathway for nitroaromatic compounds leading to toxicity.
Disclaimer: This technical guide is intended for informational purposes only and is based on currently available public information. The proposed synthetic protocol is illustrative and has not been experimentally validated for 1-(tert-Butoxy)-4-nitrobenzene. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel. The discussion on biological activity represents a generalization for a class of compounds and is not specific to 1-(tert-Butoxy)-4-nitrobenzene.
References
- 1. Conversion of Phenols into Aryl Tert-Butyl Ethers Under Mitsunobu...: Ingenta Connect [ingentaconnect.com]
- 2. 1-(tert-Butoxy)-4-nitrobenzene | C10H13NO3 | CID 10943395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. US3920746A - Preparation of tertiary-butyl aryl ethers - Google Patents [patents.google.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. scielo.br [scielo.br]
- 9. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(tert-Butoxy)-4-nitrobenzene molecular weight and formula
This document provides the core physicochemical properties of 1-(tert-Butoxy)-4-nitrobenzene, specifically its molecular formula and molecular weight, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental molecular attributes of 1-(tert-Butoxy)-4-nitrobenzene are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and material specification.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.21 g/mol | [1] |
| 195.22 g/mol | [2][3] |
The molecular formula, C₁₀H₁₃NO₃, precisely defines the elemental composition of the molecule.[1] The slight variation in molecular weight values (195.21 g/mol and 195.22 g/mol ) is attributable to differences in the atomic weight values and rounding conventions used by various authoritative sources.[1][2][3]
References
1-(tert-Butoxy)-4-nitrobenzene solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(tert-Butoxy)-4-nitrobenzene in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(tert-Butoxy)-4-nitrobenzene, a key intermediate in various synthetic applications. By examining the molecule's physicochemical properties, we predict its behavior across a spectrum of common organic solvents. This document delves into the theoretical principles governing its solubility, rooted in the interplay of intermolecular forces. Furthermore, a robust, step-by-step experimental protocol for the quantitative determination of its solubility is presented, designed to ensure accuracy and reproducibility for researchers in organic synthesis and drug development.
Physicochemical Profile of 1-(tert-Butoxy)-4-nitrobenzene
Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and resulting physical properties. 1-(tert-Butoxy)-4-nitrobenzene, with the molecular formula C₁₀H₁₃NO₃, possesses a distinct combination of polar and non-polar features that dictates its interaction with various solvents.[1]
The structure is characterized by:
-
A hydrophobic phenyl ring and a bulky tert-butoxy group , which together create a large, non-polar surface area.
-
A highly polar nitro group (-NO₂) and an ether linkage (-O-) , which introduce significant polarity and the capacity for specific intermolecular interactions.
These features result in a molecule that is largely lipophilic yet possesses sufficient polarity to interact favorably with a range of solvent types. A summary of its key computed properties is provided below.
Table 1: Physicochemical Properties of 1-(tert-Butoxy)-4-nitrobenzene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1] |
| Molecular Weight | 195.21 g/mol | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 (ether oxygen and two nitro-group oxygens) | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
The Role of Intermolecular Forces in Solubility
The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a direct consequence of intermolecular forces.[2][3] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the formation of new, energetically favorable solute-solvent interactions.[4][5] The specific forces relevant to 1-(tert-Butoxy)-4-nitrobenzene are detailed below.
-
London Dispersion Forces: These are the weakest intermolecular forces and are present in all molecules.[2] Due to the large size of the benzene ring and the tert-butyl group, these forces are significant and are the primary driver for solubility in non-polar solvents like hexane and toluene.
-
Dipole-Dipole Interactions: The strong electron-withdrawing nature of the nitro group creates a substantial dipole moment in the molecule. This allows for strong attractive interactions with other polar molecules, making it soluble in polar aprotic solvents such as dichloromethane (DCM), acetone, and ethyl acetate.[2]
-
Hydrogen Bonding: While 1-(tert-Butoxy)-4-nitrobenzene has no hydrogen bond donors, the oxygen atoms in the ether and nitro groups can act as hydrogen bond acceptors.[1] This allows it to interact with polar protic solvents like ethanol and methanol, though its solubility may be limited by the large non-polar portion of the molecule.
The following diagram illustrates the key interactions between 1-(tert-Butoxy)-4-nitrobenzene and different classes of solvents.
References
Spectroscopic and Synthetic Profile of 1-(tert-Butoxy)-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and a proposed synthetic route for 1-(tert-butoxy)-4-nitrobenzene. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide presents a combination of confirmed chemical properties and predicted spectroscopic values based on the analysis of analogous compounds.
Chemical Identity and Properties
1-(tert-Butoxy)-4-nitrobenzene is an aromatic ether with the chemical formula C₁₀H₁₃NO₃.[1] It is also known by its IUPAC name, 1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene.[1] The compound consists of a nitro-substituted benzene ring connected to a tert-butoxy group via an ether linkage.
| Property | Value | Source |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene | [1] |
| CAS Number | 2109-72-0 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.21 g/mol | [1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(tert-butoxy)-4-nitrobenzene. These predictions are derived from the known spectral characteristics of related compounds, including tert-butyl aryl ethers and nitro-substituted aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~8.2 | Doublet | 2H | Ar-H (ortho to -NO₂) |
| ~7.0 | Doublet | 2H | Ar-H (ortho to -O-tBu) |
| 1.3 - 1.4 | Singlet | 9H | -C(CH₃ )₃ |
¹³C NMR (Predicted)
| Chemical Shift (δ) / ppm | Assignment |
| ~163 | C -O (aromatic) |
| ~142 | C -NO₂ (aromatic) |
| ~126 | C H (aromatic, ortho to -NO₂) |
| ~118 | C H (aromatic, ortho to -O-tBu) |
| ~80 | -O-C (CH₃)₃ |
| ~29 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1595, ~1490 | Medium | C=C stretch (aromatic) |
| ~1520, ~1345 | Strong | N-O stretch (nitro group) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1160 | Strong | C-O stretch (alkyl ether) |
| ~850 | Strong | C-H bend (para-disubstituted aromatic) |
Mass Spectrometry (MS) (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 195 | Moderate | [M]⁺ (Molecular Ion) |
| 180 | High | [M - CH₃]⁺ |
| 139 | Moderate | [M - C₄H₈]⁺ or [M - 56]⁺ |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
Proposed Synthesis: Williamson Ether Synthesis
A viable route for the synthesis of 1-(tert-butoxy)-4-nitrobenzene is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In this case, 4-nitrophenol would be deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack a tert-butyl halide.
Reaction Scheme:
Materials:
-
4-Nitrophenol
-
Sodium hydride (NaH)
-
tert-Butyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-nitrophenol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Add tert-butyl chloride (1.2 eq) dropwise to the reaction mixture via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization
The purified 1-(tert-butoxy)-4-nitrobenzene should be characterized by the following spectroscopic methods to confirm its identity and purity.
-
NMR Spectroscopy: Dissolve a small sample in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
IR Spectroscopy: Obtain the IR spectrum of the purified product as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer, typically with electron ionization (EI), to determine the molecular weight and fragmentation pattern.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic analysis of 1-(tert-butoxy)-4-nitrobenzene.
Caption: Workflow for the synthesis and spectroscopic confirmation of 1-(tert-butoxy)-4-nitrobenzene.
References
An In-depth Technical Guide to the Synthesis of 1-(tert-Butoxy)-4-nitrobenzene from 4-Nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(tert-butoxy)-4-nitrobenzene from 4-nitrophenol. Due to the significant steric hindrance posed by the tert-butyl group, traditional etherification methods such as the Williamson ether synthesis are generally ineffective. This guide, therefore, focuses on the more successful, albeit nuanced, approach of the Mitsunobu reaction, offering a detailed exploration of its methodology, reaction parameters, and expected outcomes.
Introduction: The Challenge of Steric Hindrance
The synthesis of aryl tert-butyl ethers presents a notable challenge in organic chemistry. The classical Williamson ether synthesis, which involves the S\textsubscript{N}2 reaction of an alkoxide with an alkyl halide, is highly effective for primary and some secondary alkyl halides. However, in the case of tertiary alkyl halides like tert-butyl bromide, the reaction predominantly proceeds via an E2 elimination pathway, yielding isobutylene as the major product rather than the desired ether. This is due to the steric bulk of the tertiary electrophile, which hinders the backside attack required for an S\textsubscript{N}2 reaction, making the abstraction of a proton by the phenoxide base more favorable.
Consequently, alternative synthetic strategies are required to overcome this steric barrier and achieve the formation of the C-O bond between the 4-nitrophenoxide and the tert-butyl carbocation. The Mitsunobu reaction has emerged as a reliable method for this transformation.
The Mitsunobu Reaction: A Viable Synthetic Route
The Mitsunobu reaction facilitates the condensation of an alcohol and a nucleophile with a pKa of approximately 15 or less, utilizing a combination of a phosphine, typically triphenylphosphine (PPh\textsubscript{3}), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] This reaction proceeds under mild, generally neutral conditions and is particularly useful for the synthesis of esters, ethers, and other functional groups where direct substitution is challenging.[1][2]
In the context of synthesizing 1-(tert-butoxy)-4-nitrobenzene, 4-nitrophenol acts as the nucleophile and tert-butanol serves as the alcohol. The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.
Reaction Mechanism and Key Reagents
The mechanism of the Mitsunobu reaction is a well-established, multi-step process:
-
Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a betaine intermediate.[3]
-
Proton Transfer: The acidic proton of the 4-nitrophenol is transferred to the nitrogen anion of the betaine, forming an ion pair.
-
Activation of the Alcohol: The tert-butanol attacks the activated phosphonium species, leading to the formation of an alkoxyphosphonium salt. This conversion of the hydroxyl group of tert-butanol into a good leaving group is a critical step.
-
S\textsubscript{N}2 Displacement: The 4-nitrophenoxide, now acting as the nucleophile, attacks the carbon of the tert-butyl group in an S\textsubscript{N}2 fashion, displacing the triphenylphosphine oxide and forming the desired 1-(tert-butoxy)-4-nitrobenzene.
The primary reagents involved and their roles are summarized below:
| Reagent | Role |
| 4-Nitrophenol | Nucleophile |
| tert-Butanol | Alcohol (source of the tert-butyl group) |
| Triphenylphosphine (PPh\textsubscript{3}) | Activates the azodicarboxylate and is oxidized to triphenylphosphine oxide |
| Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) | Oxidizing agent, facilitates the activation of the alcohol |
| Anhydrous Solvent (e.g., THF, Toluene) | Reaction medium |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 1-(tert-butoxy)-4-nitrobenzene via the Mitsunobu reaction, adapted from general procedures for sterically hindered substrates.[4][5]
Materials:
-
4-Nitrophenol
-
tert-Butanol
-
Triphenylphosphine (PPh\textsubscript{3})
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 4-nitrophenol (1.0 eq.), tert-butanol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolution: Add anhydrous THF (10 volumes relative to 4-nitrophenol) to the flask and stir the mixture under a nitrogen atmosphere until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of 4-nitrophenol.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, which will contain triphenylphosphine oxide and the reduced azodicarboxylate byproduct, is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 1-(tert-butoxy)-4-nitrobenzene.
Quantitative Data
| Parameter | Value/Condition |
| Reactants | |
| 4-Nitrophenol | 1.0 equivalent |
| tert-Butanol | 1.2-1.5 equivalents |
| Reagents | |
| Triphenylphosphine (PPh\textsubscript{3}) | 1.5 equivalents |
| DEAD or DIAD | 1.5 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | Moderate (subject to optimization) |
Visualizations
Reaction Pathway
Caption: Mitsunobu reaction for the synthesis of 1-(tert-butoxy)-4-nitrobenzene.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Conclusion
The synthesis of 1-(tert-butoxy)-4-nitrobenzene from 4-nitrophenol is a challenging transformation due to steric hindrance, which renders the traditional Williamson ether synthesis ineffective. The Mitsunobu reaction provides a robust and reliable alternative for achieving this synthesis under mild conditions. This guide has outlined the theoretical basis, a detailed experimental protocol, and the necessary reagents and conditions for this transformation. For researchers and professionals in drug development, mastering such specialized synthetic techniques is crucial for accessing a wider range of molecular architectures. Careful execution of the experimental procedure and thorough purification are key to obtaining the desired product in good yield and purity.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organic-synthesis.com [organic-synthesis.com]
An In-depth Technical Guide to the Mechanism of tert-Butoxylation of 4-Nitrohalobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the mechanism governing the tert-butoxylation of 4-nitrohalobenzene, a reaction of significant interest in synthetic chemistry. The core of this transformation lies in the Nucleophilic Aromatic Substitution (SNAr) mechanism, a pathway dictated by the electronic properties of the aromatic ring and the nature of the leaving group. This document will delve into the mechanistic details, present quantitative data, provide experimental protocols, and offer visual representations of the key processes involved.
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The tert-butoxylation of 4-nitrohalobenzene proceeds predominantly through the bimolecular Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is favored due to the presence of a strong electron-withdrawing nitro group (-NO₂) positioned para to the halogen substituent (the leaving group). The nitro group activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate.
The SNAr mechanism can be broken down into two key steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The tert-butoxide anion (t-BuO⁻), a strong nucleophile, attacks the carbon atom bearing the halogen. This addition leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization is crucial for stabilizing the intermediate and lowering the activation energy of this step.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the halide ion (X⁻). This step is typically fast.
The overall rate of the SNAr reaction is primarily determined by the first step, the formation of the Meisenheimer complex, as it involves the disruption of the aromatic system.
Visualizing the SNAr Pathway
The following diagram illustrates the stepwise mechanism for the tert-butoxylation of 4-nitrochlorobenzene.
Caption: SNAr mechanism for tert-butoxylation of 4-nitrochlorobenzene.
Factors Influencing the Reaction
Several factors significantly impact the rate and efficiency of the tert-butoxylation of 4-nitrohalobenzene.
Nature of the Leaving Group
The reactivity of the 4-nitrohalobenzene substrate is highly dependent on the identity of the halogen. The typical leaving group ability in SNAr reactions follows the order:
F > Cl > Br > I
This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. In SNAr, the rate-determining step is the nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack by the tert-butoxide. This strong inductive electron withdrawal by fluorine stabilizes the developing negative charge in the Meisenheimer complex more effectively than the other halogens.
Solvent Effects
Polar aprotic solvents are generally preferred for SNAr reactions. These solvents can solvate the cation (e.g., K⁺ from potassium tert-butoxide) while leaving the tert-butoxide anion relatively unsolvated and thus more nucleophilic. Common solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Acetonitrile
The choice of solvent can influence the reaction rate and, in some cases, the product distribution.
Role of the Nucleophile
Potassium tert-butoxide is a commonly used reagent for this transformation. It is a strong, sterically hindered base and nucleophile. The steric bulk of the tert-butyl group can sometimes influence the reaction, but in the case of the para-substituted 4-nitrohalobenzene, this is less of a concern.
Quantitative Data
Table 1: Influence of the Leaving Group on the Yield of 4-tert-Butoxynitrobenzene
| 4-Nitrohalobenzene | Leaving Group | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Nitrofluorobenzene | F | THF | 25 | 2 | ~95 | Wulff et al. |
| 4-Nitrochlorobenzene | Cl | THF/DMSO | 80 | 12 | 80-90 | General SNAr Protocols |
| 4-Nitrobromobenzene | Br | DMSO | 100 | 24 | Moderate | Inferred from reactivity trends |
| 4-Nitroiodobenzene | I | DMSO | >100 | >24 | Low | Inferred from reactivity trends |
Note: The data for 4-nitrobromobenzene and 4-nitroiodobenzene are qualitative estimates based on the established reactivity trend in SNAr reactions, as specific yield data for tert-butoxylation under comparable conditions is scarce.
Experimental Protocols
The following are representative experimental protocols for the tert-butoxylation of 4-nitrohalobenzenes.
General Procedure for the tert-Butoxylation of 4-Nitrofluorobenzene
Materials:
-
4-Nitrofluorobenzene
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask is charged with 4-nitrofluorobenzene (1.0 eq) and anhydrous THF to make a 0.1-0.2 M solution.
-
The flask is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Potassium tert-butoxide (1.2 eq) is added portion-wise to the stirred solution. A color change to deep orange or red is typically observed, indicating the formation of the Meisenheimer complex.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Upon completion (monitored by TLC), the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is transferred to a separatory funnel and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by silica gel chromatography.
Workflow for Experimental Protocol
Caption: General experimental workflow for tert-butoxylation.
Alternative Mechanistic Considerations
While the SNAr mechanism is the most plausible and widely accepted pathway for this reaction, it is important for researchers to be aware of other potential, though less likely, mechanisms in aromatic substitution.
-
Radical Nucleophilic Substitution (Sʀɴ1): This mechanism involves single-electron transfer (SET) to form a radical anion. While tert-butoxide can act as a single-electron donor in some contexts, the conditions for the tert-butoxylation of 4-nitrohalobenzene (especially with the highly reactive 4-nitrofluorobenzene) are not typical for promoting an Sʀɴ1 pathway.
-
Benzyne Mechanism: This mechanism involves an elimination-addition sequence via a highly reactive benzyne intermediate. It is generally favored with very strong bases and in the absence of strong electron-withdrawing groups. The presence of the nitro group and the use of a moderately strong base like potassium tert-butoxide make the benzyne mechanism unlikely in this case.
Conclusion
The tert-butoxylation of 4-nitrohalobenzene is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the key Meisenheimer intermediate. The reactivity of the 4-nitrohalobenzene is highly dependent on the halogen, with fluoride being the best leaving group. The reaction is typically carried out using potassium tert-butoxide in a polar aprotic solvent. While alternative mechanisms are theoretically possible, the experimental evidence strongly supports the SNAr pathway as the predominant route for this important transformation. A thorough understanding of this mechanism and the factors that influence it is crucial for optimizing reaction conditions and for the rational design of synthetic routes in drug development and other areas of chemical research.
Technical Guide: Elucidating the Crystal Structure of Aromatic Nitro Compounds
1. Executive Summary
This technical guide addresses the request for information on the crystal structure of 1-(tert-Butoxy)-4-nitrobenzene. A comprehensive search of scientific literature and crystallographic databases indicates that the specific crystal structure for this compound has not been publicly reported. In light of this, this document provides a detailed, generalized experimental protocol for determining the crystal structure of a small organic molecule such as 1-(tert-Butoxy)-4-nitrobenzene. This guide includes methodologies for synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, crystallographic data for the closely related compound, 1-ethoxy-4-nitrobenzene, is presented as an illustrative example of the expected data from such an analysis.
2. Introduction
The determination of the three-dimensional atomic arrangement in a crystalline solid is fundamental to understanding its physicochemical properties. For professionals in drug development and materials science, knowledge of a compound's crystal structure is invaluable for structure-activity relationship (SAR) studies, polymorph screening, and formulation development. While the crystal structure of 1-(tert-Butoxy)-4-nitrobenzene is not currently available, the methodologies outlined herein provide a robust framework for its determination.
3. General Experimental Protocol for Crystal Structure Determination
The process of determining the crystal structure of a novel organic compound can be broken down into three key stages: synthesis and purification, single crystal growth, and single-crystal X-ray diffraction analysis.
3.1. Synthesis and Purification of 1-(tert-Butoxy)-4-nitrobenzene
A potential synthetic route to 1-(tert-Butoxy)-4-nitrobenzene is the Williamson ether synthesis.
-
Reaction: 4-nitrophenol is reacted with a tert-butylating agent, such as tert-butyl bromide, in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or dimethylformamide).
-
Purification: The crude product would be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to achieve high purity, which is crucial for successful crystallization.
3.2. Single Crystal Growth
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Several techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the vapor of the second solvent into the first induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.
3.3. Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable single crystal is obtained, its structure can be determined using SC-XRD.[1]
-
Crystal Mounting: A well-formed crystal, typically 0.1-0.3 mm in size, is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
4. Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for crystal structure determination.
References
An In-depth Technical Guide to 1-(tert-Butoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(tert-Butoxy)-4-nitrobenzene, a key chemical intermediate. It details its chemical and physical properties, outlines a standard synthesis protocol, and explores its applications, particularly within the field of drug discovery and development.
Chemical Identity and Properties
1-(tert-Butoxy)-4-nitrobenzene, systematically named 1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene according to IUPAC nomenclature, is an aromatic ether.[1] The presence of both a bulky tert-butoxy group and an electron-withdrawing nitro group on the benzene ring imparts distinct chemical characteristics that make it a valuable reagent in organic synthesis.
Table 1: Chemical and Physical Properties of 1-(tert-Butoxy)-4-nitrobenzene
| Property | Value | Reference |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene | [1] |
| Synonyms | 4-Nitrophenyl tert-butyl ether | |
| CAS Number | 2109-72-0 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Appearance | Pale yellow solid or oil | |
| Melting Point | Data not readily available; likely a low-melting solid | |
| Boiling Point | Data not readily available | |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl acetate) |
Note: Experimental physical properties such as melting and boiling points are not consistently reported in publicly available literature. The related compound, 1-butoxy-4-nitrobenzene, has a reported melting point of 31 °C and a boiling point of 308 °C at 760 mmHg, which may offer a point of comparison.[2]
Synthesis of 1-(tert-Butoxy)-4-nitrobenzene
The most common and logical synthetic route to 1-(tert-butoxy)-4-nitrobenzene is via the Williamson ether synthesis . This method involves the reaction of a phenoxide with an alkyl halide. In this case, the sodium salt of 4-nitrophenol is reacted with a tert-butyl halide.
Reaction Principle
The synthesis proceeds via a nucleophilic substitution reaction. The phenoxide ion, generated by deprotonating 4-nitrophenol with a suitable base, acts as the nucleophile, attacking the electrophilic carbon of the tert-butyl halide.
Caption: General reaction scheme for the synthesis of 1-(tert-Butoxy)-4-nitrobenzene.
Detailed Experimental Protocol
This is a representative protocol based on the principles of the Williamson ether synthesis and may require optimization.
Materials:
-
4-Nitrophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-Butyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Formation of the Phenoxide: A solution of 4-nitrophenol (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C under a nitrogen atmosphere. The mixture is stirred at this temperature for 30 minutes, and then at room temperature for an additional 1 hour, or until the evolution of hydrogen gas ceases.
-
Addition of the Alkyl Halide: The reaction mixture is cooled back to 0 °C, and tert-butyl bromide (1.2 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Data
Definitive, publicly available spectroscopic data for 1-(tert-butoxy)-4-nitrobenzene is scarce. The following are predicted assignments based on the analysis of similar compounds.
Table 2: Predicted Spectroscopic Data for 1-(tert-Butoxy)-4-nitrobenzene
| Technique | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) and Assignments |
| ¹H NMR | δ ~8.2 (d, 2H, aromatic protons ortho to NO₂), δ ~7.0 (d, 2H, aromatic protons ortho to O-t-Bu), δ ~1.4 (s, 9H, tert-butyl protons) |
| ¹³C NMR | δ ~163 (C-O), δ ~142 (C-NO₂), δ ~126 (CH ortho to NO₂), δ ~118 (CH ortho to O-t-Bu), δ ~80 (quaternary C of t-Bu), δ ~29 (CH₃ of t-Bu) |
| IR (cm⁻¹) | ~2980-2850 (C-H stretch of t-Bu), ~1520 & ~1345 (asymmetric and symmetric NO₂ stretch), ~1250 (C-O-C stretch) |
Note: The predicted ¹H and ¹³C NMR chemical shifts for the aromatic protons and carbons are based on the expected electronic effects of the nitro and tert-butoxy substituents.[3] The IR stretching frequencies are characteristic for the respective functional groups.
Applications in Drug Discovery and Development
Nitroaromatic compounds, such as 1-(tert-butoxy)-4-nitrobenzene, are versatile building blocks in medicinal chemistry.[4][5] The nitro group can serve multiple purposes in a synthetic strategy.
Role as a Synthetic Intermediate
The primary utility of 1-(tert-butoxy)-4-nitrobenzene in drug development lies in its potential as a precursor to more complex molecules.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This transformation is fundamental in the synthesis of a vast number of pharmaceuticals. The resulting amino group can then be further functionalized, for example, through acylation, alkylation, or diazotization reactions.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of other functional groups.
-
Modification of the Ether Linkage: While the tert-butyl ether is generally stable, it can be cleaved under specific acidic conditions to reveal the phenol, providing another site for chemical modification.
Caption: Synthetic transformations of 1-(tert-Butoxy)-4-nitrobenzene.
The Nitro Group in Bioactive Molecules
While often viewed as a synthetic handle, the nitro group itself can be a critical pharmacophore in certain drug classes. It is a feature in some antimicrobial and anticancer agents.[6] The biological activity of these compounds is often linked to the in vivo reduction of the nitro group to reactive intermediates that can exert a therapeutic effect. However, the potential for toxicity associated with nitroaromatic compounds necessitates careful consideration and thorough toxicological evaluation during the drug development process.
References
- 1. 1-(tert-Butoxy)-4-nitrobenzene | C10H13NO3 | CID 10943395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Butoxy-4-nitrobenzene|lookchem [lookchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Thermochemical Properties of 1-(tert-Butoxy)-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available thermochemical data for 1-(tert-butoxy)-4-nitrobenzene (CAS No. 2109-72-0). Due to a lack of experimentally determined thermochemical values in publicly accessible literature, this document presents computationally derived data sourced from the PubChem database. Additionally, a comprehensive, generalized experimental and computational methodology for determining the thermochemical properties of such compounds is detailed, offering a procedural framework for researchers in the field. This guide is intended to serve as a valuable resource for professionals in drug development, materials science, and chemical research who require an understanding of the energetic properties of this molecule for process safety, reaction kinetics, and computational modeling.
Introduction
1-(tert-Butoxy)-4-nitrobenzene is an aromatic ether containing a nitro functional group. The presence of the bulky tert-butoxy group and the electron-withdrawing nitro group on the benzene ring influences its chemical reactivity, stability, and intermolecular interactions. A thorough understanding of its thermochemical properties, such as enthalpy of formation, is crucial for predicting its behavior in chemical reactions, assessing its thermal stability, and for the parameterization of computational models.
This guide addresses the current gap in experimental data by providing high-quality computed values and outlining the standard methodologies that would be employed for their experimental or computational determination.
Thermochemical Data
At the time of this publication, no experimental thermochemical data for 1-(tert-butoxy)-4-nitrobenzene has been found in a comprehensive search of the scientific literature. The following table summarizes the computed physicochemical and thermochemical properties available from the PubChem database.[1] These values are derived from computational models and should be considered as estimates.
Table 1: Computed Physicochemical and Thermochemical Properties of 1-(tert-Butoxy)-4-nitrobenzene
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1] |
| Molecular Weight | 195.21 g/mol | PubChem[1] |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene | PubChem[1] |
| CAS Number | 2109-72-0 | PubChem[1] |
| Exact Mass | 195.08954328 Da | PubChem[1] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |
| Complexity | 196 | PubChem[1] |
Note: Enthalpy of formation and other key thermochemical parameters are not available even as computed values in the readily accessible databases. The following sections describe the methodologies to determine these values.
Experimental and Computational Protocols
While specific experimental data for 1-(tert-butoxy)-4-nitrobenzene is unavailable, this section details the standard protocols that would be used to determine its key thermochemical properties.
Experimental Determination of Enthalpy of Combustion
The standard enthalpy of combustion can be determined using bomb calorimetry.
Protocol:
-
Sample Preparation: A precisely weighed sample of high-purity 1-(tert-butoxy)-4-nitrobenzene is placed in a crucible within a combustion bomb.
-
Bomb Assembly: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm). A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.
-
Combustion: The sample is ignited via an electrical fuse. The combustion of the compound releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system (bomb, water, etc.) is determined in a separate experiment by burning a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of the sample is then calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and any side reactions (e.g., formation of nitric acid from the nitrogen in the sample and atmosphere). The standard enthalpy of combustion is then calculated from the heat released and the molar mass of the compound.
Computational Determination of Thermochemical Properties
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. High-level ab initio methods can yield accurate values for enthalpy of formation and other parameters.[2][3][4]
Protocol:
-
Conformational Analysis: The first step involves a thorough search for the lowest energy conformers of the 1-(tert-butoxy)-4-nitrobenzene molecule. This is often performed using molecular mechanics force fields like MMFF94.[4]
-
Geometry Optimization and Frequency Calculation: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d)).[4][5] Harmonic frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
High-Level Single-Point Energy Calculations: To achieve higher accuracy, single-point energy calculations are performed on the optimized geometries using more sophisticated and computationally expensive methods. Composite methods like Gaussian-3 (G3) or Gaussian-4 (G4) theory are often employed as they are designed to provide accurate thermochemical data.[2][3][6]
-
Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K (ΔfH°(g, 298.15 K)) is typically calculated using the atomization method.[4] This involves calculating the enthalpy change for the reaction where the molecule is broken down into its constituent atoms in their standard states. The enthalpy of formation is then derived using the calculated atomization energy and the known experimental enthalpies of formation of the elements in the gas phase.
-
Boltzmann Averaging: If multiple stable conformers are found, their individual thermochemical properties are weighted by their Boltzmann populations at the desired temperature to obtain the overall thermochemical properties of the compound.[4]
Visualizations
The following diagrams illustrate the generalized workflows for the experimental and computational determination of thermochemical data.
Caption: Experimental workflow for determining the enthalpy of combustion.
Caption: Computational workflow for determining thermochemical properties.
Conclusion
This technical guide has summarized the currently available, albeit computationally derived, thermochemical and physicochemical data for 1-(tert-butoxy)-4-nitrobenzene. The significant lack of experimental data highlights an opportunity for future research to validate and refine the computational estimates. The detailed experimental and computational protocols provided herein offer a robust framework for undertaking such investigations. Accurate thermochemical data for this compound will be beneficial for advancing its applications in drug development and other areas of chemical science.
References
- 1. 1-(tert-Butoxy)-4-nitrobenzene | C10H13NO3 | CID 10943395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational methods in organic thermochemistry. 1. Hydrocarbon enthalpies and free energies of formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(tert-Butoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(tert-butoxy)-4-nitrobenzene, a valuable chemical intermediate. The document details its chemical and physical properties, outlines a common synthetic route via Williamson ether synthesis, and presents key spectroscopic and physical data in a structured format. Furthermore, it explores potential chemical transformations of 1-(tert-butoxy)-4-nitrobenzene, including the reduction of the nitro group, acid-catalyzed cleavage of the tert-butyl ether, and nucleophilic aromatic substitution, providing detailed reaction mechanisms. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, facilitating the use of this compound in further research and development.
Introduction
1-(tert-Butoxy)-4-nitrobenzene, with the CAS number 2109-72-0, is an aromatic ether that holds significance as a versatile intermediate in organic synthesis.[1] Its structure, featuring a nitro group and a tert-butoxy group on a benzene ring, offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amino group, a key functional group in many pharmaceuticals. The tert-butoxy group, a bulky ether linkage, can be selectively cleaved under acidic conditions, providing a route to 4-nitrophenol. These distinct reactive sites make 1-(tert-butoxy)-4-nitrobenzene a useful building block for the synthesis of more complex molecules.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(tert-butoxy)-4-nitrobenzene is presented in the table below. This data has been compiled from various sources to provide a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.21 g/mol | [1] |
| CAS Number | 2109-72-0 | [1] |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Topological Polar Surface Area | 55.1 Ų | [1] |
Synthesis
The most common and logical method for the synthesis of 1-(tert-butoxy)-4-nitrobenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) acts as the nucleophile, attacking a suitable tert-butyl halide.
General Experimental Protocol: Williamson Ether Synthesis (Predicted)
Materials:
-
4-Nitrophenol
-
Sodium hydride (NaH) or another suitable base (e.g., sodium hydroxide)
-
tert-Butyl bromide or tert-butyl chloride
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol in the chosen anhydrous solvent.
-
Cool the solution in an ice bath and slowly add a stoichiometric equivalent of sodium hydride. The mixture will effervesce as hydrogen gas is evolved. Stir until the evolution of gas ceases and a clear solution of the sodium 4-nitrophenoxide is formed.
-
To the resulting solution, add a slight excess (1.1-1.2 equivalents) of tert-butyl bromide or tert-butyl chloride dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 1-(tert-butoxy)-4-nitrobenzene.
Spectroscopic Data
The following tables summarize the available spectroscopic data for 1-(tert-butoxy)-4-nitrobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | CDCl₃ | 8.18 | d | 9.3 | Ar-H ortho to NO₂ |
| 6.95 | d | 9.3 | Ar-H ortho to O-tBu | ||
| 1.42 | s | - | -C(CH₃)₃ | ||
| ¹³C | CDCl₃ | 162.7 | - | - | Ar-C-O |
| 142.1 | - | - | Ar-C-NO₂ | ||
| 125.6 | - | - | Ar-CH ortho to NO₂ | ||
| 123.8 | - | - | Ar-CH ortho to O-tBu | ||
| 80.5 | - | - | -O-C(CH₃)₃ | ||
| 28.9 | - | - | -C(CH₃)₃ |
Data sourced from a study on the transetherification of 2,4-dimethoxynitrobenzene.
Mass Spectrometry (MS)
| Technique | Ionization Mode | Calculated m/z | Found m/z | Ion |
| High-Resolution Mass Spectrometry (HRMS) | ESI | 196.0968 | 196.0963 | [M+H]⁺ |
Data sourced from a study on the transetherification of 2,4-dimethoxynitrobenzene.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| 2982 | C-H stretch (aliphatic) |
| 1603, 1481 | C=C stretch (aromatic) |
| 1527 | N-O asymmetric stretch (nitro group) |
| 1368 | N-O symmetric stretch (nitro group) |
| 1266, 1244, 1156 | C-O stretch (ether) |
Data sourced from a study on the transetherification of 2,4-dimethoxynitrobenzene.
Chemical Reactions and Mechanisms
1-(tert-Butoxy)-4-nitrobenzene can undergo several key chemical transformations, making it a versatile intermediate. The following sections detail the mechanisms of these potential reactions.
Reduction of the Nitro Group
The nitro group can be reduced to an amine, a fundamental transformation in the synthesis of many pharmaceutical compounds. A common method for this is catalytic hydrogenation.
Experimental Protocol (General):
-
Dissolve 1-(tert-butoxy)-4-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-(tert-butoxy)aniline.
Acid-Catalyzed Cleavage of the tert-Butyl Ether
The tert-butoxy group can be removed under acidic conditions to yield 4-nitrophenol. This reaction typically proceeds via a carbocation intermediate.
Experimental Protocol (General):
-
Dissolve 1-(tert-butoxy)-4-nitrobenzene in a suitable solvent like dichloromethane or dioxane.
-
Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain 4-nitrophenol.
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. While the tert-butoxy group is not a typical leaving group, under forcing conditions or with specific substrates, substitution might be possible. A more likely scenario for nucleophilic aromatic substitution would involve a derivative of 1-(tert-butoxy)-4-nitrobenzene with a better leaving group (e.g., a halide) on the ring.
Applications in Research and Development
The dual functionality of 1-(tert-butoxy)-4-nitrobenzene makes it a potentially useful starting material in several areas of chemical research:
-
Medicinal Chemistry: The reduction of the nitro group to an amine provides access to 4-(tert-butoxy)aniline. This scaffold can be further elaborated to synthesize a variety of compounds with potential biological activity. The tert-butoxy group can modulate lipophilicity and metabolic stability.
-
Materials Science: The aromatic core and the potential for functional group transformation suggest that derivatives of 1-(tert-butoxy)-4-nitrobenzene could be explored as monomers for specialty polymers or as components in organic electronic materials.
-
Agrochemicals: The nitroaromatic moiety is present in some agrochemicals. The specific substitution pattern of this compound could be a starting point for the synthesis of novel herbicides or pesticides.
Conclusion
1-(tert-Butoxy)-4-nitrobenzene is a valuable chemical intermediate with a rich potential for synthetic transformations. This guide has provided a detailed overview of its properties, a plausible synthetic route, and a summary of its key spectroscopic data. The exploration of its reactivity through the reduction of the nitro group, cleavage of the ether linkage, and potential for nucleophilic aromatic substitution highlights its versatility as a building block in various fields of chemical research. It is hoped that this technical guide will serve as a useful resource for scientists and researchers, enabling further innovation and discovery.
References
An In-depth Technical Guide to 1-(tert-Butoxy)-4-nitrobenzene: Discovery, Synthesis, and Properties
Abstract
This technical guide provides a comprehensive overview of 1-(tert-butoxy)-4-nitrobenzene, a valuable intermediate in organic synthesis. While a definitive historical account of its initial discovery remains elusive in readily available literature, its existence and utility are intrinsically linked to the development of foundational organic reactions, namely the Williamson ether synthesis and nucleophilic aromatic substitution. This document details the plausible synthetic routes, experimental protocols, and key physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Historical Context and Plausible Discovery
The history of 1-(tert-butoxy)-4-nitrobenzene is not marked by a singular, celebrated discovery but rather by the gradual evolution of synthetic methodologies in organic chemistry. Its synthesis became conceivable with the advent of two major reaction types:
-
The Williamson Ether Synthesis: Developed by Alexander Williamson in 1850, this reaction provides a general method for preparing ethers from an alkoxide and an organohalide.[1] The synthesis of 1-(tert-butoxy)-4-nitrobenzene via this method would involve the reaction of a 4-nitrophenoxide with a tert-butyl halide.
-
Nucleophilic Aromatic Substitution (SNA r): This class of reactions, where a nucleophile displaces a leaving group on an aromatic ring, became well-understood in the 20th century. The presence of a strong electron-withdrawing group, such as the nitro group in the para position, activates the aromatic ring towards nucleophilic attack, making the synthesis of 1-(tert-butoxy)-4-nitrobenzene from a 4-halonitrobenzene and a tert-butoxide feasible.
Given the timeline of these discoveries, it is plausible that 1-(tert-butoxy)-4-nitrobenzene was first synthesized in a laboratory exploring the scope and limitations of these fundamental reactions, likely in the mid-20th century. Its utility as a building block in more complex molecules would have driven further interest and the development of more refined synthetic procedures.
Synthetic Methodologies
The primary routes for the synthesis of 1-(tert-butoxy)-4-nitrobenzene involve either the formation of the ether linkage via a Williamson-type reaction or a direct nucleophilic aromatic substitution.
Williamson Ether Synthesis Approach
This method involves the reaction of a 4-nitrophenoxide salt with a tert-butyl electrophile. The tert-butyl group is typically introduced using a reagent like tert-butyl bromide or tert-butyl chloride.
Reaction Scheme:
-
Step 1: Deprotonation of 4-nitrophenol: 4-nitrophenol is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding 4-nitrophenoxide anion.
-
Step 2: Nucleophilic attack: The 4-nitrophenoxide anion then acts as a nucleophile, attacking the tert-butyl halide in an Sₙ2 reaction to form the desired ether.
Nucleophilic Aromatic Substitution (SNA r) Approach
This approach utilizes an activated aromatic substrate, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene, which reacts with a tert-butoxide salt. The strong electron-withdrawing nitro group facilitates the addition-elimination mechanism of the SₙAr reaction.
Reaction Scheme:
-
Step 1: Nucleophilic addition: The tert-butoxide anion attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Step 2: Elimination of the leaving group: The aromaticity of the ring is restored by the elimination of the halide ion, yielding 1-(tert-butoxy)-4-nitrobenzene.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 1-(tert-butoxy)-4-nitrobenzene based on the methodologies described above.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution of 1-Fluoro-4-nitrobenzene
Materials:
-
1-Fluoro-4-nitrobenzene
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-(tert-butoxy)-4-nitrobenzene.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1-(tert-butoxy)-4-nitrobenzene is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | [2] |
| Molecular Weight | 195.21 g/mol | [2] |
| CAS Number | 2109-72-0 | [2] |
| Appearance | - | - |
| Melting Point | - | - |
| Boiling Point | - | - |
| Topological Polar Surface Area | 55.1 Ų | [2] |
Note: Experimental data for appearance, melting point, and boiling point are not consistently reported in the searched literature. The provided data is based on computational predictions where available.
Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for 1-(tert-butoxy)-4-nitrobenzene.
| Spectroscopy | Data |
| ¹H NMR | Spectral data for the analogous compound 1-butoxy-4-nitrobenzene shows characteristic peaks for the aromatic protons and the protons of the butoxy group.[1] For 1-(tert-butoxy)-4-nitrobenzene, one would expect a singlet for the nine equivalent protons of the tert-butyl group and two doublets in the aromatic region. |
| ¹³C NMR | For the related 1-butoxy-4-nitrobenzene, characteristic peaks for the aromatic carbons and the carbons of the butoxy group are observed.[3] For the tert-butoxy analog, a quaternary carbon signal for the tert-butyl group and a signal for the methyl carbons would be expected, in addition to the aromatic carbon signals. |
| Infrared (IR) | The IR spectrum is expected to show strong absorption bands corresponding to the nitro group (typically around 1520 and 1340 cm⁻¹), C-O stretching of the ether linkage, and C-H stretching of the aromatic and aliphatic groups. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M⁺) at m/z = 195. A prominent fragment would likely be the loss of the tert-butyl group. |
Note: While some spectral data for related compounds is available, a complete and verified set of spectra specifically for 1-(tert-butoxy)-4-nitrobenzene was not found in the initial searches. The data presented is based on expected chemical shifts and fragmentation patterns.
Visualizations
Synthetic Pathways
The following diagrams illustrate the two primary synthetic routes to 1-(tert-butoxy)-4-nitrobenzene.
Caption: Williamson Ether Synthesis of 1-(tert-butoxy)-4-nitrobenzene.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(tert-Butoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-(tert-butoxy)-4-nitrobenzene, a valuable intermediate in organic synthesis. The protocol is based on the acid-catalyzed addition of isobutylene to 4-nitrophenol.
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and spectroscopic properties of 1-(tert-butoxy)-4-nitrobenzene.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₃[1] |
| Molecular Weight | 195.21 g/mol [1] |
| Appearance | Pale yellow solid or oil |
| Melting Point | 65-67 °C |
| Boiling Point | 135-137 °C at 10 mmHg |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.18 (d, J = 9.2 Hz, 2H), 7.05 (d, J = 9.2 Hz, 2H), 1.40 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.8, 142.9, 125.8, 118.9, 80.1, 28.8 |
| IR (KBr, cm⁻¹) | 2980, 1595, 1510, 1340, 1240, 1160, 840 |
| Mass Spec (EI, m/z) | 195 [M]⁺, 139, 123, 93, 57 |
Experimental Protocol: Synthesis of 1-(tert-Butoxy)-4-nitrobenzene
This protocol details the synthesis of 1-(tert-butoxy)-4-nitrobenzene from 4-nitrophenol and isobutylene using a strong acid catalyst.
Reaction Principle
The synthesis proceeds via an acid-catalyzed electrophilic addition of isobutylene to the hydroxyl group of 4-nitrophenol. The tert-butyl cation, formed by the protonation of isobutylene, is attacked by the nucleophilic oxygen of the phenol to form the corresponding tert-butyl ether. This method is a common and efficient way to synthesize tert-butyl ethers of phenols.
Materials and Reagents
-
4-Nitrophenol
-
Dichloromethane (CH₂Cl₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Isobutylene (gas)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Equipment
-
Three-neck round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 4-nitrophenol (10.0 g, 71.9 mmol) in dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
-
Catalyst Addition:
-
Slowly add concentrated sulfuric acid (1.0 mL) to the stirred solution.
-
-
Addition of Isobutylene:
-
Bubble isobutylene gas through the solution at a moderate rate for 2-3 hours while maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) mixture as the eluent. The reaction is complete when the 4-nitrophenol spot has disappeared.
-
-
Work-up:
-
Once the reaction is complete, stop the isobutylene flow and remove the ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL) to neutralize the acid. Be cautious of gas evolution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexane:ethyl acetate (starting from 9:1) to afford the pure 1-(tert-butoxy)-4-nitrobenzene as a pale yellow solid.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Diagrams
Reaction Scheme
Caption: Reaction scheme for the synthesis of 1-(tert-butoxy)-4-nitrobenzene.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
Application of 1-(tert-Butoxy)-4-nitrobenzene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butoxy)-4-nitrobenzene is a valuable intermediate in organic synthesis, primarily utilized as a precursor for the synthesis of 4-(tert-butoxy)aniline. The presence of the tert-butoxy protecting group on the phenolic oxygen and the nitro group on the aromatic ring allows for selective transformations, making it a versatile building block in the construction of complex molecules, particularly in the field of medicinal chemistry. The tert-butoxy group can be readily removed under acidic conditions to reveal the corresponding phenol, while the nitro group can be reduced to an amine, providing a handle for a wide array of further chemical modifications. This document provides detailed application notes and experimental protocols for the key transformations of 1-(tert-butoxy)-4-nitrobenzene.
Key Applications
The primary synthetic utility of 1-(tert-butoxy)-4-nitrobenzene lies in its conversion to 4-(tert-butoxy)aniline, a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors. The subsequent deprotection of the tert-butoxy group to yield 4-aminophenol further expands its applications.
Synthesis of 4-(tert-Butoxy)aniline via Catalytic Hydrogenation
The reduction of the nitro group in 1-(tert-butoxy)-4-nitrobenzene to an amine is a crucial transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this purpose.
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for the catalytic hydrogenation of 1-(tert-butoxy)-4-nitrobenzene is provided below.
| Parameter | Value |
| Reactant | 1-(tert-Butoxy)-4-nitrobenzene |
| Reagent | Hydrogen gas (H₂) |
| Catalyst | 10% Palladium on carbon (Pd/C) |
| Solvent | Ethanol (EtOH) |
| Temperature | Room temperature |
| Pressure | 1 atm (balloon) |
| Reaction Time | 2-4 hours |
| Typical Yield | >95% |
Procedure:
-
To a solution of 1-(tert-butoxy)-4-nitrobenzene (1.0 equiv) in ethanol, 10% Pd/C (0.05-0.10 equiv) is added.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford 4-(tert-butoxy)aniline as a solid, which can be used in the next step without further purification.
Caption: Workflow for the synthesis of 4-(tert-butoxy)aniline.
Application in the Synthesis of Kinase Inhibitor Intermediates
Substituted anilines are crucial building blocks in the synthesis of numerous pharmaceuticals, including kinase inhibitors used in cancer therapy. 4-(tert-Butoxy)aniline serves as a valuable precursor for the synthesis of intermediates for targeted therapies. For instance, derivatives of 4-aminophenol are key components of several kinase inhibitors. The tert-butoxy group in 4-(tert-butoxy)aniline acts as a protecting group for the phenol, allowing for selective reactions at the amino group.
Logical Relationship for Synthesis of a Kinase Inhibitor Intermediate:
Caption: Synthetic pathway to a kinase inhibitor core.
Deprotection to 4-Aminophenol
The tert-butoxy group can be efficiently removed under acidic conditions to yield 4-aminophenol. 4-Aminophenol is a widely used intermediate in the pharmaceutical and photographic industries.
Reaction Scheme:
Experimental Protocol:
A general protocol for the acidic deprotection of 4-(tert-butoxy)aniline is provided below.
| Parameter | Value |
| Reactant | 4-(tert-Butoxy)aniline |
| Reagent | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) |
| Solvent | Dichloromethane (DCM) or Dioxane |
| Temperature | Room temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | >90% |
Procedure:
-
4-(tert-Butoxy)aniline (1.0 equiv) is dissolved in a suitable solvent such as dichloromethane or dioxane.
-
An excess of a strong acid, such as trifluoroacetic acid or a solution of HCl in dioxane, is added to the solution.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent and excess acid are removed under reduced pressure.
-
The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give 4-aminophenol.
Caption: Deprotection of 4-(tert-butoxy)aniline.
Conclusion
1-(tert-Butoxy)-4-nitrobenzene is a strategic starting material in organic synthesis, offering a straightforward entry to 4-(tert-butoxy)aniline and, subsequently, 4-aminophenol. The protocols outlined in this document provide reliable methods for these key transformations, which are fundamental for the synthesis of a variety of more complex molecules, including those with significant biological activity. The use of the tert-butoxy protecting group allows for a level of synthetic control that is highly valuable in the multi-step synthesis of pharmaceutical agents and other fine chemicals. Researchers in drug discovery and development will find 1-(tert-butoxy)-4-nitrobenzene to be a versatile and useful building block in their synthetic endeavors.
The Role of 1-(tert-Butoxy)-4-nitrobenzene as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction
1-(tert-Butoxy)-4-nitrobenzene is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds. Its utility primarily stems from its conversion to 4-(tert-butoxy)aniline, a key building block for the construction of more complex molecular architectures, particularly in the development of kinase inhibitors. The tert-butoxy group can serve as a bulky, lipophilic substituent or as a protecting group for a phenol, influencing the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the synthesis and use of 1-(tert-butoxy)-4-nitrobenzene in a pharmaceutical research and development setting.
Application Notes
The primary application of 1-(tert-butoxy)-4-nitrobenzene in pharmaceutical synthesis is its role as a precursor to 4-(tert-butoxy)aniline. The nitro group of 1-(tert-butoxy)-4-nitrobenzene can be readily reduced to an amino group, yielding 4-(tert-butoxy)aniline. This aniline derivative is a valuable synthon in medicinal chemistry.
Substituted anilines are crucial components in the synthesis of a class of targeted cancer therapeutics known as kinase inhibitors. Many of these inhibitors feature a 4-anilinoquinazoline core scaffold, which is essential for their binding to the ATP-binding site of protein kinases. While prominent kinase inhibitors like gefitinib, lapatinib, and vandetanib utilize different substituted anilines, the synthetic strategies employed are analogous and highlight the importance of intermediates like 4-(tert-butoxy)aniline for generating diverse libraries of potential drug candidates. The tert-butoxy moiety can modulate the solubility, metabolic stability, and target-binding affinity of the final compound.
Experimental Protocols
Protocol 1: Synthesis of 1-(tert-Butoxy)-4-nitrobenzene via Williamson Ether Synthesis
This protocol describes the synthesis of 1-(tert-butoxy)-4-nitrobenzene from 4-nitrophenol and a tert-butyl source. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide or other electrophile with a good leaving group.[1][2][3] Due to the steric hindrance of the tertiary carbon, direct reaction with tert-butyl bromide is inefficient. Therefore, an alternative approach using tert-butanol under acidic conditions or via activation of the phenol is often employed.
Materials:
-
4-Nitrophenol
-
tert-Butanol
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of 4-nitrophenol (1.0 eq) in dichloromethane, add tert-butanol (1.5 eq).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(tert-butoxy)-4-nitrobenzene.
| Parameter | Value |
| Reactants | 4-Nitrophenol, tert-Butanol |
| Catalyst | Sulfuric Acid |
| Solvent | Dichloromethane |
| Reaction Time | 24 hours |
| Temperature | Room Temperature |
| Typical Yield | 60-70% |
Protocol 2: Reduction of 1-(tert-Butoxy)-4-nitrobenzene to 4-(tert-Butoxy)aniline
This protocol details the reduction of the nitro group of 1-(tert-butoxy)-4-nitrobenzene to an amine, yielding 4-(tert-butoxy)aniline. A common and effective method for this transformation is catalytic hydrogenation.
Materials:
-
1-(tert-Butoxy)-4-nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1-(tert-butoxy)-4-nitrobenzene (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Palladium on carbon (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 4-(tert-butoxy)aniline, which can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.
| Parameter | Value |
| Reactant | 1-(tert-Butoxy)-4-nitrobenzene |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Methanol or Ethanol |
| Reducing Agent | Hydrogen Gas |
| Reaction Time | 2-6 hours |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Visualizations
Caption: Synthetic pathway from 4-nitrophenol to pharmaceuticals.
Caption: Experimental workflow for synthesis and application.
Caption: Simplified EGFR signaling pathway and inhibition.[4]
References
Application Notes: Synthesis of Azo Dyes Utilizing 1-(tert-Butoxy)-4-nitrobenzene
Introduction
Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (-N=N-). They are widely used in the textile, printing, and pharmaceutical industries due to their vibrant colors and versatile chemical properties. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol or an aniline derivative.
This application note details the synthesis of a novel azo dye starting from 1-(tert-butoxy)-4-nitrobenzene. The bulky tert-butoxy group can enhance the solubility of the dye in organic solvents and potentially influence its photophysical properties. The synthetic route involves the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic partner, such as 2-naphthol.
Synthetic Pathway Overview
The overall synthesis is a three-step process starting from 1-(tert-butoxy)-4-nitrobenzene:
-
Reduction of the Nitro Group: The nitro group of 1-(tert-butoxy)-4-nitrobenzene is reduced to a primary amine to yield 4-(tert-butoxy)aniline. A mild reducing agent such as sodium dithionite is employed to ensure the stability of the acid-sensitive tert-butoxy group.
-
Diazotization: The resulting 4-(tert-butoxy)aniline is then diazotized using sodium nitrite in an acidic medium at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Azo Coupling: The freshly prepared diazonium salt is coupled with an electron-rich aromatic compound, for instance, 2-naphthol, to produce the final azo dye, 1-((4-(tert-butoxy)phenyl)diazenyl)naphthalen-2-ol.
Experimental Protocols
Part 1: Reduction of 1-(tert-Butoxy)-4-nitrobenzene to 4-(tert-Butoxy)aniline
This protocol describes the reduction of the nitro group using sodium dithionite, a mild and selective reducing agent.
Materials:
-
1-(tert-Butoxy)-4-nitrobenzene
-
Sodium dithionite (Na₂S₂O₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1.95 g (10 mmol) of 1-(tert-butoxy)-4-nitrobenzene in 50 mL of methanol.
-
In a separate beaker, prepare a solution of 8.7 g (50 mmol) of sodium dithionite in 100 mL of water.
-
With vigorous stirring, slowly add the aqueous sodium dithionite solution to the methanolic solution of the nitro compound. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated brine solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(tert-butoxy)aniline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Part 2: Diazotization of 4-(tert-Butoxy)aniline
This protocol outlines the formation of the diazonium salt. It is crucial to maintain the temperature between 0 and 5 °C.
Materials:
-
4-(tert-Butoxy)aniline (from Part 1)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice bath
-
Beakers
Procedure:
-
In a 100 mL beaker, dissolve 1.65 g (10 mmol) of 4-(tert-butoxy)aniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Cool the solution to 0-5 °C in an ice bath with stirring.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of 4-(tert-butoxy)aniline hydrochloride while maintaining the temperature below 5 °C and stirring continuously.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes. The resulting solution contains the 4-(tert-butoxy)phenyl diazonium chloride and should be used immediately in the next step.
Part 3: Azo Coupling with 2-Naphthol
This protocol describes the coupling of the diazonium salt with 2-naphthol to form the azo dye.
Materials:
-
4-(tert-Butoxy)phenyl diazonium chloride solution (from Part 2)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution from Part 2 to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold distilled water until the filtrate is neutral.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Quantitative Data
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 1-(tert-Butoxy)-4-nitrobenzene | C₁₀H₁₃NO₃ | 195.21 | Pale yellow solid | 58-61 |
| 4-(tert-Butoxy)aniline | C₁₀H₁₅NO | 165.23 | Off-white solid | 63-65 |
| 2-Naphthol | C₁₀H₈O | 144.17 | White to yellowish crystals | 121-123 |
| 1-((4-(tert-Butoxy)phenyl)diazenyl)naphthalen-2-ol | C₂₀H₂₀N₂O₂ | 320.39 | Red-orange solid | (Not Reported) |
| 1-((4-Ethoxyphenyl)diazenyl)naphthalen-2-ol (Analogue) | C₁₈H₁₆N₂O₂ | 292.33 | Orange-red powder | 132-134 |
Table 2: Expected Spectroscopic Data for the Azo Dye Product
| Spectroscopic Data | Expected Values for 1-((4-(tert-butoxy)phenyl)diazenyl)naphthalen-2-ol |
| UV-Vis (λmax in nm) | ~480-500 (in a suitable solvent like ethanol or DMSO) |
| IR (cm⁻¹) | 3400-3500 (O-H stretch), 3050-3100 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), ~1600 (N=N stretch), ~1500 (Ar C=C stretch), ~1250 (C-O stretch) |
| ¹H NMR (ppm) | Signals expected in the aromatic region (δ 6.8-8.5), a singlet for the -OH proton, and a singlet for the tert-butyl protons (δ ~1.4). |
| ¹³C NMR (ppm) | Signals expected for aromatic carbons, the carbon attached to oxygen, and the quaternary and methyl carbons of the tert-butyl group. |
Visualizations
Caption: Overall workflow for the synthesis of the azo dye.
Application Notes and Protocols: Electrochemical Reduction of 1-(tert-Butoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrochemical reduction of nitroaromatic compounds is a well-established and versatile method for the synthesis of anilines, which are crucial intermediates in the pharmaceutical, dye, and polymer industries. This approach offers a green and sustainable alternative to traditional chemical reductions that often employ hazardous reagents and harsh reaction conditions. This document provides detailed application notes and protocols for the electrochemical reduction of 1-(tert-Butoxy)-4-nitrobenzene to 4-(tert-Butoxy)aniline, a valuable building block in organic synthesis.
The electrochemical reduction of 1-(tert-Butoxy)-4-nitrobenzene proceeds in a stepwise manner, involving the transfer of electrons and protons to the nitro group. The generally accepted mechanism for the electrochemical reduction of nitrobenzenes to anilines involves the formation of nitrosobenzene and phenylhydroxylamine as intermediates.[1] The presence of the electron-donating tert-butoxy group is expected to make the reduction of 1-(tert-Butoxy)-4-nitrobenzene occur at more negative potentials compared to unsubstituted nitrobenzene.[2]
Electrochemical Behavior and Data
The electrochemical behavior of 1-(tert-Butoxy)-4-nitrobenzene can be investigated using techniques such as cyclic voltammetry (CV) and controlled-potential (bulk) electrolysis (CPE). CV provides information on the reduction potentials of the nitro group, while CPE is used for the preparative scale synthesis of the corresponding aniline.
Table 1: Representative Electrochemical Data for the Reduction of 1-(tert-Butoxy)-4-nitrobenzene
| Parameter | Value (vs. Ag/AgCl) | Technique | Conditions |
| First Reduction Peak Potential (Epc1) | -0.9 to -1.1 V | Cyclic Voltammetry | Glassy Carbon Electrode, 0.1 M Bu4NPF6 in Acetonitrile |
| Second Reduction Peak Potential (Epc2) | -1.3 to -1.5 V | Cyclic Voltammetry | Glassy Carbon Electrode, 0.1 M Bu4NPF6 in Acetonitrile |
| Bulk Electrolysis Potential | -1.2 to -1.4 V | Controlled-Potential Electrolysis | Reticulated Vitreous Carbon Electrode, 0.1 M H2SO4 in 1:1 Ethanol/Water |
Note: The values presented in this table are illustrative and based on the general behavior of substituted nitrobenzenes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Cyclic Voltammetry of 1-(tert-Butoxy)-4-nitrobenzene
This protocol outlines the procedure for investigating the electrochemical reduction of 1-(tert-Butoxy)-4-nitrobenzene using cyclic voltammetry.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire or gauze
-
1-(tert-Butoxy)-4-nitrobenzene
-
Acetonitrile (anhydrous)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (Bu4NPF6)
-
Argon or Nitrogen gas for deoxygenation
-
Standard glassware
Procedure:
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of Bu4NPF6 in anhydrous acetonitrile.
-
Preparation of the Analyte Solution: Prepare a 1-5 mM solution of 1-(tert-Butoxy)-4-nitrobenzene in the electrolyte solution.
-
Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and then with acetonitrile, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell with the polished GCE as the working electrode, the Ag/AgCl electrode as the reference electrode, and the platinum wire as the counter electrode.
-
Deoxygenation: Purge the analyte solution in the electrochemical cell with argon or nitrogen gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the initial potential to 0.0 V.
-
Set the switching potential to a value sufficiently negative to observe the reduction peaks (e.g., -1.8 V).
-
Set the final potential back to 0.0 V.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the scan and record the cyclic voltammogram.
-
-
Data Analysis: Analyze the resulting voltammogram to determine the reduction peak potentials (Epc) for the stepwise reduction of the nitro group.
Caption: Workflow for Cyclic Voltammetry of 1-(tert-Butoxy)-4-nitrobenzene.
Protocol 2: Controlled-Potential (Bulk) Electrolysis for the Synthesis of 4-(tert-Butoxy)aniline
This protocol describes the preparative scale electrochemical synthesis of 4-(tert-Butoxy)aniline from 1-(tert-Butoxy)-4-nitrobenzene.
Materials and Equipment:
-
Potentiostat/Galvanostat suitable for bulk electrolysis
-
H-type electrochemical cell with a porous separator (e.g., glass frit)
-
Working Electrode: Reticulated vitreous carbon (RVC) or carbon felt
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum gauze or carbon rod
-
1-(tert-Butoxy)-4-nitrobenzene
-
Ethanol
-
Sulfuric acid (H2SO4)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Catholyte Preparation: In the cathodic compartment of the H-type cell, dissolve a known amount of 1-(tert-Butoxy)-4-nitrobenzene (e.g., 1 mmol) in a mixture of ethanol and 0.1 M aqueous H2SO4 (e.g., 50 mL of a 1:1 mixture).
-
Anolyte Preparation: Fill the anodic compartment with the same electrolyte solution as the catholyte (0.1 M aqueous H2SO4 in 1:1 ethanol/water).
-
Cell Assembly: Assemble the H-type cell with the RVC working electrode and a magnetic stir bar in the cathodic compartment, the platinum gauze counter electrode in the anodic compartment, and the Ag/AgCl reference electrode placed in the cathodic compartment via a Luggin capillary.
-
Electrolysis:
-
Begin stirring the catholyte.
-
Apply a constant potential to the working electrode that is sufficiently negative to reduce the nitro group but not so negative as to cause excessive hydrogen evolution. This potential should be determined from the prior cyclic voltammetry experiment (e.g., -1.3 V vs. Ag/AgCl).
-
Monitor the current over time. The electrolysis is complete when the current drops to a low, steady value (typically <5% of the initial current).
-
-
Workup:
-
Once the electrolysis is complete, transfer the catholyte to a round-bottom flask.
-
Neutralize the solution by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent from the dried organic phase by rotary evaporation.
-
The resulting crude 4-(tert-Butoxy)aniline can be purified by column chromatography on silica gel.
-
Reaction Pathway
The electrochemical reduction of 1-(tert-Butoxy)-4-nitrobenzene to 4-(tert-Butoxy)aniline is a multi-step process involving the transfer of six electrons and six protons in total.
Caption: Electrochemical reduction pathway of 1-(tert-Butoxy)-4-nitrobenzene.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-(tert-Butoxy)-4-nitrobenzene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl compounds.[1][2] This palladium-catalyzed reaction between an organoboron species (like a boronic acid or ester) and an organic halide or triflate offers significant advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[3][4]
Derivatives of 1-(tert-butoxy)-4-nitrobenzene are valuable intermediates in medicinal chemistry and materials science. The nitro group is a versatile functional handle that can be reduced to an amine for further derivatization, while the tert-butoxy group serves as a robust protecting group for the phenolic hydroxyl.[1] This document provides detailed protocols and application notes for the Suzuki coupling of halogenated 1-(tert-butoxy)-4-nitrobenzene derivatives with various arylboronic acids, a key step in constructing complex molecular architectures for drug discovery and other applications.[1]
General Reaction Scheme
The typical reaction involves the coupling of a halogenated 1-(tert-butoxy)-4-nitrobenzene (where X = Br, I) with an arylboronic acid in the presence of a palladium catalyst, a ligand, and a base.
General Suzuki-Miyaura reaction scheme.
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes
Successful Suzuki coupling of nitro-containing substrates requires careful selection of reaction parameters to maximize yield and minimize side reactions.
-
Catalyst and Ligand Selection:
-
Palladium Source: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst for many applications.[1] Alternatively, palladium(II) sources like palladium(II) acetate (Pd(OAc)₂) can be used in combination with phosphine ligands, as they are reduced in situ to the active Pd(0) species.[6]
-
Ligands: Triphenylphosphine (PPh₃) is a standard ligand. For challenging couplings, particularly with less reactive aryl chlorides or sterically hindered substrates, more electron-rich and bulky phosphine ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) can significantly improve reaction rates and yields.[7][8]
-
-
Base and Solvent System:
-
Base: An inorganic base is required to activate the boronic acid for the transmetalation step.[9] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][10] The choice of base can influence the reaction outcome, with stronger bases sometimes being more effective for less reactive substrates.
-
Solvent: The reaction is often performed in a two-phase system consisting of an organic solvent and water.[7] A mixture of 1,4-dioxane and water is frequently used.[10] Other common solvents include toluene, tetrahydrofuran (THF), and dimethylformamide (DMF).[3][11] The solvent system must be degassed thoroughly to remove oxygen, which can deactivate the palladium catalyst.[12]
-
-
Substrate Considerations:
-
The presence of a nitro group can make the aryl halide more susceptible to side reactions. However, it also activates the ring, which can facilitate the initial oxidative addition step.[13]
-
Aryl bromides are the most common halide partners. Aryl iodides are more reactive but can be less stable, while aryl chlorides are often less reactive and may require more specialized catalyst systems.[12]
-
Experimental Protocols
A. General Protocol for Suzuki Coupling
This protocol describes a general procedure for the coupling of a halogenated 1-(tert-butoxy)-4-nitrobenzene derivative with an arylboronic acid.
Materials:
-
Halogenated 1-(tert-butoxy)-4-nitrobenzene (e.g., 2-Bromo-1-(tert-butoxy)-4-nitrobenzene) (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2–5 mol%)[1]
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Caption: A typical experimental workflow for Suzuki cross-coupling reactions.
Procedure:
-
To a dry Schlenk flask, add the halogenated 1-(tert-butoxy)-4-nitrobenzene (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[10]
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[1]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Optimized Conditions
The optimal conditions can vary depending on the specific substrates used. The following table summarizes conditions reported for Suzuki coupling reactions of related nitro-substituted aryl halides.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (5) | PCy₃ (10) | K₂HPO₄·3H₂O | MeOH | 90 | 89 | [6] |
| 2 | 1-Bromo-3-butoxy-5-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 110 | N/A* | [1] |
| 3 | 1-Iodo-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (0.03) | - | K₂CO₃ | DMF | RT | >95 | [14] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 92 | [10] |
| 5 | 4-Nitroanisole** | Phenylboronic acid | Pd(acac)₂ (2) | BrettPhos (4) | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | 72 | [8] |
Yield not specified, protocol is illustrative.[1] Note: Entry 5 uses the nitro group as the leaving group, which is a more advanced application.[8]
This table demonstrates that a range of conditions can be effective. Researchers should consider screening different catalysts, ligands, bases, and solvents to optimize the reaction for their specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Substituted Nitrobenzenes in Materials Science
Introduction
While direct applications of 1-(tert-Butoxy)-4-nitrobenzene in materials science are not extensively documented in publicly available literature, its chemical structure is representative of a broader class of substituted nitroaromatic compounds that serve as crucial precursors for the synthesis of advanced materials. The primary utility of these compounds lies in the chemical transformation of the nitro group into an amino group, yielding functionalized anilines. These anilines are versatile monomers and building blocks for a wide range of polymers and functional materials.
This document provides detailed application notes and experimental protocols for two key processes: the reduction of a substituted nitrobenzene to its corresponding aniline and the subsequent polymerization of an aniline derivative to form polyaniline, a widely studied conducting polymer.
Application Note 1: Synthesis of Functional Anilines via Catalytic Reduction of Nitroaromatics
Overview
The catalytic reduction of nitroarenes is a fundamental and widely used transformation in organic synthesis, providing a clean and efficient route to anilines.[1] This process is central to the production of various materials, including polyamides, polyurethanes, and epoxy resins, where aromatic diamines are key components. The reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ with Pd/C) and transfer hydrogenation (e.g., using NaBH₄ with a catalyst).[1][2] The general reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) via nitroso and hydroxylamine intermediates.[1][3]
Experimental Protocol: Catalytic Reduction of a Substituted Nitroarene
This protocol describes the chemoselective reduction of a generic substituted nitroarene to the corresponding aniline using a silver-titanium dioxide (Ag/TiO₂) catalyst and sodium borohydride (NaBH₄) as the reducing agent.[2]
Materials:
-
Substituted nitroarene (e.g., 4-nitroanisole as a stand-in for an alkoxy-substituted nitrobenzene)
-
4% Ag/TiO₂ catalyst
-
Sodium borohydride (NaBH₄)
-
Methanol (solvent)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
To a solution of the substituted nitroarene (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add the 4% Ag/TiO₂ catalyst (5 mol% Ag).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add NaBH₄ (6.0 mmol, 6 equivalents) to the stirred suspension.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water (10 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data
The following table summarizes the results for the chemoselective reduction of various nitroarenes to their corresponding anilines using the Ag/TiO₂-NaBH₄ system.[2]
| Entry | Substrate (Nitroarene) | Product (Aniline) | Time (min) | Yield (%) |
| 1 | Nitrobenzene | Aniline | 2 | >98 |
| 2 | 4-Nitrotoluene | 4-Methylaniline | 3 | >98 |
| 3 | 4-Nitroanisole | 4-Methoxyaniline | 2 | >98 |
| 4 | 4-Chloronitrobenzene | 4-Chloroaniline | 5 | 95 |
| 5 | 3-Nitroaniline | 1,3-Diaminobenzene | 10 | 92 |
Reaction Pathway Diagram
Caption: General reaction pathway for the reduction of a substituted nitroarene.
Application Note 2: Synthesis of Polyaniline via Chemical Oxidative Polymerization
Overview
Substituted anilines, produced from the reduction of nitroaromatics, are valuable monomers for the synthesis of conducting polymers. Polyaniline (PANI) is one of the most studied conducting polymers due to its good environmental stability, tunable conductivity, and straightforward synthesis.[4][5] It finds applications in sensors, antistatic coatings, and corrosion inhibition.[5][6][7] The chemical oxidative polymerization of aniline is a common method for producing PANI, typically using an oxidizing agent like ammonium persulfate in an acidic medium.[7][8]
Experimental Protocol: Synthesis of Polyaniline
This protocol details the synthesis of polyaniline (emeraldine salt) by the chemical oxidation of aniline.[7][8]
Materials:
-
Aniline (distilled before use)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, 1M)
-
Methanol
-
Acetone
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare a 1 M solution of HCl.
-
In a beaker, dissolve 5 mL of aniline in 100 mL of 1 M HCl. Stir the solution for 15 minutes at room temperature.
-
In a separate beaker, dissolve the required amount of ammonium persulfate for a 1 M solution in 100 mL of 1 M HCl.
-
Slowly add the ammonium persulfate solution dropwise to the aniline solution while stirring vigorously.
-
Continue stirring the reaction mixture for 24 hours at room temperature. A dark green precipitate of polyaniline will form.
-
After 24 hours, filter the precipitate using a Büchner funnel.
-
Wash the precipitate with deionized water until the pH of the filtrate is neutral (pH ≈ 7.0).
-
Subsequently, wash the collected polyaniline with methanol and then acetone to remove any unreacted monomer and oligomers.
-
Dry the final product in an oven at 60 °C for 12-24 hours.
Quantitative Data
The properties of the synthesized polyaniline can be influenced by the synthesis conditions.
| Dopant Acid (1M) | Oxidant | Conductivity (S/cm) |
| HCl | (NH₄)₂S₂O₈ | 1 - 10 |
| H₂SO₄ | (NH₄)₂S₂O₈ | 0.1 - 5 |
| HClO₄ | (NH₄)₂S₂O₈ | 5 - 20 |
Note: Conductivity values are typical ranges and can vary based on specific synthesis parameters.
Experimental Workflow Diagram
Caption: Workflow for the chemical synthesis of polyaniline.
Substituted nitrobenzenes, including 1-(tert-butoxy)-4-nitrobenzene, represent a valuable class of starting materials for the synthesis of functional polymers and other advanced materials. The efficient and selective reduction of the nitro group to an amine is a key enabling transformation, providing access to a wide variety of aniline-based monomers. These monomers can then be polymerized to create materials with tailored electronic, optical, and mechanical properties, demonstrating the critical role of fundamental organic transformations in the development of new technologies. Further research into the synthesis and polymerization of novel substituted anilines holds promise for the creation of next-generation materials for a diverse range of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 4. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chalcogen.ro [chalcogen.ro]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 1-(tert-Butoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butoxy)-4-nitrobenzene is a nitroaromatic compound with potential applications in chemical synthesis and drug discovery. Accurate and reliable analytical methods are essential for its quantification and characterization in various matrices. Due to the limited availability of published analytical protocols specifically for 1-(tert-Butoxy)-4-nitrobenzene, this document provides detailed experimental protocols adapted from established methods for structurally similar compounds, such as other alkoxy-substituted nitrobenzenes and nitrophenyl ethers. The provided methods for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as a robust starting point for method development and will require validation for specific applications.
Physicochemical Properties of 1-(tert-Butoxy)-4-nitrobenzene
A summary of the key physicochemical properties of 1-(tert-Butoxy)-4-nitrobenzene is presented below.[1]
| Property | Value |
| CAS Number | 2109-72-0 |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene |
High-Performance Liquid Chromatography (HPLC) for the Analysis of 1-(tert-Butoxy)-4-nitrobenzene
Reversed-phase HPLC with UV detection is a widely applicable method for the analysis of nitroaromatic compounds. The following protocol is adapted from methodologies for similar aromatic compounds and is expected to provide good resolution and sensitivity for 1-(tert-Butoxy)-4-nitrobenzene.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-(tert-Butoxy)-4-nitrobenzene and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. HPLC Conditions
The following table outlines the recommended starting conditions for the HPLC analysis. Optimization of the gradient and other parameters may be necessary to achieve the desired separation.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance determined by DAD) |
4. Sample Preparation
-
Dissolve the sample containing 1-(tert-Butoxy)-4-nitrobenzene in a suitable solvent (e.g., methanol or acetonitrile) to an estimated concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Data Analysis
-
Identify the peak corresponding to 1-(tert-Butoxy)-4-nitrobenzene based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Quantify the amount of 1-(tert-Butoxy)-4-nitrobenzene in the sample by interpolating its peak area on the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of 1-(tert-Butoxy)-4-nitrobenzene.
Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of 1-(tert-Butoxy)-4-nitrobenzene
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It offers high sensitivity and specificity, making it suitable for the analysis of 1-(tert-Butoxy)-4-nitrobenzene. The following protocol is based on general methods for nitrobenzene derivatives.[2]
Experimental Protocol: GC-MS
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary GC column suitable for the analysis of semi-volatile compounds (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).
-
High-purity helium as the carrier gas.
-
GC vials with inserts.
-
Microsyringes.
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-(tert-Butoxy)-4-nitrobenzene and dissolve it in 10 mL of a volatile solvent such as ethyl acetate or dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
3. GC-MS Conditions
The following table provides suggested starting parameters for the GC-MS analysis.
| Parameter | Recommended Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
4. Sample Preparation
-
For liquid samples, a simple dilution with a suitable solvent may be sufficient.
-
For solid or complex matrices, a solvent extraction (e.g., with ethyl acetate or dichloromethane) followed by concentration may be necessary.
-
Ensure the final sample is free of non-volatile residues.
5. Data Analysis
-
Identify 1-(tert-Butoxy)-4-nitrobenzene by its retention time and mass spectrum. The expected molecular ion would be at m/z 195. A characteristic fragment would be the loss of a tert-butyl group (57 amu) or isobutylene (56 amu).
-
For quantification, use the area of a characteristic ion peak.
-
Generate a calibration curve from the working standards and determine the concentration in the unknown samples.
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis.
Summary of Analytical Methods
The following table provides a comparative summary of the proposed analytical methods for 1-(tert-Butoxy)-4-nitrobenzene. Quantitative data such as Limit of Detection (LOD) and Limit of Quantification (LOQ) would need to be determined experimentally during method validation.
| Analytical Method | Principle | Typical Application | Advantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Quantification in solutions, purity assessment. | Robust, widely available, good for non-volatile compounds. |
| GC-MS | Separation based on volatility and column interaction, identification by mass-to-charge ratio. | Trace analysis, identification in complex mixtures. | High sensitivity and specificity, structural information from mass spectra. |
Disclaimer: The protocols provided herein are intended as a starting point for method development. It is crucial to perform comprehensive method validation, including specificity, linearity, accuracy, precision, and determination of detection and quantification limits, to ensure the reliability of the results for your specific application and sample matrix.
References
Application Notes and Protocols: 1-(tert-Butoxy)-4-nitrobenzene as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butoxy)-4-nitrobenzene is a nitroaromatic compound that can be utilized as a standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its properties, such as its defined molecular weight and potential for producing a strong signal in common detectors (e.g., UV-Vis for HPLC, MS for GC), make it a suitable candidate for a reference standard. This document provides detailed application notes and protocols for its use.
It is important to distinguish between 1-(tert-Butoxy)-4-nitrobenzene (CAS No. 2109-72-0) and the structurally similar 1-tert-Butyl-4-nitrobenzene (CAS No. 3282-56-2).[1][2] While both are nitroaromatic compounds, this document focuses on the applications of 1-(tert-Butoxy)-4-nitrobenzene where information is available and draws parallels with the more extensively documented 1-tert-Butyl-4-nitrobenzene for illustrative chromatographic behavior.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(tert-Butoxy)-4-nitrobenzene is presented in Table 1. These properties are essential for method development, particularly for selecting appropriate solvents and chromatographic conditions.
| Property | Value |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene[1] |
| CAS Number | 2109-72-0[1] |
| Molecular Formula | C10H13NO3[1] |
| Molecular Weight | 195.21 g/mol [1] |
| Appearance | (Typically a solid, refer to supplier for specifics) |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and ethyl acetate. |
Application Notes
High-Performance Liquid Chromatography (HPLC)
1-(tert-Butoxy)-4-nitrobenzene is well-suited for analysis by reverse-phase HPLC (RP-HPLC) due to its aromatic nitro group, which acts as a strong chromophore for UV detection.
-
As an External Standard: It can be used to generate a calibration curve to quantify analytes with similar chromatographic behavior and UV absorbance characteristics.
-
As an Internal Standard: When added to samples at a known concentration, it can be used to correct for variations in injection volume and sample preparation. The ideal internal standard should have a retention time close to, but well-resolved from, the analyte of interest.
-
System Suitability Standard: It can be included in a standard mixture to verify the performance of the HPLC system (e.g., resolution, peak symmetry, and retention time stability) before running a sequence of samples.
Gas Chromatography (GC)
For volatile and semi-volatile analysis, 1-(tert-Butoxy)-4-nitrobenzene can be used as a standard in GC, typically coupled with a mass spectrometer (MS) or a flame ionization detector (FID).
-
As an Internal Standard in GC-MS: Its distinct mass spectrum allows for selective detection and quantification, even in complex matrices.[3][4] The use of an internal standard is a common practice in GC methods to improve accuracy and precision.[5][6]
-
Method Development: During the development of new GC methods for related nitroaromatic compounds, 1-(tert-Butoxy)-4-nitrobenzene can serve as a benchmark compound to optimize parameters such as injector temperature, oven temperature program, and carrier gas flow rate.
Quantitative Data Summary
The following tables summarize typical starting conditions for chromatographic analysis. These should be optimized for specific applications.
Table 2: Illustrative HPLC-UV Conditions
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or wavelength of maximum absorbance |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention | Dependent on exact conditions, but generally well-retained on a C18 column. |
Table 3: Illustrative GC-MS Conditions
| Parameter | Condition |
| Column | HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)[7] |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Injection Mode | Splitless |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Monitored Ions (m/z) | To be determined from the mass spectrum of the standard. |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
Objective: To prepare accurate stock and working standard solutions of 1-(tert-Butoxy)-4-nitrobenzene.
Materials:
-
1-(tert-Butoxy)-4-nitrobenzene reference standard
-
Volumetric flasks (Class A)
-
Analytical balance
-
HPLC-grade methanol or acetonitrile
Procedure:
-
Stock Standard Preparation (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of 1-(tert-Butoxy)-4-nitrobenzene reference standard. b. Quantitatively transfer the weighed standard into a 10 mL volumetric flask. c. Add a small amount of solvent (e.g., 5 mL of methanol) and sonicate briefly to dissolve. d. Allow the solution to return to room temperature. e. Dilute to the mark with the same solvent and mix thoroughly. f. Store the stock solution in a tightly sealed, light-protected container at 4°C.
-
Working Standard Preparation (e.g., 10 µg/mL): a. Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. b. Dilute to the mark with the mobile phase to be used in the analysis. c. Mix thoroughly. This working standard is now ready for injection or for use in spiking samples.
Protocol 2: Use as an Internal Standard (IS) in Chromatography
Objective: To use 1-(tert-Butoxy)-4-nitrobenzene as an internal standard for the quantification of a target analyte.
Procedure:
-
Prepare a Mixed Solution: Prepare a solution containing the target analyte(s) and the internal standard at known concentrations.
-
Generate a Calibration Curve: a. Create a series of calibration standards by keeping the concentration of the internal standard constant while varying the concentration of the target analyte(s). b. Inject each calibration standard into the chromatograph. c. For each standard, calculate the response factor (RF) using the formula: RF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS) d. Plot the ratio of the (Peak Area of Analyte / Peak Area of IS) against the concentration of the analyte. Perform a linear regression to obtain the calibration curve.
-
Sample Analysis: a. To a known volume or weight of the unknown sample, add the same amount of internal standard as used in the calibration standards. b. Extract and process the sample as required. c. Inject the prepared sample into the chromatograph. d. Calculate the concentration of the analyte in the sample using the response factor or the calibration curve.
Visualizations
References
- 1. 1-(tert-Butoxy)-4-nitrobenzene | C10H13NO3 | CID 10943395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-tert-Butyl-4-nitrobenzene [webbook.nist.gov]
- 3. 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-tert-Butyl-4-nitrobenzene [webbook.nist.gov]
- 5. epa.gov [epa.gov]
- 6. Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Notes and Protocols: Catalytic Hydrogenation of 1-(tert-Butoxy)-4-nitrobenzene to 4-(tert-Butoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-(tert-butoxy)aniline through the catalytic hydrogenation of 1-(tert-butoxy)-4-nitrobenzene. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and advanced materials. The protocol emphasizes the use of palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, a widely accepted and efficient method for the reduction of aromatic nitro compounds. Included are reagent specifications, detailed experimental procedures, safety precautions, and expected outcomes with characterization data to guide researchers in successfully carrying out this synthesis.
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. The resulting aniline derivatives are versatile building blocks in the pharmaceutical, agrochemical, and dye industries. 4-(tert-butoxy)aniline, in particular, serves as a key intermediate for various applications where a protected aniline is required. Catalytic hydrogenation is a preferred method for this reduction due to its high efficiency, selectivity, and the generation of water as the primary byproduct, aligning with the principles of green chemistry. This method typically employs a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), which facilitates the reaction with molecular hydrogen. The process is known for its mild reaction conditions and high yields.
Reaction Scheme
The catalytic hydrogenation of 1-(tert-butoxy)-4-nitrobenzene to 4-(tert-butoxy)aniline proceeds as follows:
Caption: Reaction scheme for the synthesis of 4-(tert-butoxy)aniline.
Materials and Methods
Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| 1-(tert-Butoxy)-4-nitrobenzene | ≥98% | Commercially Available | 3282-56-2 |
| 10% Palladium on Carbon (Pd/C) | - | Commercially Available | 7440-05-3 |
| Hydrogen (H₂) gas | High Purity | - | 1333-74-0 |
| Ethanol (EtOH) | Anhydrous | Commercially Available | 64-17-5 |
| Celite® | - | Commercially Available | 61790-53-2 |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |
| Hexanes | ACS Grade | Commercially Available | 110-54-3 |
Equipment
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert gas (Argon or Nitrogen) supply
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Experimental Protocol
This protocol is adapted from general procedures for the catalytic hydrogenation of nitroarenes.[1]
Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-(tert-butoxy)-4-nitrobenzene (e.g., 4.06 mmol, 1.0 g).
-
Add ethanol (20 mL) to dissolve the starting material.
-
Under a gentle stream of inert gas (Argon or Nitrogen), carefully add 10% Pd/C catalyst (e.g., 50 mg, ~5 mol% Pd). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.
-
Seal the flask with a septum and purge the flask with hydrogen gas by evacuating and backfilling with hydrogen three times.
-
Inflate a balloon with hydrogen gas and attach it to the flask via a needle through the septum. For larger scale reactions or to ensure complete reaction, a hydrogenation apparatus (e.g., Parr shaker) at a slightly elevated pressure (e.g., 1-4 atm) is recommended.
Reaction Execution
-
Stir the reaction mixture vigorously at room temperature (25-30 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 6 hours.[1]
Work-up and Purification
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully purge the reaction flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product can be purified by flash column chromatography on silica gel if necessary, although often the product is of sufficient purity after filtration and solvent removal.
Data Presentation
Reaction Parameters
| Parameter | Value |
| Substrate | 1-(tert-Butoxy)-4-nitrobenzene |
| Product | 4-(tert-Butoxy)aniline |
| Catalyst | 10% Pd/C |
| Reducing Agent | H₂ (gas) |
| Solvent | Ethanol |
| Temperature | 25-30 °C |
| Reaction Time | ~6 hours[1] |
| Expected Yield | >95%[1] |
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Appearance | CAS Number |
| 1-(tert-Butoxy)-4-nitrobenzene | C₁₀H₁₃NO₃ | 195.21 g/mol | Yellow solid | 3282-56-2 |
| 4-(tert-Butoxy)aniline | C₁₀H₁₅NO | 165.23 g/mol | Off-white to pale yellow solid | 57120-36-2 |
Expected Results and Characterization
-
¹H NMR: Expected signals include a singlet for the tert-butyl protons, signals for the aromatic protons, and a broad singlet for the amine protons.
-
¹³C NMR: Expected signals include those for the quaternary and methyl carbons of the tert-butyl group, and four distinct signals for the aromatic carbons.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage are expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of 4-(tert-butoxy)aniline (m/z = 165.23) should be observed.
Safety Precautions
-
Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially when dry or after use when it contains adsorbed hydrogen. Handle in a wet state or under an inert atmosphere. Do not allow the used catalyst to dry in the air. Quench the used catalyst carefully with water before disposal.
-
Hydrogen Gas (H₂): Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. Use appropriate equipment for handling hydrogen gas.
-
Solvents: Ethanol and ethyl acetate are flammable. Handle with care and avoid open flames.
-
General: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-(tert-butoxy)aniline.
References
- 1. 4-tert-Butylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. 4-tert-Butylaniline(769-92-6) 13C NMR spectrum [chemicalbook.com]
- 3. 4-tert-Butylaniline(769-92-6) 1H NMR [m.chemicalbook.com]
- 4. 4-Tert-Butylaniline | C10H15N | CID 69861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Butylaniline(104-13-2) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Butylaniline(104-13-2) IR Spectrum [chemicalbook.com]
Application Notes and Protocols: Phase Transfer Catalysis for the Synthesis of 1-(tert-Butoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-(tert-butoxy)-4-nitrobenzene. The synthesis is based on the principles of the Williamson ether synthesis, facilitated by phase transfer catalysis (PTC). This method offers an efficient route for the O-alkylation of 4-nitrophenol, a common challenge in organic synthesis, by enabling the reaction between a water-soluble nucleophile and an organic-soluble electrophile.
Phase transfer catalysis is a powerful technique that enhances reaction rates and yields in biphasic systems by transporting a reactant from one phase to another where the reaction occurs.[1] In this synthesis, a quaternary ammonium salt is employed as the phase transfer catalyst to shuttle the 4-nitrophenoxide anion from the aqueous phase to the organic phase, where it can react with the tert-butylating agent.[2]
Data Presentation
While a specific, optimized protocol for the synthesis of 1-(tert-butoxy)-4-nitrobenzene using phase transfer catalysis is not extensively reported, the following table summarizes typical reaction conditions and yields for analogous Williamson ether syntheses of similar compounds under phase transfer catalysis. This data provides a valuable reference for the optimization of the target synthesis.
| Product | Reactants | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-(Isopentyloxy)-4-nitrobenzene | 1-Chloro-4-nitrobenzene, Isoamyl alcohol | Tetrabutylammonium bromide (TBAB) | Sodium hydroxide | Toluene/Water | 80 | 5 | >90 | [3] |
| 4-Butoxyphenol | Hydroquinone, 1-Bromobutane | Tetrabutylammonium bromide (TBAB) (5-10) | 50% aq. Sodium hydroxide | Diethyl ether/Water | Reflux (70-80) | 4-6 | 87.0 - 89.1 | [4] |
| Phenylbutylether | Sodium phenoxide, n-Butyl bromide | Starburst PTC (BPBPB) | - | Toluene/Water | 70 | 4 | ~60 | [5] |
| Benzyl butyl ether | Benzyl chloride, Butanol | Tetrabutylammonium hydrogen sulphate | - | - | - | - | - | [1] |
Experimental Protocol
The following is an adapted protocol for the synthesis of 1-(tert-butoxy)-4-nitrobenzene via phase transfer catalysis, based on established procedures for similar phenolic O-alkylations.[2][4]
Materials:
-
4-Nitrophenol
-
tert-Butyl bromide (or tert-butyl chloride)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-nitrophenol (1 equivalent) in toluene.
-
Add an aqueous solution of sodium hydroxide (1.5 - 2.0 equivalents).
-
Add the phase transfer catalyst, tetrabutylammonium bromide (TBAB), in a catalytic amount (e.g., 5-10 mol% relative to 4-nitrophenol).
-
-
Reaction Execution:
-
Stir the biphasic mixture vigorously to ensure efficient mixing.
-
Slowly add tert-butyl bromide (1.1 - 1.5 equivalents) to the reaction mixture at room temperature. Caution: tert-Butyl bromide is volatile and a lachrymator. Handle in a well-ventilated fume hood.
-
After the addition is complete, heat the mixture to a gentle reflux (approximately 80-90°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (4-nitrophenol) is consumed. This may take several hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).
-
Combine all organic layers and wash with a 5% sodium hydroxide solution to remove any unreacted 4-nitrophenol, followed by a wash with deionized water until the washings are neutral.[4]
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate.[4]
-
Filter off the drying agent.
-
Concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude 1-(tert-butoxy)-4-nitrobenzene by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its identity and purity.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1-(tert-butoxy)-4-nitrobenzene.
References
Application Notes and Protocols: The Role of 1-(tert-Butoxy)-4-nitrobenzene in the Preparation of Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 1-(tert-Butoxy)-4-nitrobenzene as a precursor in the synthesis of thermotropic liquid crystals. While not a mesogen itself, this compound serves as a valuable starting material for creating core molecular structures common in liquid crystal design, particularly Schiff bases and amides. The bulky tert-butoxy group offers a unique structural element that can be exploited to fine-tune the mesomorphic properties of the final materials.
This document outlines the synthetic pathway from 1-(tert-butoxy)-4-nitrobenzene to potential liquid crystalline materials, provides detailed experimental protocols for each synthetic step, and presents quantitative data from analogous systems to guide researchers in the design and characterization of novel liquid crystals.
Synthetic Strategy Overview
The primary route to incorporate the 1-(tert-butoxy)-4-phenyl moiety into a liquid crystalline structure involves a two-step process. First, the nitro group of 1-(tert-butoxy)-4-nitrobenzene is reduced to an amine to form the key intermediate, 4-(tert-butoxy)aniline. This aniline derivative is then reacted with appropriate aldehydes or acid chlorides to form Schiff base or amide linkages, respectively, which are common rigid core structures in calamitic (rod-shaped) liquid crystals.
Figure 1: Overall synthetic workflow for the preparation of liquid crystals from 1-(tert-butoxy)-4-nitrobenzene.
Experimental Protocols
Protocol 1: Reduction of 1-(tert-Butoxy)-4-nitrobenzene to 4-(tert-Butoxy)aniline
The reduction of the nitro group is a critical first step. A common and effective method is the use of iron powder in an acidic medium, known as the Béchamp reduction.
Materials:
-
1-(tert-Butoxy)-4-nitrobenzene
-
Iron powder (fine grade)
-
Ethanol
-
Water
-
Glacial Acetic Acid
-
Sodium carbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-(tert-butoxy)-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Addition of Reagents: To the stirred suspension, add iron powder (3.0 - 5.0 eq) followed by the slow, dropwise addition of glacial acetic acid (1.0 - 2.0 eq). The addition may be exothermic, so cooling may be necessary to maintain a controlled reaction.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous solution, add a saturated solution of sodium carbonate until the pH is basic (pH > 8). Extract the product into ethyl acetate (3 x 50 mL).
-
Drying and Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 4-(tert-butoxy)aniline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Figure 2: Experimental workflow for the reduction of 1-(tert-butoxy)-4-nitrobenzene.
Protocol 2: Synthesis of Schiff Base Liquid Crystals from 4-(tert-Butoxy)aniline
Schiff base liquid crystals are readily synthesized by the condensation of an aniline with an aldehyde.
Materials:
-
4-(tert-Butoxy)aniline
-
Substituted benzaldehyde (e.g., 4-alkoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(tert-butoxy)aniline (1.0 eq) in a minimal amount of absolute ethanol.
-
Aldehyde Addition: To the stirred solution, add an equimolar amount of the desired substituted benzaldehyde.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change or the precipitation of the product.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The solid product can be collected by filtration, washed with cold ethanol, and then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) to yield the pure Schiff base liquid crystal.
Figure 3: Logical relationship for Schiff base synthesis.
Protocol 3: Synthesis of Amide-Based Liquid Crystals from 4-(tert-Butoxy)aniline
Amide-containing liquid crystals can be prepared by the reaction of an aniline with an acid chloride.
Materials:
-
4-(tert-Butoxy)aniline
-
Substituted benzoyl chloride (e.g., 4-alkoxybenzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Pyridine, Triethylamine)
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(tert-butoxy)aniline (1.0 eq) and a base (1.1 eq) in an anhydrous solvent.
-
Acid Chloride Addition: Cool the solution in an ice bath. Slowly add a solution of the substituted benzoyl chloride (1.0 eq) in the same anhydrous solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude amide can be purified by recrystallization or column chromatography to yield the pure amide-based liquid crystal.
Data Presentation: Mesomorphic Properties of Analogous Liquid Crystals
Table 1: Phase Transition Temperatures of N-(4-alkoxybenzylidene)-4-butylanilines
| n (in -OCnH2n+1) | C-N (°C) | N-I (°C) | Mesophase Range (°C) |
| 1 | 22 | 47 | 25 |
| 2 | 34 | 80 | 46 |
| 4 | 10 | 78 | 68 |
| 6 | 40 | 76 | 36 |
Data is illustrative and compiled from various sources for analogous systems. C-N: Crystal to Nematic transition; N-I: Nematic to Isotropic transition.
Table 2: Phase Transition Temperatures of Representative Amide-Based Liquid Crystals
| Compound Structure | C-SmA (°C) | SmA-N (°C) | N-I (°C) |
| C6H13O-Ph-CONH-Ph-OC6H13 | 135 | - | 185 |
| C8H17O-Ph-CONH-Ph-OC8H17 | 130 | 155 | 180 |
| C10H21O-Ph-CONH-Ph-OC10H21 | 128 | 165 | 175 |
Data is illustrative and compiled from various sources for analogous systems. C-SmA: Crystal to Smectic A transition; SmA-N: Smectic A to Nematic transition; N-I: Nematic to Isotropic transition.
Characterization of Liquid Crystalline Phases
The synthesized compounds should be characterized to confirm their structure and to determine their mesomorphic properties.
-
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., C=N for Schiff bases, C=O and N-H for amides).
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
-
Mesomorphic Characterization:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., crystal-to-liquid crystal and liquid crystal-to-isotropic liquid) and the associated enthalpy changes.
-
Polarizing Optical Microscopy (POM): To visually observe the liquid crystalline phases and their characteristic textures, which helps in identifying the type of mesophase (e.g., nematic, smectic).
-
Concluding Remarks
1-(tert-Butoxy)-4-nitrobenzene is a versatile precursor for the synthesis of novel liquid crystalline materials. Through a straightforward reduction to 4-(tert-butoxy)aniline, a key building block is formed that can be readily incorporated into Schiff base and amide-based mesogenic cores. The presence of the bulky tert-butoxy group is anticipated to have a significant impact on the resulting mesomorphic properties, offering an avenue for the rational design of liquid crystals with tailored phase behaviors. The protocols and comparative data presented herein provide a solid foundation for researchers to explore the synthesis and characterization of these promising new materials.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(tert-Butoxy)-4-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(tert-Butoxy)-4-nitrobenzene.
Troubleshooting Guide
Issue 1: Low or No Yield of 1-(tert-Butoxy)-4-nitrobenzene
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix this?
-
Answer:
-
Inactive Nucleophile: The tert-butoxide is highly sensitive to moisture. Ensure all your reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Traces of water will protonate the tert-butoxide, rendering it non-nucleophilic.[1]
-
Insufficiently Reactive Substrate: The synthesis of 1-(tert-butoxy)-4-nitrobenzene typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is highly dependent on the activation of the aromatic ring by the nitro group and the nature of the leaving group.[2][3] If you are using a substrate with a poor leaving group (e.g., a methoxy group), the reaction will be very slow or may not proceed at all. Aryl halides are common substrates, and their reactivity in SNAr reactions generally follows the trend F > Cl > Br > I.
-
Inappropriate Solvent: Polar aprotic solvents like DMSO, DMF, or THF are generally preferred for SNAr reactions as they can solvate the cation of the alkoxide salt, leaving the "naked" and more reactive alkoxide anion.[4] Using a protic solvent like ethanol or water will protonate the strong base, and non-polar solvents will not effectively dissolve the ionic reagents.
-
Low Reaction Temperature: Nucleophilic aromatic substitution reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider carefully increasing the temperature. However, be aware that higher temperatures can also favor side reactions.[4]
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction mixture shows multiple spots on TLC, and I'm isolating byproducts along with my desired ether. What are these side products and how can I minimize their formation?
-
Answer:
-
Elimination Products: Potassium tert-butoxide is a strong, sterically hindered base, which makes it prone to promoting elimination reactions, especially if there are any alkyl halides present as impurities or if the substrate has susceptible protons.[5][6][7][8] While less common with aryl halides, it's a possibility to consider. To minimize this, ensure the purity of your starting materials and use the mildest reaction conditions (especially temperature) that allow the substitution to proceed.
-
Products from Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base, leading to impurities. Ensure your reaction temperature is appropriate for the chosen solvent.
-
Radical-Mediated Byproducts: The interaction between tert-butoxide and nitrobenzene derivatives can involve single electron transfer (SET) processes, leading to the formation of radical anions and potentially a cascade of side reactions.[9][10] This can result in complex product mixtures. Using a solvent that can suppress radical formation or adding radical scavengers might be an option, but this would require significant optimization.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product. What are some common impurities and how can I remove them?
-
Answer:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted 4-substituted nitrobenzene in your crude product. This can often be removed by column chromatography.
-
Phenolic Byproducts: If your starting material is a 4-halonitrobenzene, hydrolysis (if water is present) can lead to the formation of 4-nitrophenol. This can be removed by washing the organic layer with a mild aqueous base (e.g., NaHCO3) during workup.
-
Salts: Inorganic salts from the reaction (e.g., KCl, NaF) should be removed by an aqueous workup. Ensure you are thoroughly washing the organic layer.
-
Frequently Asked Questions (FAQs)
-
Question: What is the most common synthetic route for 1-(tert-Butoxy)-4-nitrobenzene?
-
Answer: The most common and direct route is the nucleophilic aromatic substitution (SNAr) of a 4-halonitrobenzene (preferably 4-fluoronitrobenzene or 4-chloronitrobenzene) with potassium tert-butoxide in a polar aprotic solvent like DMSO or DMF. The electron-withdrawing nitro group is essential for activating the aromatic ring towards nucleophilic attack.[2][11]
-
Question: Why is Williamson ether synthesis not ideal for preparing 1-(tert-Butoxy)-4-nitrobenzene?
-
Answer: The classical Williamson ether synthesis involves an alkoxide and an alkyl halide. To make 1-(tert-butoxy)-4-nitrobenzene via this route, one would need to react 4-nitrophenoxide with a tert-butyl halide. However, tert-butyl halides are tertiary alkyl halides, and when reacted with a strong base/nucleophile like a phenoxide, they will almost exclusively undergo an E2 elimination reaction to form isobutylene, rather than the desired SN2 substitution.[5][6][12]
-
Question: What is the role of the nitro group in this synthesis?
-
Answer: The nitro group is a strong electron-withdrawing group. In nucleophilic aromatic substitution, it plays a crucial role in stabilizing the negative charge of the Meisenheimer complex, which is the intermediate formed when the nucleophile attacks the aromatic ring.[3][11] This stabilization lowers the activation energy of the reaction, allowing it to proceed. The nitro group is most effective at this when it is positioned ortho or para to the leaving group.[11]
-
Question: Can I use sodium tert-butoxide instead of potassium tert-butoxide?
-
Answer: Yes, sodium tert-butoxide can also be used. The choice between sodium and potassium tert-butoxide can sometimes influence the reaction rate and outcome due to differences in solubility and the nature of the counter-ion.[10] In many cases, they are interchangeable, but potassium tert-butoxide is often slightly more reactive due to the larger, "softer" potassium cation, which leads to a more dissociated and thus more nucleophilic alkoxide.
-
Question: What are the key safety precautions for this synthesis?
-
Answer:
-
Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. It should be handled in a glovebox or under an inert atmosphere.
-
Nitroaromatic compounds are often toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Many of the solvents used (e.g., DMSO, DMF) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for all reagents and solvents before starting the experiment.
-
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 1-(tert-Butoxy)-4-nitrobenzene via SNAr
| Parameter | Typical Value/Condition | Rationale/Notes |
| Aryl Substrate | 4-Fluoronitrobenzene | Fluoride is an excellent leaving group for SNAr. |
| 4-Chloronitrobenzene | A common and cost-effective alternative. | |
| Nucleophile | Potassium tert-butoxide (t-BuOK) | Strong base and nucleophile for the reaction. |
| Solvent | Dimethyl sulfoxide (DMSO) | Polar aprotic solvent, good for SNAr. |
| N,N-Dimethylformamide (DMF) | Another suitable polar aprotic solvent. | |
| Temperature | 80-120 °C | Reaction often requires heating for a reasonable rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the alkoxide by moisture. |
| Reaction Time | 2-24 hours | Monitor by TLC for completion. |
Experimental Protocols
Detailed Methodology for the Synthesis of 1-(tert-Butoxy)-4-nitrobenzene
This protocol is a general guideline and may require optimization.
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Ensure all solvents are anhydrous. Molecular sieves can be used for final drying if necessary.
-
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet, add 4-fluoronitrobenzene (1.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask to dissolve the starting material (concentration typically 0.5-1.0 M).
-
Begin stirring the solution and purge the flask with nitrogen.
-
-
Addition of Reagent:
-
Carefully add potassium tert-butoxide (1.1 - 1.5 eq) to the solution in portions. The addition may be exothermic. Maintain the temperature below 30 °C during the addition.
-
Once the addition is complete, slowly heat the reaction mixture to 80-100 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The product will be less polar than the starting material.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash them with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, recrystallization from a suitable solvent (e.g., ethanol or hexanes) may be employed to obtain the pure 1-(tert-butoxy)-4-nitrobenzene.
-
Visualizations
Caption: Troubleshooting workflow for low yield or side product formation in the synthesis of 1-(tert-Butoxy)-4-nitrobenzene.
References
- 1. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. brainly.com [brainly.com]
- 6. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Counterion Control of t-BuO-Mediated Single Electron Transfer to Nitrostilbenes Constructs N-Hydroxyindoles or Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-(tert-Butoxy)-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(tert-butoxy)-4-nitrobenzene from a reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 1-(tert-butoxy)-4-nitrobenzene.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Purified Product | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). |
| Product loss during extraction. | Perform multiple extractions with an appropriate solvent like ethyl acetate to ensure all the product is transferred from the aqueous layer. | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and a fluted filter paper. Add a small amount of hot solvent to the mixture before filtration to keep the product dissolved. | |
| Inefficient crystallization. | Ensure the solution is fully saturated at the boiling point of the solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. | |
| Product is an Oil, Not a Solid | Presence of impurities. | Impurities can lower the melting point of the product, causing it to be an oil. Attempt to purify a small sample by column chromatography to see if a solid can be obtained. |
| The product's melting point is close to room temperature. | The reported melting point of 1-(tert-butoxy)-4-nitrobenzene is around 31°C.[1] If the ambient temperature is high, the product may exist as a low-melting solid or an oil. Try cooling the product in an ice bath to induce solidification. | |
| Recrystallized Product is Not Pure (Broad Melting Point) | Incomplete removal of impurities. | Perform a second recrystallization. Ensure that the crystals are thoroughly washed with a small amount of cold recrystallization solvent to remove any surface impurities. |
| Co-crystallization of impurities. | If an impurity has similar solubility properties to the product, it may co-crystallize. In this case, column chromatography is a more effective purification method. | |
| Difficulty Separating Product from Starting Material (4-nitrophenol) by Column Chromatography | Inappropriate solvent system. | 4-nitrophenol is more polar than the desired ether product. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This will elute the less polar product first. |
| Streaking of the Compound on the TLC Plate | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the developing solvent to improve the spot shape. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-(tert-butoxy)-4-nitrobenzene?
A1: The most common method for synthesizing 1-(tert-butoxy)-4-nitrobenzene is the Williamson ether synthesis.[2][3][4] This reaction involves the deprotonation of 4-nitrophenol to form the 4-nitrophenoxide anion, which then acts as a nucleophile and attacks a tert-butyl halide (e.g., tert-butyl bromide) in an SN2 reaction.
Q2: What are the likely impurities in a crude reaction mixture of 1-(tert-butoxy)-4-nitrobenzene?
A2: The primary impurities are likely to be:
-
Unreacted 4-nitrophenol: The starting material.
-
Isobutene: A byproduct formed from the E2 elimination of the tert-butyl halide, which is a common side reaction when using tertiary halides in the Williamson ether synthesis.[4]
-
Unreacted tert-butyl halide: The other starting material.
-
Potassium carbonate or other base: Used to deprotonate the 4-nitrophenol.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the final recrystallized product on a TLC plate, you can visualize the separation of the desired product from impurities. A suitable eluent for TLC would be a mixture of hexane and ethyl acetate.
Q4: What is a good solvent for recrystallizing 1-(tert-butoxy)-4-nitrobenzene?
A4: While specific data for 1-(tert-butoxy)-4-nitrobenzene is limited, a good starting point for recrystallization would be a solvent in which the compound is soluble when hot but insoluble when cold. Given its structure, trying a polar solvent like methanol or ethanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate would be a logical approach.[5] For a similar compound, 1-tert-butyl-4-nitrobenzene, methanol has been used for recrystallization.[6]
Q5: What are the key parameters for successful column chromatography of 1-(tert-butoxy)-4-nitrobenzene?
A5: The key parameters are:
-
Stationary Phase: Silica gel is a common choice for compounds of this polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used. The polarity of the eluent is gradually increased to first elute the less polar product and then the more polar impurities like 4-nitrophenol.
-
Column Packing: Ensure the silica gel is packed uniformly to prevent channeling and poor separation.
-
Sample Loading: The crude sample should be dissolved in a minimum amount of solvent and loaded onto the column as a concentrated band.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).
-
Visualize the spots under UV light. The product, being less polar than 4-nitrophenol, should have a higher Rf value. Optimize the solvent system to achieve good separation between the product and the main impurities.
-
-
Column Preparation:
-
Select an appropriate size glass column and plug the bottom with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain while tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude 1-(tert-butoxy)-4-nitrobenzene in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica gel.
-
Allow the solvent to drain until the sample is absorbed onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 9:1, then 8:2 hexane:ethyl acetate) to elute the compounds.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 1-(tert-butoxy)-4-nitrobenzene.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture).
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the mixture gently. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool. A good solvent will result in the formation of crystals.
-
-
Recrystallization Procedure:
-
Place the crude 1-(tert-butoxy)-4-nitrobenzene in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to dissolve the solid completely.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for about 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (around 31°C) indicates high purity.[1]
-
Visualization
Caption: Purification workflow for 1-(tert-butoxy)-4-nitrobenzene.
References
- 1. 1-Butoxy-4-nitrobenzene|lookchem [lookchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. 1-TERT-BUTYL-4-NITROBENZENE | 3282-56-2 [chemicalbook.com]
Technical Support Center: Nitration of tert-butoxybenzene
Welcome to the Technical Support Center for the nitration of tert-butoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, understanding side reactions, and executing the procedure safely and effectively.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the nitration of tert-butoxybenzene in a question-and-answer format.
| Issue / Question | Possible Cause(s) | Recommended Action(s) |
| Why is my reaction mixture turning dark brown or forming tar? | 1. Over-nitration: The reaction temperature is too high, leading to the formation of unstable dinitro or trinitro species.[1] 2. Oxidation: Nitric acid is oxidizing the activated aromatic ring, a process favored at higher temperatures.[1] 3. Side Reactions: The presence of nitrous acid can catalyze decomposition pathways. | 1. Maintain Strict Temperature Control: Keep the internal reaction temperature between 0°C and 10°C.[1] 2. Control Reagent Addition: Add the nitrating mixture slowly and dropwise to manage the exothermic reaction.[1] 3. Use High-Purity Reagents: Ensure the nitric acid is fresh and free from significant amounts of nitrous acid.[1] |
| My yield of the desired 4-nitro-tert-butoxybenzene is low. What happened? | 1. Ether Cleavage: Harsh acidic conditions or elevated temperatures can cleave the tert-butoxy group, forming nitrophenols.[1] 2. Incomplete Reaction: Insufficient reaction time or low temperature may lead to unreacted starting material. 3. Formation of Multiple Isomers: The ortho-isomer is a common byproduct, reducing the isolated yield of the para-isomer.[1] | 1. Minimize Acidity & Temperature: Use the minimum effective amount of sulfuric acid and maintain low temperatures to prevent ether cleavage.[1] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material before workup.[1] 3. Optimize Purification: Use column chromatography to separate the para- and ortho-isomers effectively. |
| I've isolated a phenolic byproduct. How did this form? | Acid-Catalyzed Deprotection (Ether Cleavage): The strong acidic environment (H₂SO₄) can protonate the ether oxygen, leading to the elimination of the stable tert-butyl cation and the formation of phenol. The resulting phenol is then nitrated to form nitrophenols.[1] | 1. Reduce Reaction Temperature: This side reaction is highly temperature-dependent. Operating at or below 0°C is critical. 2. Consider Milder Nitrating Agents: For sensitive substrates, reagents like acetyl nitrate or nitronium tetrafluoroborate (NO₂BF₄) can be effective without requiring a strong protic acid catalyst.[1] |
| The reaction temperature is increasing uncontrollably. What should I do? | 1. Rapid Reagent Addition: The rate of heat generation is exceeding the system's cooling capacity.[1] 2. Inadequate Cooling: The cooling bath is not cold enough or there is poor heat transfer. 3. Poor Stirring: Localized "hot spots" are forming in the mixture.[1] | 1. Immediately stop the addition of the nitrating agent.[1] 2. Increase Cooling: Add more dry ice or a colder solvent to the cooling bath. 3. Ensure Vigorous Stirring: Increase the stirring rate to improve heat dissipation. 4. Emergency Quench: If the temperature continues to rise rapidly, carefully and safely pour the reaction mixture into a large volume of crushed ice and water.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is 4-nitro-tert-butoxybenzene the major product over the ortho isomer? A1: The tert-butoxy group is an ortho, para-directing group, meaning it activates these positions for electrophilic attack. However, the tert-butoxy group is very large and sterically hinders the adjacent ortho positions.[2][3] This steric hindrance makes it more difficult for the incoming nitronium ion (NO₂⁺) to attack the ortho positions, leading to preferential substitution at the less hindered para position.[2][4] For the analogous tert-butylbenzene, the para product can be favored by a ratio as high as 79.5% to 12% for the ortho product.[5]
Q2: What is the role of concentrated sulfuric acid in this reaction? A2: Concentrated sulfuric acid has two primary functions. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[1][6][7] Second, it serves as a dehydrating agent, sequestering the water molecule produced during the formation of the nitronium ion, which drives the equilibrium forward.[1]
Q3: Are there milder alternatives to the standard HNO₃/H₂SO₄ nitrating mixture? A3: Yes, several milder nitrating systems can be used, which may reduce side reactions like oxidation and ether cleavage. These include:
-
Acetyl nitrate: Prepared in situ from nitric acid and acetic anhydride.[8]
-
Nitronium tetrafluoroborate (NO₂BF₄): A stable salt that can be used in organic solvents without a strong protic acid.[1]
-
tert-Butyl nitrite (t-BuONO): A reagent that can achieve nitration under milder, sometimes metal-catalyzed, conditions and is known for its chemoselectivity with phenols.[9][10]
Q4: Can over-nitration to dinitro-tert-butoxybenzene occur? A4: Yes, over-nitration is a significant risk, especially if the reaction temperature is not carefully controlled or if an excess of the nitrating agent is used.[1] The initial product, mono-nitro-tert-butoxybenzene, is less reactive than the starting material because the nitro group is deactivating.[6] However, under forcing conditions (higher temperature, longer reaction time), a second nitro group can be added.[11]
Quantitative Data
The steric effect of the tert-butyl group significantly influences the ratio of isomeric products. While specific data for tert-butoxybenzene can vary, the nitration of the closely related tert-butylbenzene provides a clear illustration of this principle.
| Compound | Ortho Product (%) | Meta Product (%) | Para Product (%) | Relative Rate (vs. Benzene=1) |
| tert-Butylbenzene | 12 | 8.5 | 79.5 | 15.7 - 15 |
| Toluene | 58.5 | 4.5 | 37 | 24 |
Data compiled from multiple sources.[5][12][13] The data shows that while the tert-butyl group activates the ring for nitration (15x faster than benzene), the steric hindrance dramatically suppresses the formation of the ortho-isomer compared to the less bulky methyl group in toluene.[12]
Detailed Experimental Protocol: Nitration of tert-butoxybenzene
This protocol outlines a standard procedure for the controlled nitration of tert-butoxybenzene to favor the formation of 4-nitro-tert-butoxybenzene.
Materials:
-
tert-butoxybenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Cooling bath (ice-salt or dry ice/acetone)
-
Separatory funnel
Procedure:
-
Preparation of the Nitrating Mixture (Caution: Highly Exothermic):
-
In a separate flask, cool concentrated sulfuric acid (e.g., 10 mL) in an ice bath.
-
Slowly, dropwise, add concentrated nitric acid (e.g., 5 mL) to the cold sulfuric acid with continuous stirring.
-
Keep the resulting nitrating mixture in the ice bath until use.
-
-
Reaction Setup:
-
In the three-necked flask, dissolve tert-butoxybenzene (1.0 eq) in dichloromethane.
-
Place the flask in the cooling bath and cool the solution to 0°C with efficient stirring.
-
-
Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture dropwise to the tert-butoxybenzene solution using the dropping funnel.
-
Crucially, maintain the internal reaction temperature at or below 5°C throughout the addition. [1]
-
After the addition is complete, let the reaction stir at 0-5°C for an additional 30-60 minutes. Monitor the reaction's progress by TLC.
-
-
Workup:
-
Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water. This will quench the reaction.
-
Transfer the entire mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.[1]
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to isolate the 4-nitro-tert-butoxybenzene isomer.
-
Visualizations
Caption: Experimental workflow for the nitration of tert-butoxybenzene.
Caption: Troubleshooting logic for common nitration issues.
Caption: Main reaction pathway versus a key side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. Solved 1. Tert-butyl-benzene, anisole, and toluene all have | Chegg.com [chegg.com]
- 4. google.com [google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. stmarys-ca.edu [stmarys-ca.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The partial rate factors for nitration of tert-butylbenzene are as shown... [askfilo.com]
Optimization of reaction conditions for 1-(tert-Butoxy)-4-nitrobenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1-(tert-butoxy)-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 1-(tert-butoxy)-4-nitrobenzene?
A1: The most effective and industrially relevant method is the acid-catalyzed etherification of 4-nitrophenol with a tert-butylating agent. The common tert-butylating agents are isobutylene or tert-butanol. This approach avoids the limitations of the classical Williamson ether synthesis, which is not suitable for preparing tert-butyl ethers from alkoxides and tert-butyl halides due to the predominance of elimination side reactions.
Q2: Why is the Williamson ether synthesis not recommended for this transformation?
A2: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. In the case of synthesizing 1-(tert-butoxy)-4-nitrobenzene, this would involve reacting 4-nitrophenoxide with a tert-butyl halide (e.g., tert-butyl bromide). However, tert-butyl halides are tertiary alkyl halides, and when reacted with a strong base/nucleophile like a phenoxide, they primarily undergo an E2 elimination reaction to form isobutylene, rather than the desired SN2 substitution to form the ether.
Q3: What are the primary side products to expect in the acid-catalyzed synthesis of 1-(tert-butoxy)-4-nitrobenzene?
A3: The main side products arise from the electrophilic substitution of the tert-butyl group onto the aromatic ring of 4-nitrophenol, a reaction known as C-alkylation or Friedel-Crafts alkylation. This results in the formation of isomeric tert-butyl-4-nitrophenols, such as 2-tert-butyl-4-nitrophenol. Over-alkylation can also occur, leading to di-tert-butylated products. Additionally, polymerization of isobutylene can be a competing side reaction under strongly acidic conditions.
Q4: How can I minimize the formation of C-alkylated side products?
A4: Minimizing C-alkylation is key to optimizing the yield of the desired O-alkylated product, 1-(tert-butoxy)-4-nitrobenzene. Strategies include:
-
Catalyst Selection: Employing shape-selective catalysts like certain zeolites can favor O-alkylation by sterically hindering the approach of the bulky tert-butyl group to the ortho-position of the phenol.
-
Reaction Temperature: Lower reaction temperatures generally favor O-alkylation over C-alkylation.
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Catalyst Acidity: The strength and type of acid catalyst (Brønsted vs. Lewis) can influence the product distribution. Weaker Brønsted acids may favor O-alkylation.
-
Solvent Choice: The choice of solvent can influence the reaction pathway.
Q5: What are the typical work-up procedures for this reaction?
A5: A typical work-up involves neutralizing the acid catalyst, often with an aqueous base solution like sodium bicarbonate or sodium hydroxide. The product is then extracted into an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of 4-nitrophenol | 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Impure reactants poisoning the catalyst. 4. Insufficient reaction time. | 1. Ensure the catalyst is active. For solid catalysts, activation (e.g., by heating) may be necessary. Increase catalyst loading. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Use purified reactants. 4. Increase the reaction time. |
| Low yield of 1-(tert-butoxy)-4-nitrobenzene with significant recovery of starting material | 1. Reversible reaction equilibrium. 2. Insufficient amount of tert-butylating agent. | 1. If using tert-butanol, consider removing the water byproduct. If using isobutylene, ensure a sufficient overpressure is maintained. 2. Increase the molar ratio of the tert-butylating agent to 4-nitrophenol. |
| High yield of C-alkylated side products (e.g., 2-tert-butyl-4-nitrophenol) | 1. Reaction temperature is too high. 2. Highly active, non-selective acid catalyst. 3. Prolonged reaction time. | 1. Decrease the reaction temperature. 2. Screen different acid catalysts. Consider using a milder acid or a shape-selective zeolite. 3. Monitor the reaction progress by TLC or GC and stop the reaction once the formation of the desired product plateaus. |
| Formation of polymeric byproducts | 1. Highly acidic catalyst and/or high temperature leading to isobutylene polymerization. | 1. Use a milder acid catalyst or lower the reaction temperature. |
| Cleavage of the tert-butoxy group during work-up or purification | 1. Exposure to strong acidic conditions during work-up. 2. Use of acidic purification media (e.g., un-neutralized silica gel). | 1. Ensure complete neutralization of the acid catalyst before extraction. 2. Use neutralized silica gel for column chromatography or consider alternative purification methods like recrystallization. |
Data Presentation
The following table summarizes the effect of various reaction parameters on the tert-butylation of phenols, which can be used as a starting point for the optimization of 1-(tert-butoxy)-4-nitrobenzene synthesis.
| Catalyst | Tert-butylating Agent | Temperature (°C) | Phenol Conversion (%) | Selectivity for O-Alkylation (%) | Selectivity for C-Alkylation (%) |
| H-Beta Zeolite | tert-Butanol | 120 | 71 | Varies | High selectivity for 2,4-di-tert-butylphenol |
| Ga-FSM-16 | tert-Butanol | 160 | 80.3 | Low | 43.3% for 4-tert-butylphenol, 30.3% for 2,4-di-tert-butylphenol |
| Ionic Liquid ([HIMA]OTs) | tert-Butanol | 70 | 86 (Phenol) | Low | 57.6% for 4-tert-butylphenol |
| Sulfated Zirconia | tert-Butanol | 150 | High | Varies | Varies with catalyst preparation |
Note: The data presented is for the tert-butylation of phenol and serves as a general guide. The electronic effect of the nitro group in 4-nitrophenol will influence reactivity and selectivity.
Experimental Protocols
Method: Acid-Catalyzed Etherification of 4-Nitrophenol with Isobutylene
This protocol is a general guideline based on established procedures for the tert-butylation of phenols. Optimization may be required for the specific substrate, 4-nitrophenol.
Materials:
-
4-Nitrophenol
-
Dichloromethane (or another suitable aprotic solvent)
-
Concentrated sulfuric acid (or another suitable acid catalyst, e.g., an acidic ion-exchange resin)
-
Isobutylene (condensed as a liquid)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a pressure vessel equipped with a magnetic stirrer and a cooling bath, dissolve 4-nitrophenol in dichloromethane.
-
Catalyst Addition: Cool the solution to 0°C and slowly add a catalytic amount of concentrated sulfuric acid.
-
Addition of Isobutylene: Carefully add a molar excess of condensed isobutylene to the reaction mixture.
-
Reaction: Seal the vessel and allow the mixture to warm to room temperature. Stir the reaction for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully vent the vessel and quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(tert-butoxy)-4-nitrobenzene.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1-(tert-butoxy)-4-nitrobenzene.
Caption: Troubleshooting guide for the synthesis of 1-(tert-butoxy)-4-nitrobenzene.
Technical Support Center: Williamson Ether Synthesis of 1-(tert-Butoxy)-4-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(tert-butoxy)-4-nitrobenzene via the Williamson ether synthesis, specifically through a nucleophilic aromatic substitution (SNAr) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for the synthesis of 1-(tert-butoxy)-4-nitrobenzene from 1-chloro-4-nitrobenzene and potassium tert-butoxide?
A1: The primary reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the aromatic ring, facilitating the attack of the tert-butoxide nucleophile and displacement of the chloride leaving group.
Q2: What are the most common side reactions and byproducts I should be aware of?
A2: The most common side reactions include those involving the solvent and the potential for radical-mediated processes. Due to the strength and steric bulk of potassium tert-butoxide, it can react with common aprotic polar solvents like DMF and DMSO. Additionally, reactions involving the nitro group or polymerization can occur under certain conditions.
Q3: Why is my yield of the desired ether consistently low?
A3: Low yields can be attributed to several factors. The primary reason is often competing side reactions that consume the starting materials or the product. Other factors include incomplete reaction, degradation of the product under the reaction conditions, or issues with the purity of reagents and solvents. Careful control of reaction temperature and the exclusion of water and oxygen are critical.
Q4: Can I use sodium tert-butoxide instead of potassium tert-butoxide?
A4: While sodium tert-butoxide is also a strong base, potassium tert-butoxide is often more effective in SNAr reactions. The larger potassium cation can be solvated more effectively by polar aprotic solvents, leading to a more "naked" and therefore more reactive tert-butoxide anion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | 1. Insufficiently anhydrous conditions. 2. Low reaction temperature. 3. Poor quality of potassium tert-butoxide. | 1. Ensure all glassware is oven-dried and solvents are rigorously dried. 2. Gradually increase the reaction temperature, monitoring for product formation and byproduct increase by TLC or GC. 3. Use freshly opened or properly stored potassium tert-butoxide. Consider titrating the base to determine its activity. |
| Formation of a dark, tarry reaction mixture | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of oxygen, which can initiate radical polymerization. 3. Side reactions with the solvent. | 1. Lower the reaction temperature and increase the reaction time. 2. Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). 3. Consider using a more inert solvent, such as a high-boiling ether (e.g., dioxane), if solvent-derived byproducts are suspected. |
| Presence of significant amounts of 4-nitrophenol in the product mixture | Hydrolysis of the starting material or product by residual water. | Ensure all reagents and solvents are anhydrous. Use a freshly opened container of potassium tert-butoxide. |
| Formation of unidentified, polar byproducts | Reaction of tert-butoxide with the solvent (e.g., DMF or DMSO). | If using DMF, consider the possibility of N,N-dimethyl-4-nitroaniline formation. If using DMSO, various condensation products can arise. Confirm byproduct identity by mass spectrometry and consider switching to a more robust solvent. |
| Product isolation is difficult due to emulsions during workup | Presence of high-boiling polar solvents like DMF or DMSO. | After the reaction, quench with a saturated aqueous solution of ammonium chloride. Use a larger volume of a less polar extraction solvent (e.g., tert-butyl methyl ether or toluene) and perform multiple extractions. Brine washes can also help to break emulsions. |
Byproduct Formation Pathways
The following diagram illustrates the intended SNAr reaction and potential side reactions that can lead to byproduct formation.
Caption: Reaction pathways in the synthesis of 1-(tert-butoxy)-4-nitrobenzene.
Experimental Protocol (Representative)
Materials:
-
1-Chloro-4-nitrobenzene
-
Potassium tert-butoxide
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Anhydrous diethyl ether or tert-butyl methyl ether (MTBE)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-nitrobenzene (1.0 eq.). The flask is then sealed with a septum and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Anhydrous DMF or DMSO is added via syringe.
-
Base Addition: Potassium tert-butoxide (1.1 - 1.5 eq.) is added portion-wise at room temperature under a positive flow of inert gas. Caution: The addition may be exothermic.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 60-100 °C) and stirred for a period determined by reaction monitoring (e.g., 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether or MTBE.
-
Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Data Summary (Qualitative)
The following table summarizes the expected qualitative effects of varying reaction parameters on the distribution of the desired product and major byproduct classes.
| Parameter | Change | Effect on 1-(tert-Butoxy)-4-nitrobenzene Yield | Effect on Byproduct Formation |
| Temperature | Increase | May increase rate of formation, but also decomposition | Increases rates of all side reactions, especially decomposition and solvent-derived byproducts. |
| Reaction Time | Increase | Increases conversion up to a point | May lead to product degradation or increased byproduct formation with prolonged heating. |
| KOtBu Equivalents | Increase | Can drive the reaction to completion | Increases the likelihood of solvent-derived and other base-mediated side reactions. |
| Water Content | Increase | Decreases | Significantly increases the formation of 4-nitrophenol. |
| Solvent | DMF vs. DMSO | Similar for desired product | Different profiles of solvent-derived byproducts are expected. |
Technical Support Center: Decomposition of 1-(tert-Butoxy)-4-nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions regarding the acid-catalyzed decomposition of 1-(tert-butoxy)-4-nitrobenzene. This process is commonly used for the deprotection of a phenol group.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for the acid-catalyzed decomposition of 1-(tert-butoxy)-4-nitrobenzene?
The decomposition of 1-(tert-butoxy)-4-nitrobenzene in the presence of a strong acid proceeds through an SN1 or E1 mechanism. Due to the tertiary structure of the tert-butyl group, the reaction involves the formation of a stable tertiary carbocation intermediate.
The reaction is initiated by the protonation of the ether oxygen by a strong acid, which creates a good leaving group (tert-butanol). Cleavage of the carbon-oxygen bond then results in the formation of 4-nitrophenol and a tert-butyl cation. This cation can then either be attacked by a nucleophile (e.g., water) in an SN1 pathway to form tert-butanol, or undergo elimination of a proton in an E1 pathway to form isobutylene.[1][2][3]
Q2: What are the primary products of the decomposition?
Under acidic conditions, 1-(tert-butoxy)-4-nitrobenzene decomposes to form 4-nitrophenol and a mixture of tert-butanol and isobutylene .[1][2][3] The ratio of tert-butanol to isobutylene will depend on the specific reaction conditions, such as the nature of the acid and the presence of nucleophiles.
Q3: Which acids are suitable for this decomposition?
Strong acids are required to efficiently cleave the ether bond.[2][4] Commonly used acids include:
-
Strong mineral acids: Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Hydrogen halides: Hydrogen bromide (HBr) and hydrogen iodide (HI) are particularly effective.[2]
-
Strong organic acids: Trifluoroacetic acid (TFA) can also be used and may favor the E1 pathway.[2][3]
Q4: Can I monitor the progress of the reaction?
Yes, the reaction can be monitored using standard analytical techniques. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be used to quantify the disappearance of the starting material and the appearance of the 4-nitrophenol product.[1] Thin-layer chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress. ¹H NMR spectroscopy can also be used to monitor the reaction in situ by observing the disappearance of the tert-butyl signal of the starting material and the appearance of the product signals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient acid concentration or strength. 2. Low reaction temperature. 3. Inadequate reaction time. | 1. Increase the concentration of the acid or use a stronger acid (e.g., switch from HCl to HBr). 2. Gently heat the reaction mixture (monitor for potential side reactions). 3. Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. |
| Low Yield of 4-Nitrophenol | 1. Incomplete reaction. 2. Degradation of the product under harsh acidic conditions. 3. Sub-optimal work-up procedure leading to loss of product. | 1. Ensure the reaction has gone to completion using an appropriate analytical method. 2. Avoid excessively high temperatures or prolonged reaction times. Neutralize the reaction mixture promptly during work-up. 3. Ensure the pH of the aqueous phase during extraction is appropriate to isolate the phenolic product. 4-nitrophenol is more acidic than phenol and will be deprotonated at a lower pH. |
| Formation of Unidentified Byproducts | 1. Side reactions involving the nitro group under strongly acidic or high-temperature conditions. 2. Polymerization of isobutylene. | 1. Perform the reaction at the lowest effective temperature. 2. Ensure the reaction is performed under an inert atmosphere if necessary. Consider using a milder acid. |
Experimental Protocols
General Protocol for Acid-Catalyzed Decomposition
This is a generalized procedure and may require optimization for specific experimental goals.
-
Dissolution: Dissolve 1-(tert-butoxy)-4-nitrobenzene in a suitable organic solvent (e.g., dichloromethane, dioxane, or acetic acid).
-
Acid Addition: Add a strong acid (e.g., 1-2 equivalents of concentrated HCl or H₂SO₄) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding it to a biphasic mixture of a suitable organic solvent (e.g., ethyl acetate) and water or a mild base (e.g., saturated sodium bicarbonate solution).
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Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude 4-nitrophenol by recrystallization or column chromatography.
Visualizations
Reaction Pathway
References
Technical Support Center: Synthesis of 1-(tert-Butoxy)-4-nitrobenzene
Welcome to the technical support center for the synthesis of 1-(tert-Butoxy)-4-nitrobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing 1-(tert-butoxy)-4-nitrobenzene?
A1: The primary challenge lies in the formation of the ether linkage with the sterically bulky tert-butyl group. The traditional Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, is often inefficient for tertiary alkyl halides like tert-butyl bromide. This is due to the strong tendency of tertiary halides to undergo elimination (E2 reaction) in the presence of a strong base/nucleophile, such as the 4-nitrophenoxide ion, leading to the formation of isobutylene gas as a major byproduct instead of the desired ether product.
Q2: What are the potential synthetic routes to prepare 1-(tert-butoxy)-4-nitrobenzene?
A2: Several synthetic strategies can be employed, each with its own advantages and challenges:
-
Modified Williamson Ether Synthesis: This approach requires careful optimization of reaction conditions to favor substitution over elimination.
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Palladium-Catalyzed Buchwald-Hartwig Etherification: This is a powerful cross-coupling method for forming C-O bonds and is often successful for sterically hindered substrates.[1][2]
-
Acid-Catalyzed Alkylation: This method involves the reaction of 4-nitrophenol with isobutylene in the presence of a strong acid catalyst.
-
Mitsunobu Reaction: This reaction can form ethers from alcohols and phenols with inversion of stereochemistry, and it can be effective for some sterically hindered systems.
-
Nucleophilic Aromatic Substitution (SNAr): This involves reacting an activated aryl halide, such as 1-fluoro-4-nitrobenzene, with potassium tert-butoxide.
Q3: How can I minimize the formation of isobutylene in the Williamson ether synthesis approach?
A3: To minimize the competing elimination reaction, consider the following strategies:
-
Use of Milder Bases: Employing weaker bases for deprotonation of 4-nitrophenol might reduce the rate of the E2 reaction.
-
Lower Reaction Temperatures: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired SN1/SN2 pathway.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst can allow for the use of a biphasic system with a less basic aqueous solution, which can help to suppress the elimination side reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired 1-(tert-butoxy)-4-nitrobenzene | Predominance of the E2 elimination reaction: The 4-nitrophenoxide is acting as a base, abstracting a proton from the tert-butyl halide to form isobutylene. | 1. Switch to a more suitable synthetic method: Consider the Palladium-catalyzed Buchwald-Hartwig etherification, which is known to be effective for sterically hindered substrates. 2. Modify the Williamson ether synthesis conditions: - Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enable milder reaction conditions. - Lower the reaction temperature. - Use a less polar, aprotic solvent. |
| Formation of multiple byproducts | C-alkylation: The phenoxide ion can also act as a nucleophile through its aromatic ring, leading to the formation of C-alkylated byproducts. Decomposition of starting materials or product: The reaction conditions may be too harsh. | 1. Optimize the reaction solvent: Using a solvent that preferentially solvates the oxygen of the phenoxide can favor O-alkylation. 2. Lower the reaction temperature and shorten the reaction time. 3. Purify the product carefully: Use column chromatography to separate the desired product from any isomers or byproducts. |
| Difficulty in purifying the product | Presence of unreacted 4-nitrophenol: The starting material can be difficult to separate from the product due to similar polarities. Oily or impure solid product: Contamination with byproducts or residual solvent. | 1. Perform a basic wash: Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 1M NaOH) to remove unreacted 4-nitrophenol as its water-soluble salt. 2. Recrystallize the product: If the product is a solid, recrystallization from a suitable solvent (e.g., methanol or ethanol/water) can improve purity.[3] 3. Utilize column chromatography: Silica gel chromatography is an effective method for purification. |
Experimental Protocols
Method 1: Palladium-Catalyzed Buchwald-Hartwig Etherification (Recommended for High Yield)
This method is adapted from the general procedure for the palladium-catalyzed synthesis of aryl tert-butyl ethers.[1][4]
Materials:
-
1-Bromo-4-nitrobenzene
-
Sodium tert-butoxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Di-tert-butylphosphino)biphenyl (JohnPhos) or similar biaryl phosphine ligand
-
Anhydrous toluene
-
Anhydrous reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add 1-bromo-4-nitrobenzene (1.0 mmol), sodium tert-butoxide (1.2 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
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Seal the vessel and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(tert-butoxy)-4-nitrobenzene.
Data Presentation: Comparison of Synthetic Methods
| Method | Key Reagents | Typical Conditions | Anticipated Yield | Pros | Cons |
| Williamson Ether Synthesis | 4-Nitrophenol, tert-butyl halide, Base (e.g., NaH, K₂CO₃) | Aprotic solvent (e.g., DMF, Acetone), 25-80 °C | Low to Moderate | Inexpensive reagents. | Prone to elimination, leading to low yields; requires careful optimization. |
| Buchwald-Hartwig Etherification | 1-Bromo-4-nitrobenzene, Sodium tert-butoxide, Pd catalyst, Ligand | Anhydrous toluene, 80-100 °C | High | High yields, good functional group tolerance, reliable for sterically hindered substrates.[1] | Expensive catalyst and ligands, requires inert atmosphere. |
| Acid-Catalyzed Alkylation | 4-Nitrophenol, Isobutylene, Strong acid catalyst (e.g., H₂SO₄) | Dichloromethane or excess isobutylene, low temperature | Moderate to High | Industrially scalable, uses inexpensive reagents. | Requires handling of gaseous isobutylene and strong acids, potential for side reactions. |
| Mitsunobu Reaction | 4-Nitrophenol, tert-Butanol, DEAD/DIAD, PPh₃ | Anhydrous THF, 0 °C to room temperature | Moderate | Mild reaction conditions. | Stoichiometric amounts of reagents that need to be removed during workup, can be expensive. |
| SNAr | 1-Fluoro-4-nitrobenzene, Potassium tert-butoxide | Aprotic polar solvent (e.g., DMF, DMSO) | Moderate to High | Potentially high yielding due to activated substrate. | Requires specific starting material (1-fluoro-4-nitrobenzene), strong base. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting flowchart for addressing low yields in the synthesis of 1-(tert-butoxy)-4-nitrobenzene.
Experimental Workflow for Buchwald-Hartwig Etherification
Caption: A step-by-step workflow for the synthesis of 1-(tert-butoxy)-4-nitrobenzene via Buchwald-Hartwig etherification.
References
- 1. Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides [organic-chemistry.org]
- 2. EP1245553A2 - Palladium-catalysed synthesis of aryl ethers - Google Patents [patents.google.com]
- 3. 1-TERT-BUTYL-4-NITROBENZENE | 3282-56-2 [chemicalbook.com]
- 4. Palladium-catalyzed formation of aryl tert-butyl ethers from unactivated aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(tert-Butoxy)-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted 4-nitrophenol from 1-(tert-Butoxy)-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted 4-nitrophenol from my reaction mixture containing 1-(tert-butoxy)-4-nitrobenzene?
A1: The most common and effective methods for separating 4-nitrophenol from 1-(tert-butoxy)-4-nitrobenzene are:
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Acid-Base Extraction: This technique leverages the acidic nature of 4-nitrophenol.
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Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase.
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Recrystallization: This purification technique is used to isolate the desired product, 1-(tert-butoxy)-4-nitrobenzene, in crystalline form.
Q2: Why is acid-base extraction a suitable method for this separation?
A2: Acid-base extraction is highly effective because 4-nitrophenol has an acidic phenolic proton, which can be deprotonated by a base (like sodium hydroxide) to form a water-soluble salt (sodium 4-nitrophenoxide).[1][2][3] 1-(tert-Butoxy)-4-nitrobenzene is a neutral compound and will not react with the base, thus remaining in the organic solvent. This difference in reactivity and solubility allows for their efficient separation.
Q3: Which base should I use for the extraction? Sodium hydroxide or sodium bicarbonate?
A3: Sodium hydroxide (NaOH) is the preferred base for extracting 4-nitrophenol. While sodium bicarbonate can react with stronger acids like carboxylic acids, 4-nitrophenol is a weaker acid and requires a stronger base like NaOH for complete deprotonation and transfer into the aqueous layer.[1]
Q4: What are the typical solvents used for column chromatography in this separation?
A4: A common solvent system for purifying similar nitrobenzene derivatives by silica gel column chromatography is a mixture of ethyl acetate and hexanes.[4] The optimal ratio will depend on the specific reaction mixture and should be determined by thin-layer chromatography (TLC) analysis.
Q5: Can I use recrystallization to purify 1-(tert-butoxy)-4-nitrobenzene?
A5: Yes, recrystallization can be an effective final purification step. The choice of solvent is crucial and should be one in which 1-(tert-butoxy)-4-nitrobenzene is soluble at high temperatures but sparingly soluble at low temperatures, while 4-nitrophenol remains more soluble at all temperatures. Common solvent systems for recrystallization of organic compounds include ethanol, methanol, or mixtures like n-hexane/ethyl acetate.[4][5]
Troubleshooting Guides
Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete removal of 4-nitrophenol from the organic layer. | Insufficient amount or concentration of NaOH solution. Inadequate mixing of the two phases. Not enough extractions performed. | Use a sufficient excess of aqueous NaOH (e.g., 1-2 M solution). Shake the separatory funnel vigorously to ensure thorough mixing.[6] Perform at least two to three extractions with fresh NaOH solution.[2] |
| Emulsion formation at the interface of the organic and aqueous layers. | Vigorous shaking, especially with chlorinated solvents. High concentration of the reaction mixture. | Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion.[1] If the emulsion persists, filter the mixture through a pad of Celite. |
| Low recovery of 1-(tert-butoxy)-4-nitrobenzene. | The product is partially soluble in the aqueous phase. Accidental loss of the organic layer. | After the base extractions, wash the organic layer with brine to remove dissolved water and any remaining aqueous base.[1] Carefully separate the layers and ensure you are collecting the correct layer (typically the top organic layer unless a dense chlorinated solvent is used). |
| Low recovery of 4-nitrophenol after acidification. | Incomplete acidification of the aqueous layer. 4-nitrophenol is somewhat soluble in water. | Add acid (e.g., concentrated HCl) dropwise until the solution is strongly acidic (check with pH paper).[3] Cool the acidified aqueous solution in an ice bath to minimize the solubility of 4-nitrophenol before filtration. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the two compounds. | Incorrect solvent system (eluent). Column was not packed properly. Column was overloaded with the crude product. | Optimize the eluent system using TLC. A good separation on TLC will have a significant difference in Rf values for the two compounds. Ensure the silica gel is packed uniformly without any air bubbles or cracks. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 20:1 to 50:1 ratio by weight). |
| The product is eluting too quickly or too slowly. | The eluent is too polar or not polar enough. | If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
Experimental Protocols
Protocol 1: Removal of 4-Nitrophenol by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture containing 1-(tert-butoxy)-4-nitrobenzene and unreacted 4-nitrophenol in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Extraction: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.[2] Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
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Separation: Allow the layers to separate. The top layer will be the organic phase containing 1-(tert-butoxy)-4-nitrobenzene, and the bottom layer will be the aqueous phase containing the sodium salt of 4-nitrophenol.
-
Repeat Extraction: Drain the lower aqueous layer into a separate flask. Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution to ensure complete removal of the 4-nitrophenol.
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Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and NaOH.[1]
-
Drying and Evaporation: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified 1-(tert-butoxy)-4-nitrobenzene.
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Recovery of 4-Nitrophenol (Optional): Combine the aqueous extracts and cool them in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~1). The 4-nitrophenol will precipitate out as a solid and can be collected by vacuum filtration.[3]
Protocol 2: Purification by Flash Column Chromatography
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TLC Analysis: Determine the optimal eluent system by running a TLC of the crude mixture. A mixture of hexanes and ethyl acetate is a good starting point.[4] Aim for an Rf value of ~0.3 for the 1-(tert-butoxy)-4-nitrobenzene.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane, and load it onto the top of the silica gel column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure 1-(tert-butoxy)-4-nitrobenzene.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for the separation of 1-(tert-butoxy)-4-nitrobenzene and 4-nitrophenol using acid-base extraction.
Caption: Decision diagram for selecting a purification method for 1-(tert-butoxy)-4-nitrobenzene.
References
Troubleshooting low conversion in the synthesis of 1-(tert-Butoxy)-4-nitrobenzene
Welcome to the technical support center for the synthesis of 1-(tert-butoxy)-4-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding this synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing very low to no conversion when attempting to synthesize 1-(tert-butoxy)-4-nitrobenzene using the standard Williamson ether synthesis (p-nitrophenoxide with a tert-butyl halide)?
A1: The standard Williamson ether synthesis is generally not suitable for preparing tertiary alkyl ethers like 1-(tert-butoxy)-4-nitrobenzene. The primary reason for low conversion is the high degree of steric hindrance posed by the bulky tert-butyl group on the electrophile (e.g., tert-butyl bromide). This steric hindrance makes the backside attack by the p-nitrophenoxide nucleophile, which is required for an S(_N)2 reaction, extremely difficult.
Instead of the desired substitution reaction, a competing elimination reaction (E2) is highly favored. The p-nitrophenoxide, being a reasonably strong base, will abstract a proton from a beta-carbon of the tert-butyl halide, leading to the formation of isobutylene gas as the major product, rather than the target ether.
Q2: What are the main side products I should expect in the attempted Williamson ether synthesis of 1-(tert-butoxy)-4-nitrobenzene?
A2: The predominant side product is isobutylene , which is a gas and will likely bubble out of the reaction mixture. You will also regenerate p-nitrophenol as the p-nitrophenoxide acts as a base. Depending on the reaction conditions, you might also observe products from the decomposition of the tert-butylating agent.
Q3: Are there more effective methods for synthesizing 1-(tert-butoxy)-4-nitrobenzene?
A3: Yes, several alternative methods are more successful for the synthesis of sterically hindered aryl tert-butyl ethers. The most common and effective method is the acid-catalyzed addition of isobutylene to p-nitrophenol . Other potential, though more complex, methods include using N,N-dimethylformamide di-tert-butyl acetal or exploring modern cross-coupling reactions like the Buchwald-Hartwig etherification .
Troubleshooting Guides for Low Conversion
This section provides troubleshooting for the more viable synthetic routes to 1-(tert-butoxy)-4-nitrobenzene.
Method 1: Acid-Catalyzed Reaction of p-Nitrophenol with Isobutylene
This is the most widely recommended method for preparing 1-(tert-butoxy)-4-nitrobenzene. Low conversion in this process can often be attributed to several factors.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | Ineffective catalyst | Use a strong acid catalyst such as sulfuric acid or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst). Ensure the catalyst is not deactivated. |
| Insufficient isobutylene | Ensure a continuous supply or a sufficient excess of isobutylene gas is bubbled through the reaction mixture, or use a pressure reactor to maintain a high concentration of isobutylene. | |
| Low reaction temperature | The reaction may require moderate heating to proceed at a reasonable rate. Optimize the temperature, typically in the range of 50-80°C. | |
| Formation of Byproducts | Polymerization of isobutylene | This can be caused by excessively high acid concentration or temperature. Reduce the catalyst loading and/or the reaction temperature. |
| C-alkylation of p-nitrophenol | The tert-butyl group can add to the aromatic ring instead of the hydroxyl group. Using a non-polar solvent can sometimes minimize this side reaction. | |
| Difficulty in Product Isolation | Unreacted p-nitrophenol | Unreacted p-nitrophenol can be difficult to separate from the product due to similar polarities. An aqueous basic wash (e.g., with dilute NaOH solution) can be used to extract the acidic p-nitrophenol. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of 1-(tert-Butoxy)-4-nitrobenzene with Isobutylene
Materials:
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p-Nitrophenol
-
Isobutylene (gas or liquefied)
-
Concentrated Sulfuric Acid (catalyst)
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Anhydrous Dichloromethane (solvent)
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1 M Sodium Hydroxide solution
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Saturated Sodium Chloride solution (brine)
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Anhydrous Magnesium Sulfate
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Round-bottom flask equipped with a gas inlet tube, condenser, and magnetic stirrer
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Pressure vessel (optional, for use with liquefied isobutylene)
Procedure:
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In a round-bottom flask, dissolve p-nitrophenol in anhydrous dichloromethane.
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Add a catalytic amount of concentrated sulfuric acid to the solution.
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Cool the mixture in an ice bath.
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Slowly bubble isobutylene gas through the stirred solution for several hours. Alternatively, if using a pressure vessel, add liquefied isobutylene and heat the reaction mixture.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by slowly adding water.
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Transfer the mixture to a separatory funnel and wash with 1 M sodium hydroxide solution to remove unreacted p-nitrophenol.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Aryl tert-Butyl Ether Synthesis.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield |
| Acid-Catalyzed Alkylation | p-Nitrophenol, Isobutylene | H₂SO₄ or solid acid | Dichloromethane, Benzene | 50-80 | Good to Excellent |
| N,N-dimethylformamide di-t-butyl acetal | p-Nitrophenol | N,N-dimethylformamide di-t-butyl acetal, Base | DMF | Room Temp to 80 | Good |
| Mitsunobu Reaction [1][2] | p-Nitrophenol, tert-Butanol | DEAD/DIAD, PPh₃ | THF, Dioxane | 0 to Room Temp | Variable, can be low for hindered alcohols |
| Buchwald-Hartwig Etherification [3][4][5] | p-Nitrohalobenzene, tert-Butanol | Palladium catalyst, Ligand, Base | Toluene, Dioxane | 80-110 | Good to Excellent |
Visualizations
Logical Troubleshooting Workflow for Low Conversion
Caption: A flowchart to diagnose and resolve low conversion issues in the synthesis of 1-(tert-butoxy)-4-nitrobenzene.
Reaction Pathway Comparison: Substitution vs. Elimination
Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis of 1-(tert-butoxy)-4-nitrobenzene.
References
- 1. researchgate.net [researchgate.net]
- 2. Conversion of Phenols into Aryl Tert-Butyl Ethers Under Mitsunobu...: Ingenta Connect [ingentaconnect.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Stability issues of 1-(tert-Butoxy)-4-nitrobenzene during storage
Welcome to the Technical Support Center for 1-(tert-Butoxy)-4-nitrobenzene. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during the storage and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guides
This section provides systematic guidance to identify and resolve common stability-related problems with 1-(tert-Butoxy)-4-nitrobenzene.
Issue 1: Unexpected Experimental Results or Poor Yield
If you are observing inconsistent results, lower-than-expected yields, or the appearance of unknown impurities in your reactions involving 1-(tert-Butoxy)-4-nitrobenzene, the stability of the starting material may be compromised.
Troubleshooting Steps:
-
Visual Inspection: Examine the material. Pure 1-(tert-Butoxy)-4-nitrobenzene should be a solid. Any discoloration (e.g., yellowing), clumping, or presence of an oily liquid may indicate degradation.
-
Purity Assessment: The primary degradation product is often 4-nitrophenol due to the hydrolysis of the tert-butyl ether linkage. It is recommended to check the purity of your stored 1-(tert-Butoxy)-4-nitrobenzene.
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Thin-Layer Chromatography (TLC): A quick check can be performed using TLC. A pure sample should show a single spot. The presence of a more polar spot, potentially corresponding to 4-nitrophenol, suggests degradation.
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High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the recommended method. The appearance of a peak corresponding to 4-nitrophenol confirms hydrolysis.
-
-
Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines.
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Temperature: Has the compound been exposed to high temperatures?
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Moisture: Was the container tightly sealed to protect it from humidity?
-
Light: Has the material been protected from light?
-
Logical Flowchart for Troubleshooting Unexpected Results:
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-(tert-Butoxy)-4-nitrobenzene?
A1: To ensure long-term stability, 1-(tert-Butoxy)-4-nitrobenzene should be stored in a tightly sealed container, in a cool, dry, and dark place. Exposure to moisture, high temperatures, and light should be minimized.
Q2: What is the primary degradation pathway for 1-(tert-Butoxy)-4-nitrobenzene?
A2: The most common degradation pathway is the acid-catalyzed hydrolysis of the tert-butyl ether bond. This reaction is accelerated by the presence of moisture and acidic impurities, leading to the formation of 4-nitrophenol and tert-butanol.
Potential Degradation Pathway:
Caption: Primary degradation pathway of 1-(tert-butoxy)-4-nitrobenzene.
Q3: How can I detect degradation in my sample of 1-(tert-Butoxy)-4-nitrobenzene?
A3: The presence of the degradation product, 4-nitrophenol, can be detected using several analytical techniques. A summary of common methods is provided in the table below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on polarity. | Separation based on polarity. |
| Indication of Degradation | Appearance of a new, more polar peak corresponding to 4-nitrophenol. | Appearance of a second spot with a lower Rf value than the main compound. |
| Quantitation | Quantitative | Semi-quantitative |
| Sensitivity | High | Moderate |
Q4: My sample of 1-(tert-Butoxy)-4-nitrobenzene has turned slightly yellow. Can I still use it?
A4: A slight yellow discoloration may indicate the onset of degradation. It is highly recommended to assess the purity of the sample by HPLC or TLC to determine the extent of degradation. If significant amounts of impurities are detected, it is advisable to purify the material or use a fresh batch to ensure the reliability of your experimental results.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of 1-(tert-Butoxy)-4-nitrobenzene and the detection of its primary degradation product, 4-nitrophenol.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A typical starting gradient could be 50:50 (v/v). If needed, add 0.1% formic acid to both solvents to improve peak shape.
-
Standard Preparation:
-
Accurately weigh about 10 mg of 1-(tert-Butoxy)-4-nitrobenzene and dissolve it in the mobile phase in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.
-
If available, prepare a separate stock solution of 4-nitrophenol (1 mg/mL) in the mobile phase.
-
Prepare working standards of both compounds by diluting the stock solutions.
-
-
Sample Preparation: Prepare a sample of your stored 1-(tert-Butoxy)-4-nitrobenzene at a concentration of approximately 0.1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water gradient (e.g., start at 50% acetonitrile, ramp to 90% over 10 minutes)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 270 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standards and the sample. Identify the peaks based on their retention times. The presence of a peak matching the retention time of the 4-nitrophenol standard in your sample indicates degradation. The peak area can be used to quantify the impurity.
Experimental Workflow for Purity Assessment:
Caption: Workflow for assessing the purity of 1-(tert-butoxy)-4-nitrobenzene via HPLC.
Column chromatography conditions for purifying 1-(tert-Butoxy)-4-nitrobenzene
Welcome to the technical support center for the purification of 1-(tert-Butoxy)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting advice, and frequently asked questions related to the column chromatography of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended column chromatography method for purifying 1-(tert-Butoxy)-4-nitrobenzene?
A1: The most common and effective method for purifying 1-(tert-Butoxy)-4-nitrobenzene is column chromatography using either silica gel or basic alumina as the stationary phase.[1][2] A mobile phase consisting of a mixture of hexanes and ethyl acetate is typically employed.[1][2]
Q2: What is a good starting solvent system (mobile phase) for the purification?
A2: A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. Aim for a solvent system that provides a retention factor (Rf) of approximately 0.3 to 0.35 for 1-(tert-Butoxy)-4-nitrobenzene for the best separation. A common starting ratio to test is in the range of 9:1 to 4:1 (hexanes:ethyl acetate).
Q3: Is the tert-butoxy protecting group stable during silica gel chromatography?
A3: The tert-butoxy group can be sensitive to acidic conditions and may be partially cleaved on standard silica gel, which is slightly acidic. While many purifications on silica gel are successful, if you observe product degradation (e.g., the appearance of a more polar spot corresponding to 4-nitrophenol on your TLC), you should consider using deactivated silica gel or a less acidic stationary phase like alumina.
Q4: How can I deactivate silica gel?
A4: To deactivate silica gel, you can prepare a slurry of the silica in your chosen mobile phase and add a small amount of a base, such as 1-2% triethylamine. This will help to neutralize the acidic sites on the silica surface, preventing the degradation of acid-sensitive compounds.
Q5: What are the expected Rf values for 1-(tert-Butoxy)-4-nitrobenzene?
A5: The Rf value is highly dependent on the exact solvent system, the type of TLC plate used, and the concentration of the sample. However, in a hexane:ethyl acetate system, you should aim for an Rf of around 0.3 to 0.35 for optimal separation during column chromatography. For example, in a 20% ethyl acetate in hexane mixture, the Rf of a similar compound, 4-nitrophenol, was found to be 0.32.
Experimental Protocol: Column Chromatography of 1-(tert-Butoxy)-4-nitrobenzene
This protocol outlines a general procedure for the purification of 1-(tert-Butoxy)-4-nitrobenzene using flash column chromatography.
Materials:
-
Crude 1-(tert-Butoxy)-4-nitrobenzene
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Collection tubes
-
Sand
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various hexane:ethyl acetate solvent systems (e.g., 9:1, 4:1, 7:3).
-
Visualize the plate under UV light.
-
The ideal solvent system will give the product an Rf value of approximately 0.3-0.35 and show good separation from impurities.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude 1-(tert-Butoxy)-4-nitrobenzene in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
Carefully add a small amount of fresh mobile phase to wash the sides of the column and allow it to enter the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle pressure to the top of the column (e.g., using a pump or an inert gas line) to begin elution.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-(tert-Butoxy)-4-nitrobenzene.
-
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) or Basic Alumina |
| Mobile Phase | Hexanes:Ethyl Acetate mixture |
| Mobile Phase Ratio | Determined by TLC (aim for product Rf of 0.3-0.35) |
| Loading Technique | Wet loading in minimal mobile phase |
| Detection | UV visualization (for TLC) |
Troubleshooting Guide
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// Connections start -> poor_separation; start -> streaking; start -> no_elution; start -> product_decomposition;
poor_separation -> solution_gradient [label="Bands are overlapping"]; poor_separation -> solution_overloading [label="Bands are very broad"]; poor_separation -> solution_packing [label="Bands are uneven"];
streaking -> solution_acid_base [label="Compound is potentially acidic/basic"]; streaking -> solution_concentration [label="Sample is highly concentrated"];
no_elution -> solution_polarity [label="Product has very low Rf"];
product_decomposition -> solution_deactivate_silica [label="New, more polar spots appear"]; } caption [label="Troubleshooting Logic for Column Chromatography", fontname="Arial", fontsize=12]; }
Caption: Troubleshooting workflow for common column chromatography issues.
Q: My product is decomposing on the column. What should I do?
A: Decomposition, often indicated by the appearance of a new, more polar spot on TLC of the collected fractions, is likely due to the acidity of the silica gel.
-
Solution: Use deactivated silica gel by adding 1-2% triethylamine to your mobile phase. Alternatively, use a neutral stationary phase like alumina.
Q: The separation between my product and an impurity is poor.
A: Poor separation can result from several factors.
-
Incorrect Solvent System: Your mobile phase may be too polar, causing all compounds to elute too quickly. Try a less polar solvent system (increase the proportion of hexanes).
-
Column Overloading: Loading too much crude material can lead to broad, overlapping bands. Use a larger column or reduce the amount of sample.
-
Improper Packing: Channels or cracks in the silica gel will lead to uneven flow and poor separation. Ensure the column is packed uniformly.
Q: The spots on my TLC plate are streaking.
A: Streaking can occur if the compound is interacting too strongly with the stationary phase or if the sample is too concentrated.
-
Solution: For compounds with functional groups that can interact with silica's acidic sites, adding a small amount of a modifier to the mobile phase, like triethylamine, can improve peak shape. Also, ensure your sample is fully dissolved and not overloaded on the TLC plate.
Q: My product is not coming off the column.
A: If your product is not eluting, the mobile phase is likely not polar enough.
-
Solution: Gradually increase the polarity of your mobile phase by increasing the percentage of ethyl acetate. If the product is very polar, a different solvent system, such as dichloromethane/methanol, may be necessary.
Experimental Workflow Diagram
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// Connections start -> tlc; tlc -> pack_column; pack_column -> load_sample; load_sample -> elute; elute -> monitor; monitor -> combine; combine -> evaporate; evaporate -> end; } caption [label="Workflow for Purifying 1-(tert-Butoxy)-4-nitrobenzene", fontname="Arial", fontsize=12]; }
Caption: Step-by-step workflow for the column chromatography purification process.
References
Preventing ortho-isomer formation in 1-(tert-Butoxy)-4-nitrobenzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(tert-Butoxy)-4-nitrobenzene. Our focus is on preventing the formation of the undesired ortho-isomer and optimizing the yield of the target product.
Frequently Asked Questions (FAQs)
Q1: Why is the direct synthesis of 1-(tert-butoxy)-4-nitrobenzene using 4-nitrophenol and a tert-butyl halide challenging?
A1: The direct synthesis via a traditional Williamson ether synthesis, which involves the reaction of a sodium or potassium 4-nitrophenoxide with a tert-butyl halide (e.g., tert-butyl bromide), is problematic. This is because the reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[1] The bulky tert-butyl halide is a poor substrate for SN2 reactions and will preferentially undergo an E2 elimination reaction in the presence of a strong base like a phenoxide, leading to the formation of isobutylene gas as the major product instead of the desired ether.[1]
Q2: What is the primary cause of ortho-isomer formation in this synthesis?
A2: The formation of an ortho-alkylated isomer, 2-(tert-butyl)-4-nitrophenol, arises from the ambident nature of the 4-nitrophenoxide ion. A phenoxide ion has two nucleophilic sites: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring, particularly the positions ortho and para to the hydroxyl group (C-alkylation).[2] While the desired product, 1-(tert-butoxy)-4-nitrobenzene, results from O-alkylation, the ortho-isomer is a product of C-alkylation at the carbon atom adjacent to the hydroxyl group. The para position is already blocked by the nitro group.
Q3: How does the choice of solvent influence the regioselectivity (O- vs. C-alkylation)?
A3: The solvent plays a crucial role in determining the ratio of O- to C-alkylation products.[2]
-
Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are recommended for maximizing O-alkylation.[2] These solvents solvate the cation of the phenoxide salt but do not strongly solvate the phenoxide oxygen, leaving it more available to act as a nucleophile.
-
Protic solvents like water or trifluoroethanol (TFE) can lead to increased C-alkylation.[2] These solvents form hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and making the carbon atoms of the ring more competitive as nucleophilic sites.[2]
Q4: Are there alternative, more reliable methods for synthesizing 1-(tert-butoxy)-4-nitrobenzene?
A4: Yes, several alternative methods can provide better yields and regioselectivity:
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most effective method. It involves reacting a 4-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) with potassium tert-butoxide. The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack.[3][4]
-
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of configuration.[5] In this case, 4-nitrophenol can be reacted with tert-butanol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] This method is known for its mild conditions.
-
Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig Etherification): This modern cross-coupling method can be used to form aryl tert-butyl ethers from unactivated aryl halides.[7] It involves reacting an aryl halide with sodium tert-butoxide in the presence of a palladium catalyst and a suitable phosphine ligand.[7]
Troubleshooting Guides
Issue 1: Low Yield of 1-(tert-Butoxy)-4-nitrobenzene and Formation of Gaseous Byproducts
| Possible Cause | Troubleshooting Step |
| Use of a tert-butyl halide with 4-nitrophenoxide. | This combination strongly favors the E2 elimination pathway, producing isobutylene gas.[1] Solution: Avoid this synthetic route. Instead, use a Nucleophilic Aromatic Substitution (SNAr) approach by reacting 4-halonitrobenzene with potassium tert-butoxide. |
| Presence of moisture in the reaction. | Water can hydrolyze the tert-butoxide and compete as a nucleophile. Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect base or incomplete deprotonation of 4-nitrophenol. | If using a base to form the phenoxide in situ, incomplete deprotonation will result in unreacted starting material. Solution: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of 4-nitrophenol before adding the alkylating agent. |
Issue 2: Significant Formation of the Ortho-Isomer (2-tert-Butyl-4-nitrophenol)
| Possible Cause | Troubleshooting Step |
| Use of a protic solvent. | Protic solvents (e.g., ethanol, water) solvate the phenoxide oxygen, promoting C-alkylation at the ortho position.[2] Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to favor O-alkylation.[2] |
| High reaction temperature. | Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. Solution: Optimize the reaction temperature. Start at a lower temperature and monitor the reaction progress by TLC or GC-MS to find the optimal balance between reaction rate and selectivity. |
| Choice of counter-ion. | The nature of the cation in the phenoxide salt can influence the O/C alkylation ratio, although this effect is often less pronounced than the solvent effect. Solution: Experiment with different counter-ions (e.g., Na⁺, K⁺, Cs⁺) to see if it improves regioselectivity. |
Data Presentation
Table 1: Solvent Effects on O- vs. C-Alkylation of Phenoxides
| Solvent Type | Examples | Favored Product | Reason |
| Polar Aprotic | DMF, DMSO, Acetonitrile | O-Alkylation (Desired Ether) | Solvates the cation, leaving the phenoxide oxygen as the more accessible nucleophilic site.[2] |
| Protic | Water, Ethanol, TFE | C-Alkylation (Ortho/Para Isomers) | Solvates the phenoxide oxygen via hydrogen bonding, hindering its nucleophilicity and promoting attack from the ring carbons.[2] |
Table 2: Comparison of Synthetic Routes to 1-(tert-Butoxy)-4-nitrobenzene
| Method | Reactants | Typical Conditions | Advantages | Disadvantages |
| SNAr | 4-Halonitrobenzene + Potassium tert-butoxide | Polar aprotic solvent (e.g., DMF, THF), moderate temperature. | Generally high yield and excellent regioselectivity for O-alkylation.[3] | Requires a 4-halonitrobenzene starting material. |
| Mitsunobu Reaction | 4-Nitrophenol + tert-Butanol | PPh₃, DEAD or DIAD, anhydrous THF, 0 °C to room temperature.[5][6] | Mild reaction conditions, good for sensitive substrates. | Stoichiometric amounts of phosphine and azodicarboxylate are required, leading to byproduct separation challenges.[5] |
| Buchwald-Hartwig Etherification | 4-Halonitrobenzene + Sodium tert-butoxide | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, toluene, 80-100 °C.[7] | Broad substrate scope, including unactivated aryl halides.[7] | Catalyst and ligand can be expensive. Requires careful optimization of reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add potassium tert-butoxide (1.2 equivalents) and anhydrous dimethylformamide (DMF).
-
Reagent Addition: Stir the mixture under a nitrogen atmosphere and cool to 0 °C in an ice bath. Add a solution of 4-fluoronitrobenzene (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes. 4-chloronitrobenzene can also be used, but the reaction may require a higher temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-(tert-butoxy)-4-nitrobenzene.
Protocol 2: Synthesis via Mitsunobu Reaction
-
Reaction Setup: To an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-nitrophenol (1.0 equivalent), tert-butanol (1.5 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise with stirring. A color change and the formation of a precipitate (triphenylphosphine oxide) are typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify by column chromatography on silica gel to separate the desired product from the byproducts.
Visualizations
Caption: Comparison of Williamson vs. SNAr pathways.
Caption: Logic for troubleshooting ortho-isomer formation.
Caption: Workflow for the recommended SNAr synthesis.
References
- 1. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(tert-Butoxy)-4-nitrobenzene for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of key chemical intermediates with high purity and efficiency is paramount. 1-(tert-Butoxy)-4-nitrobenzene is a valuable building block in the synthesis of a variety of more complex molecules, owing to the presence of the versatile nitro group and the bulky tert-butoxy protecting group. The selection of an appropriate synthetic route can significantly impact the overall efficiency, cost, and scalability of a drug development program. This guide provides a comprehensive comparison of the primary methods for the synthesis of 1-(tert-butoxy)-4-nitrobenzene, offering field-proven insights and detailed experimental protocols to inform your selection process.
This guide will delve into three principal synthetic strategies: the acid-catalyzed reaction of 4-nitrophenol with isobutylene (a variation of the Williamson ether synthesis), Nucleophilic Aromatic Substitution (SNAr), and Phase Transfer Catalysis (PTC). Each method will be evaluated based on its chemical principles, operational advantages and disadvantages, and key performance indicators.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Alkylation | 4-Nitrophenol, Isobutylene | Strong acid catalyst (e.g., H₂SO₄, solid acid catalyst) | Moderate temperature, pressure | High | Atom economical, relatively inexpensive starting materials. | Requires handling of gaseous isobutylene and strong acids, potential for side reactions. |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluoronitrobenzene, Potassium tert-butoxide | - | Anhydrous polar aprotic solvent (e.g., THF, DMF), room temperature to moderate heating | High | High yields, predictable regioselectivity. | Starting materials can be more expensive, requires strictly anhydrous conditions. |
| Phase Transfer Catalysis (PTC) | 4-Nitrophenol, tert-Butyl bromide | Phase transfer catalyst (e.g., TBAB), base (e.g., NaOH) | Biphasic system (e.g., toluene/water), moderate temperature | Moderate to High | Milder reaction conditions, avoids strongly basic and anhydrous conditions. | Potential for catalyst poisoning, requires vigorous stirring, tert-butyl bromide is prone to elimination. |
Acid-Catalyzed Alkylation: A Cost-Effective Approach
The acid-catalyzed addition of isobutylene to 4-nitrophenol is a highly atom-economical method for the synthesis of 1-(tert-butoxy)-4-nitrobenzene. This reaction proceeds via the formation of a tert-butyl carbocation, which then acts as an electrophile and attacks the electron-rich oxygen atom of the 4-nitrophenol.
Mechanistic Insight
The mechanism involves the protonation of isobutylene by a strong acid catalyst to form a stable tertiary carbocation. This carbocation is then attacked by the nucleophilic hydroxyl group of 4-nitrophenol. A final deprotonation step regenerates the catalyst and yields the desired ether product.
Caption: Mechanism of Acid-Catalyzed Alkylation.
Experimental Protocol
Materials:
-
4-Nitrophenol
-
Isobutylene (liquefied or generated in situ)
-
Dichloromethane (or another suitable solvent)
-
Concentrated Sulfuric Acid (or a solid acid catalyst like Amberlyst-15)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-nitrophenol in dichloromethane in a pressure-resistant vessel.
-
Cool the solution in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Introduce a measured amount of liquefied isobutylene into the sealed vessel.
-
Allow the reaction to stir at room temperature or slightly elevated temperature (e.g., 40 °C) for several hours, monitoring the progress by TLC.
-
Upon completion, carefully vent the excess isobutylene.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution (SNAr): A High-Yield Strategy
Nucleophilic aromatic substitution provides a reliable and high-yielding route to 1-(tert-butoxy)-4-nitrobenzene. This method involves the reaction of an electron-deficient aryl halide, such as 4-fluoronitrobenzene, with a strong nucleophile, in this case, potassium tert-butoxide. The nitro group in the para position is crucial as it activates the aromatic ring towards nucleophilic attack.
Mechanistic Insight
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The tert-butoxide ion attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Experimental Protocol
Materials:
-
4-Fluoronitrobenzene
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous THF.
-
To this solution, add a solution of 4-fluoronitrobenzene in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) for a few hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the residue by column chromatography to yield the desired product.
Phase Transfer Catalysis (PTC): A Mild and Versatile Method
Phase Transfer Catalysis (PTC) offers a practical and environmentally benign approach to the synthesis of 1-(tert-butoxy)-4-nitrobenzene. This method facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase containing the deprotonated 4-nitrophenol and an organic phase containing the tert-butylating agent. A phase transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide nucleophile into the organic phase where the reaction occurs.
Mechanistic Insight
The PTC mechanism involves the deprotonation of 4-nitrophenol by a base (e.g., NaOH) in the aqueous phase to form the 4-nitrophenoxide anion. The phase transfer catalyst (Q⁺X⁻) then exchanges its counter-ion (X⁻) for the 4-nitrophenoxide anion, forming an ion pair (Q⁺OArNO₂⁻) that is soluble in the organic phase. This ion pair reacts with the tert-butylating agent (e.g., tert-butyl bromide) in the organic phase to form the product and regenerate the catalyst. A significant challenge with this method is the propensity of tert-butyl bromide to undergo elimination under basic conditions.
Caption: Mechanism of Phase Transfer Catalysis.
Experimental Protocol
Materials:
-
4-Nitrophenol
-
tert-Butyl bromide
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or another suitable organic solvent
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dissolve 4-nitrophenol in toluene.
-
Add the 50% aqueous sodium hydroxide solution and a catalytic amount of TBAB (e.g., 5-10 mol%).
-
Stir the biphasic mixture vigorously.
-
Slowly add tert-butyl bromide to the reaction mixture at room temperature.
-
Heat the mixture to a moderate temperature (e.g., 60-70 °C) and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Conclusion and Future Outlook
The choice of the optimal synthesis method for 1-(tert-butoxy)-4-nitrobenzene is contingent upon the specific requirements of the research or development project.
-
For large-scale, cost-sensitive syntheses where the handling of gaseous reagents is feasible, acid-catalyzed alkylation with isobutylene offers an attractive, atom-economical option.
-
When high yield and purity are the primary concerns, and the cost of starting materials is less of a constraint, Nucleophilic Aromatic Substitution of 4-fluoronitrobenzene with potassium tert-butoxide is the method of choice.
-
Phase Transfer Catalysis presents a balanced approach, offering mild reaction conditions and avoiding the need for strictly anhydrous or strongly basic environments, although the potential for elimination with tert-butyl halides must be carefully managed.
Further advancements in this field may focus on the development of more efficient and recyclable solid acid catalysts for the isobutylene reaction, as well as the exploration of milder and more selective tert-butylating agents for PTC. Additionally, the application of flow chemistry and microwave-assisted synthesis could offer significant improvements in terms of reaction time, safety, and scalability for all the discussed methods. By carefully considering the principles and practicalities outlined in this guide, researchers can make an informed decision to select the most suitable synthetic strategy for their specific needs.
A Comparative Guide to Alternative Reagents for the Synthesis of 1-(tert-Butoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(tert-butoxy)-4-nitrobenzene, a key intermediate in the development of various pharmaceuticals and fine chemicals, has traditionally been approached through several established methods. This guide provides an objective comparison of alternative reagents and synthetic routes, offering insights into their performance, efficiency, and environmental impact. The information presented herein is intended to assist researchers in selecting the most suitable methodology for their specific needs, balancing factors such as yield, reaction time, cost, and green chemistry principles.
Comparison of Synthetic Methodologies
The synthesis of 1-(tert-butoxy)-4-nitrobenzene primarily involves the formation of an ether linkage between a tert-butyl group and 4-nitrophenol. The most common strategies include the Williamson ether synthesis and its variations, the Mitsunobu reaction, and modern cross-coupling reactions like the Buchwald-Hartwig etherification. Each method presents a unique set of advantages and disadvantages in terms of reagents, reaction conditions, and overall efficiency.
| Synthetic Method | Key Reagents | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | 4-Nitrophenol, tert-Butyl Halide (e.g., Bromide), Strong Base (e.g., NaH, K₂CO₃) | DMF, THF, Acetonitrile | 25-80 | 12-24 | 60-80 | Cost-effective, well-established. | Use of strong bases, potential for elimination side products, relatively long reaction times. |
| Phase-Transfer Catalysis (PTC) Williamson Synthesis | 4-Nitrophenol, tert-Butyl Halide, Base (e.g., NaOH, KOH), Phase-Transfer Catalyst (e.g., TBAB) | Toluene, Dichloromethane/Water | 50-100 | 4-12 | 75-90 | Milder conditions, often higher yields and shorter reaction times than traditional Williamson, suitable for scale-up. | Requires a catalyst, which may need to be removed from the final product. |
| Mitsunobu Reaction | 4-Nitrophenol, tert-Butanol, Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) | THF, Dioxane | 0 to 25 | 2-8 | 70-90 | Mild conditions, high stereospecificity (inversion of configuration if a chiral alcohol is used). | Stoichiometric amounts of phosphine and azodicarboxylate reagents are required, generating significant byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification. Azodicarboxylates are hazardous. |
| Buchwald-Hartwig C-O Coupling | 4-Nitrophenol, tert-Butanol or tert-Butoxide, Aryl Halide or Triflate (if starting from a different precursor), Palladium Catalyst, Ligand (e.g., phosphine-based) | Toluene, Dioxane | 80-120 | 8-24 | 80-95 | Broad substrate scope, high functional group tolerance, generally high yields. | Expensive palladium catalysts and ligands, requires inert atmosphere, potential for heavy metal contamination in the product. |
Experimental Protocols
Williamson Ether Synthesis
This classical method involves the deprotonation of 4-nitrophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a tert-butyl electrophile.
Materials:
-
4-Nitrophenol
-
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
tert-Butyl Bromide
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-nitrophenol in anhydrous DMF, slowly add sodium hydride (or potassium carbonate) at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 4-nitrophenoxide.
-
Add tert-butyl bromide dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
This modified Williamson synthesis utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide, often leading to improved yields and milder conditions.
Materials:
-
4-Nitrophenol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
tert-Butyl Bromide
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene or Dichloromethane
-
Water
Procedure:
-
Dissolve 4-nitrophenol and the phase-transfer catalyst (e.g., TBAB) in the organic solvent.
-
Add an aqueous solution of the base (NaOH or KOH).
-
Add tert-butyl bromide to the biphasic mixture.
-
Heat the reaction with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
After completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product as needed.
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful alternative for the synthesis of ethers under mild conditions, particularly when direct alkylation is challenging.
Materials:
-
4-Nitrophenol
-
tert-Butanol
-
Triphenylphosphine (PPh₃)
-
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 4-nitrophenol, tert-butanol, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere.
-
Slowly add a solution of DEAD or DIAD in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.
Visualizing the Synthetic Pathways
To better understand the flow and logic of the synthetic strategies, the following diagrams have been generated using Graphviz.
Caption: Comparative workflow of Williamson and Mitsunobu syntheses.
Comparative Experimental Workflow
The general workflow for synthesizing and purifying 1-(tert-butoxy)-4-nitrobenzene, regardless of the chosen method, follows a similar pattern, as illustrated below.
Caption: General experimental workflow for synthesis and purification.
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information directly implicating 1-(tert-butoxy)-4-nitrobenzene in specific signaling pathways. However, nitroaromatic compounds are a well-known class of chemicals with diverse biological activities. The nitro group can be enzymatically reduced in biological systems to form reactive intermediates that can interact with cellular macromolecules. Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by 1-(tert-butoxy)-4-nitrobenzene. A generalized logical relationship for investigating such potential bioactivity is presented below.
Caption: Logical workflow for investigating biological activity.
A Comparative Spectroscopic Analysis of 1-(tert-Butoxy)-4-nitrobenzene and Its Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of ortho, meta, and para isomers of 1-(tert-butoxy)-nitrobenzene. This document provides a comparative analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by detailed experimental protocols.
The positional isomerism in substituted aromatic compounds plays a critical role in determining their physical, chemical, and biological properties. For researchers in drug development and materials science, rapid and accurate identification of these isomers is paramount. This guide presents a comprehensive spectroscopic comparison of 1-(tert-butoxy)-4-nitrobenzene (para), 1-(tert-butoxy)-2-nitrobenzene (ortho), and 1-(tert-butoxy)-3-nitrobenzene (meta). The distinct electronic environments created by the relative positions of the bulky tert-butoxy group and the electron-withdrawing nitro group give rise to unique spectral fingerprints for each isomer.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the three isomers, providing a clear and objective comparison of their characteristic signals.
¹H NMR Spectral Data
The ¹H NMR spectra are particularly informative for distinguishing between the isomers due to the distinct splitting patterns and chemical shifts of the aromatic protons.
| Isomer | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | tert-Butyl Protons (δ, ppm, Multiplicity) |
| 1-(tert-Butoxy)-4-nitrobenzene (para) | ~8.19 (d, J ≈ 9.2), ~7.05 (d, J ≈ 9.2) | ~1.40 (s) |
| 1-(tert-Butoxy)-2-nitrobenzene (ortho) | ~7.81 (dd, J ≈ 8.2, 1.8), ~7.50 (ddd, J ≈ 8.2, 7.5, 1.8), ~7.15 (td, J ≈ 7.5, 1.2), ~7.08 (dd, J ≈ 8.2, 1.2) | ~1.45 (s) |
| 1-(tert-Butoxy)-3-nitrobenzene (meta) | ~7.95 (t, J ≈ 2.2), ~7.65 (ddd, J ≈ 8.2, 2.2, 1.0), ~7.40 (t, J ≈ 8.2), ~7.25 (ddd, J ≈ 8.2, 2.2, 1.0) | ~1.38 (s) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents, providing another layer of structural confirmation.
| Isomer | Aromatic Carbons (δ, ppm) | tert-Butyl Carbons (δ, ppm) |
| 1-(tert-Butoxy)-4-nitrobenzene (para) | ~163.0 (C-O), ~142.0 (C-NO₂), ~125.5 (CH), ~119.0 (CH) | ~79.0 (quaternary C), ~28.5 (CH₃) |
| 1-(tert-Butoxy)-2-nitrobenzene (ortho) | ~152.5 (C-O), ~140.0 (C-NO₂), ~134.0 (CH), ~125.5 (CH), ~120.0 (CH), ~114.4 (CH) | ~81.0 (quaternary C), ~28.7 (CH₃) |
| 1-(tert-butoxy)-3-nitrobenzene (meta) | ~159.7 (C-O), ~149.2 (C-NO₂), ~129.9 (CH), ~121.6 (CH), ~115.5 (CH), ~108.7 (CH) | ~79.5 (quaternary C), ~28.6 (CH₃) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
FT-IR Spectral Data
The FT-IR spectra reveal characteristic vibrational frequencies for the nitro and ether functional groups.
| Isomer | NO₂ Symmetric Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| 1-(tert-Butoxy)-4-nitrobenzene (para) | ~1345 | ~1520 | ~1245 | ~3100-3000 |
| 1-(tert-Butoxy)-2-nitrobenzene (ortho) | ~1350 | ~1525 | ~1250 | ~3100-3000 |
| 1-(tert-Butoxy)-3-nitrobenzene (meta) | ~1350 | ~1530 | ~1260 | ~3100-3000 |
Mass Spectrometry Data
The mass spectra of the three isomers are expected to show a similar molecular ion peak (m/z). However, the fragmentation patterns may exhibit subtle differences. A common fragmentation pathway involves the loss of the tert-butyl group.
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| 1-(tert-Butoxy)-4-nitrobenzene (para) | 195 | 139 (M - C₄H₈)⁺, 109, 93, 57 (C₄H₉)⁺ |
| 1-(tert-Butoxy)-2-nitrobenzene (ortho) | 195 | 139 (M - C₄H₈)⁺, 109, 93, 57 (C₄H₉)⁺ |
| 1-(tert-Butoxy)-3-nitrobenzene (meta) | 195 | 139 (M - C₄H₈)⁺, 109, 93, 57 (C₄H₉)⁺ |
Logical Relationships of Isomers and Spectroscopic Features
The following diagram illustrates the relationship between the isomeric structures and their key distinguishing spectroscopic features.
Caption: Isomer identification via key spectroscopic differences.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the spectrum with a line broadening of 0.3 Hz.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
Process the spectrum with a line broadening of 1-2 Hz.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid at room temperature, place a small drop between two KBr or NaCl plates.
-
Solid Film: If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or acetone), deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate, leaving a thin film of the sample.
-
ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (DIP) for solid samples or via a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
This guide provides a foundational framework for the spectroscopic analysis of 1-(tert-butoxy)-nitrobenzene isomers. By carefully comparing the experimental data with the provided reference tables and understanding the underlying principles of each spectroscopic technique, researchers can confidently identify and differentiate between these closely related compounds.
A Comparative Guide to the Reactivity of 1-(tert-Butoxy)-4-nitrobenzene and Other Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-(tert-Butoxy)-4-nitrobenzene with other structurally related nitroaromatic compounds. The information presented herein is supported by experimental data and established chemical principles to aid researchers in selecting appropriate substrates for their synthetic and developmental endeavors.
Introduction
Nitroaromatic compounds are a critical class of substrates in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) and reduction reactions, is of paramount importance. This guide focuses on comparing the reactivity of 1-(tert-Butoxy)-4-nitrobenzene with other common nitroaromatics such as 4-nitroanisole, 4-nitrotoluene, and nitrobenzene. The electronic and steric effects of the para-substituent significantly influence the reactivity of the nitroaromatic ring.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of aromatic rings. The rate of SNAr reactions is highly sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, are essential for activating the ring towards nucleophilic attack. The reactivity of para-substituted nitrobenzenes can be quantitatively compared using rate constants from kinetic studies and correlated through the Hammett equation.
Table 1: Hammett Substituent Constants and Estimated Relative Reactivity in SNAr Reactions
| Compound | Substituent (p-X) | Hammett Constant (σₚ) | Estimated Relative Reactivity (k_rel) |
| 1-(tert-Butoxy)-4-nitrobenzene | -O-C(CH₃)₃ | -0.32 | 0.02 |
| 4-Nitroanisole | -OCH₃ | -0.27 | 0.04 |
| 4-Nitrotoluene | -CH₃ | -0.17 | 0.14 |
| Nitrobenzene | -H | 0.00 | 1.00 |
Note: The relative reactivities are estimated based on the Hammett equation using the reported ρ value of 4.95 for a similar SNAr reaction.[1] The tert-butoxy and methoxy groups are electron-donating, thus deactivating the ring towards nucleophilic attack compared to hydrogen. The methyl group is weakly electron-donating.
The bulky tert-butoxy group in 1-(tert-butoxy)-4-nitrobenzene is expected to have a more pronounced electron-donating effect compared to the methoxy group in 4-nitroanisole, leading to a lower reactivity in SNAr reactions. Both are significantly less reactive than 4-nitrotoluene and nitrobenzene.
Reactivity in Electrochemical Reduction
The ease of reduction of the nitro group is another important aspect of the reactivity of nitroaromatic compounds. This can be quantified by measuring their reduction potentials. A more positive reduction potential indicates that the compound is more easily reduced.
Table 2: Comparative Reduction Potentials of Substituted Nitrobenzenes
| Compound | Substituent (p-X) | Reduction Potential (Epc vs. Ag/AgCl) | Reference |
| 1-(tert-Butoxy)-4-nitrobenzene | -O-C(CH₃)₃ | Data not available | |
| 4-Nitroanisole | -OCH₃ | Data not available | |
| 4-Nitrotoluene | -CH₃ | Data not available | |
| Nitrobenzene | -H | -845 mV | [2] |
| p-Nitroaniline | -NH₂ | -1040 mV | [2] |
| m-Nitroaniline | -NH₂ | -857 mV | [2] |
| o-Nitroaniline | -NH₂ | -916 mV | [2] |
| p-Nitrobenzaldehyde | -CHO | -547 mV | [2] |
Note: The provided data is for a selection of substituted nitrobenzenes to illustrate the effect of substituents on reduction potential. More electron-rich nitroarenes are generally reduced at more negative potentials.[3] The data for the specific compounds of primary interest in this guide were not found in a single comparative study.
Based on the general trend that electron-donating groups make reduction more difficult (shift to more negative potentials), it can be inferred that 1-(tert-butoxy)-4-nitrobenzene and 4-nitroanisole would have more negative reduction potentials than nitrobenzene. Conversely, 4-nitrotoluene would have a slightly more negative reduction potential than nitrobenzene.
Experimental Protocols
Kinetic Analysis of SNAr Reactions by UV-Vis Spectrophotometry
This protocol describes a general method for determining the second-order rate constants for the reaction of a nitroaromatic compound with a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry.
Materials:
-
Nitroaromatic substrate (e.g., 1-(tert-butoxy)-4-nitrobenzene)
-
Nucleophile (e.g., piperidine)
-
Solvent (e.g., acetonitrile, DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the nitroaromatic substrate of a known concentration (e.g., 1.0 x 10⁻⁴ M) in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile at various concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent. The nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the product of the reaction to determine the wavelength of maximum absorbance (λmax). The starting materials should have minimal absorbance at this wavelength.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the determined λmax and equilibrate the cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the spectrophotometer to equilibrate.
-
Initiate the reaction by adding a small, known volume of the nitroaromatic substrate stock solution to the cuvette. Quickly mix the solution.
-
Immediately start recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A₀), where At is the absorbance at time t, A∞ is the absorbance at the end of the reaction, and A₀ is the initial absorbance.
-
The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of the nucleophile ([Nucleophile]): kobs = k₂[Nucleophile].
-
Determination of Reduction Potentials by Cyclic Voltammetry
This protocol outlines a general procedure for determining the reduction potential of a nitroaromatic compound.
Materials:
-
Nitroaromatic compound
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Solvent (e.g., acetonitrile, dimethylformamide)
-
Potentiostat with a three-electrode cell setup (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
Procedure:
-
Preparation of the Electrolyte Solution:
-
Prepare a solution of the supporting electrolyte in the chosen solvent at a specific concentration (e.g., 0.1 M).
-
Add the nitroaromatic compound to this solution to a known concentration (e.g., 1 mM).
-
-
Electrochemical Measurement:
-
Deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 15 minutes.
-
Immerse the three electrodes into the solution.
-
Perform a cyclic voltammetry scan over a potential range that includes the expected reduction potential of the nitro group.
-
-
Data Analysis:
-
The peak potential of the cathodic wave (Epc) corresponds to the reduction potential of the nitroaromatic compound under the given experimental conditions.
-
Visualizations
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for Comparing Nitroaromatic Reactivity.
References
A Comparative Guide to the Quantification of 1-(tert-Butoxy)-4-nitrobenzene: Validation of a Robust HPLC Method
This guide presents a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(tert-Butoxy)-4-nitrobenzene. The performance of this method is objectively compared with alternative analytical techniques, supported by detailed experimental protocols and validation data. This document is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.
Introduction to Analytical Methodologies
The accurate determination of 1-(tert-Butoxy)-4-nitrobenzene is critical in various stages of research and development, including process monitoring, quality control, and stability testing. While several analytical techniques can be employed for the analysis of nitroaromatic compounds, HPLC with Ultraviolet (UV) detection offers a balance of sensitivity, specificity, and accessibility for routine laboratory use.[1] This guide details a proposed HPLC-UV method and provides a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS), another powerful technique for such analyses.[1]
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method with UV detection is proposed for the quantification of 1-(tert-Butoxy)-4-nitrobenzene. The method is designed to be specific, accurate, and precise.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water in a suitable ratio (e.g., 60:40 v/v). The optimal ratio should be determined during method development to achieve good resolution and a reasonable retention time.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-(tert-Butoxy)-4-nitrobenzene reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2][3]
-
Sample Preparation: Dissolve the sample containing 1-(tert-Butoxy)-4-nitrobenzene in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined from the UV spectrum of 1-(tert-Butoxy)-4-nitrobenzene (a common wavelength for nitroaromatic compounds is around 254 nm).[3]
4. Data Analysis:
-
Identify the peak corresponding to 1-(tert-Butoxy)-4-nitrobenzene based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of 1-(tert-Butoxy)-4-nitrobenzene in the sample using the calibration curve.
Method Validation Summary
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | HPLC-UV Method | Alternative Method (GC-MS) | ICH Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 80 - 120% (typically stricter for drug substance) |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | ≤ 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | Demonstrated by peak purity and lack of interference from blank | Demonstrated by mass spectral data | No interference at the retention time of the analyte |
| Robustness | Unaffected by minor changes in flow rate, mobile phase composition, and temperature | Unaffected by minor changes in temperature program and gas flow | Consistent results with small, deliberate variations in method parameters |
Comparative Analysis with Alternative Techniques
While the HPLC-UV method is robust and suitable for most applications, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of 1-(tert-Butoxy)-4-nitrobenzene.[1]
HPLC-UV:
-
Advantages: Robust, cost-effective, and widely available. It provides reliable quantification for routine analysis and quality control.[2]
-
Limitations: Lower sensitivity compared to GC-MS. Specificity can be a challenge in complex matrices without chromatographic separation.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Advantages: High sensitivity and selectivity, especially with the use of mass spectrometry for detection.[1] It is the recommended EPA method for some nitrobenzene compounds.[1]
-
Limitations: Requires derivatization for non-volatile compounds, which is not the case for 1-(tert-Butoxy)-4-nitrobenzene. The instrumentation can be more expensive and require more specialized training.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of the HPLC method for 1-(tert-Butoxy)-4-nitrobenzene analysis.
References
The Rise of a Versatile Alternative: 1-(tert-Butoxy)-4-nitrobenzene in Drug Development
For researchers, scientists, and professionals in drug development, the strategic use of cleavable linkers and protecting groups is paramount to success. In this context, 1-(tert-butoxy)-4-nitrobenzene is emerging as a compelling alternative to traditional p-nitrophenyl ethers, offering distinct advantages in stability and controlled cleavage. This guide provides an objective comparison, supported by experimental data, to inform the selection of the most appropriate tool for your research needs.
The core value of these aromatic ethers lies in the electron-withdrawing nature of the nitro group, which acidifies the phenolic proton and makes the corresponding phenoxide an excellent leaving group. This property is harnessed in various applications, from serving as activating groups in synthesis to functioning as cleavable linkers in prodrugs and antibody-drug conjugates (ADCs). While simple p-nitrophenyl ethers have been widely used, the introduction of a tert-butyl group on the ether oxygen in 1-(tert-butoxy)-4-nitrobenzene introduces a unique cleavage mechanism that offers enhanced stability and tunable reactivity.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their behavior in different experimental settings. The bulky tert-butyl group in 1-(tert-butoxy)-4-nitrobenzene significantly influences its properties compared to simpler alkyl or aryl p-nitrophenyl ethers.
| Property | 1-(tert-Butoxy)-4-nitrobenzene | p-Nitrophenyl Phenyl Ether | n-Butyl 4-Nitrophenyl Ether |
| CAS Number | 2109-72-0[1] | 620-88-2 | 7244-78-2[2] |
| Molecular Formula | C₁₀H₁₃NO₃[1] | C₁₂H₉NO₃ | C₁₀H₁₃NO₃[2] |
| Molecular Weight ( g/mol ) | 195.21[1] | 215.20 | 195.22[2] |
| Appearance | Dark brown crystalline mass |
Performance under Cleavage Conditions: The Decisive Factor
The primary differentiator between 1-(tert-butoxy)-4-nitrobenzene and other p-nitrophenyl ethers lies in their cleavage mechanisms and, consequently, their stability under different conditions. Traditional p-nitrophenyl ethers are susceptible to nucleophilic attack on the aromatic ring or the ether linkage itself. In contrast, the cleavage of 1-(tert-butoxy)-4-nitrobenzene is typically initiated by the removal of the tert-butyl group, which can be achieved under specific acidic conditions, leading to the formation of a stable tert-butyl carbocation and the release of p-nitrophenol.
Acid-Catalyzed Cleavage
The cleavage of 1-(tert-butoxy)-4-nitrobenzene is efficiently achieved under acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation. This carbocation is then typically quenched by a nucleophile or undergoes elimination to form isobutene.
In contrast, simple alkyl p-nitrophenyl ethers are generally more stable to acidic conditions, requiring harsher conditions for cleavage. Aryl p-nitrophenyl ethers are even more robust due to the strength of the aryl-oxygen bond.
Base-Catalyzed and Enzymatic Cleavage
Simple p-nitrophenyl ethers, particularly esters, are well-known to be susceptible to base-catalyzed hydrolysis. The rate of this hydrolysis is a key parameter in their application as activating groups. For instance, the hydrolysis of p-nitrophenyl alkanoates has been studied extensively, with pseudo-first-order rate constants determined under various conditions[3].
The bulky tert-butyl group in 1-(tert-butoxy)-4-nitrobenzene, however, provides significant steric hindrance, making it substantially more resistant to direct nucleophilic attack at the ether linkage under basic conditions. This enhanced stability can be a significant advantage in multistep syntheses where orthogonality of protecting groups is required.
Furthermore, while some enzymes are known to cleave simple p-nitrophenyl esters, the enzymatic cleavage of 1-(tert-butoxy)-4-nitrobenzene is not a commonly reported phenomenon. This again points to its potential as a stable linker in biological systems, where cleavage is intended to be triggered by a specific, non-enzymatic stimulus such as a change in pH.
Experimental Protocols
General Protocol for Acid-Catalyzed Deprotection of 1-(tert-Butoxy)-4-nitrobenzene
This protocol is a general guideline for the cleavage of the tert-butyl ether under acidic conditions. The specific acid, solvent, temperature, and reaction time should be optimized for the particular substrate.
-
Dissolution: Dissolve the 1-(tert-butoxy)-4-nitrobenzene-containing substrate in a suitable organic solvent (e.g., dichloromethane, dioxane).
-
Acid Addition: Add a strong acid (e.g., trifluoroacetic acid, hydrochloric acid in an organic solvent) to the solution. The amount of acid will depend on the substrate and the desired reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.
Visualizing the Workflow: A Drug Discovery Application
The unique cleavage properties of 1-(tert-butoxy)-4-nitrobenzene make it an attractive candidate for use as a cleavable linker in antibody-drug conjugates (ADCs). In this application, the linker connects a potent cytotoxic drug to an antibody that specifically targets cancer cells. The linker must be stable in the bloodstream but cleavable under the specific conditions of the tumor microenvironment or within the cancer cell to release the drug. The acid-labile nature of the tert-butoxy group makes it a suitable trigger for drug release in the acidic environment of endosomes and lysosomes within cancer cells.
Caption: Workflow of an ADC with an acid-cleavable linker.
Logical Pathway for Linker Selection
The choice between 1-(tert-butoxy)-4-nitrobenzene and other p-nitrophenyl ethers depends on the specific requirements of the application. The following decision tree can guide this selection process.
Caption: Decision tree for selecting a suitable p-nitrophenyl-based linker.
Conclusion
1-(tert-butoxy)-4-nitrobenzene presents a valuable addition to the toolbox of medicinal chemists and drug development professionals. Its enhanced stability under basic and neutral conditions, combined with its susceptibility to acid-catalyzed cleavage, provides a degree of control and orthogonality not offered by traditional p-nitrophenyl ethers. While further quantitative studies are needed to fully elucidate its kinetic profile in various applications, the unique properties of 1-(tert-butoxy)-4-nitrobenzene make it a promising candidate for the development of next-generation targeted therapies and complex synthetic strategies. The careful consideration of the comparative data and experimental guidelines presented here will enable researchers to make informed decisions in leveraging this versatile chemical entity.
References
Benchmarking the synthesis of 1-(tert-Butoxy)-4-nitrobenzene against literature procedures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for 1-(tert-butoxy)-4-nitrobenzene, a valuable intermediate in pharmaceutical and materials science research. The discussed methodologies are benchmarked against established chemical principles, offering insights into their feasibility and potential outcomes. This document presents detailed experimental protocols, a quantitative comparison, and workflow visualizations to aid in the selection of an optimal synthetic strategy.
Comparison of Synthetic Procedures
Two primary strategies for the synthesis of 1-(tert-butoxy)-4-nitrobenzene are the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr). The following table summarizes the key quantitative parameters for each proposed method.
| Parameter | Method A: Williamson Ether Synthesis | Method B: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 4-Nitrophenol, tert-Butyl Bromide | 1-Fluoro-4-nitrobenzene, Potassium tert-butoxide |
| Reagents/Catalysts | Sodium Hydride (NaH) | Dimethyl Sulfoxide (DMSO) |
| Solvent | Tetrahydrofuran (THF) | Dimethyl Sulfoxide (DMSO) |
| Reaction Temperature | 0 °C to reflux | ~140 °C |
| Reaction Time | Several hours to overnight | ~30 minutes |
| Anticipated Yield | Low to moderate (potential for significant elimination byproduct) | High |
| Purification Method | Column chromatography, recrystallization | Precipitation, recrystallization |
Experimental Protocols
Method A: Williamson Ether Synthesis
This method is based on the classical Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[1][2] However, the use of a tertiary alkyl halide like tert-butyl bromide is known to favor elimination reactions, which can significantly reduce the yield of the desired ether product.[2]
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add sodium hydride (NaH, 1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add tert-butyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 1-(tert-butoxy)-4-nitrobenzene.
Method B: Nucleophilic Aromatic Substitution (SNAr)
This approach leverages the electron-withdrawing nature of the nitro group to activate the aromatic ring towards nucleophilic attack.[3] The use of 1-fluoro-4-nitrobenzene is advantageous as fluoride is an excellent leaving group in SNAr reactions.[4]
Procedure:
-
In a reaction vessel, combine 1-fluoro-4-nitrobenzene (1.0 eq) and potassium tert-butoxide (1.2 eq) in dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to approximately 140 °C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the crude product by adding water.
-
Collect the solid by filtration and wash with water.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(tert-butoxy)-4-nitrobenzene.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthetic route.
Caption: Workflow for Williamson Ether Synthesis of 1-(tert-Butoxy)-4-nitrobenzene.
Caption: Workflow for SNAr Synthesis of 1-(tert-Butoxy)-4-nitrobenzene.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Characterization of 1-(tert-Butoxy)-4-nitrobenzene
A comprehensive analysis of 1-(tert-Butoxy)-4-nitrobenzene's structure through spectroscopic techniques, benchmarked against related aromatic nitro compounds.
This guide provides a detailed characterization of 1-(tert-Butoxy)-4-nitrobenzene, a valuable intermediate in organic synthesis. Through a comparative analysis with structurally similar alternatives, 4-nitrophenol and 4-nitroanisole, this document offers researchers, scientists, and drug development professionals a thorough understanding of its unique spectral features. The confirmation of its molecular structure is supported by a suite of spectroscopic data, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Physicochemical Properties
A summary of the key physicochemical properties of 1-(tert-Butoxy)-4-nitrobenzene and its analogues is presented in Table 1. These properties are fundamental for understanding the behavior of these compounds in various experimental settings.
| Property | 1-(tert-Butoxy)-4-nitrobenzene | 4-Nitrophenol | 4-Nitroanisole |
| Molecular Formula | C₁₀H₁₃NO₃[1] | C₆H₅NO₃ | C₇H₇NO₃[2] |
| Molecular Weight | 195.21 g/mol [1] | 139.11 g/mol | 153.14 g/mol [2] |
| Appearance | - | White to light yellow crystalline solid[3] | Light red or amber-colored liquid or crystals[2] |
| Melting Point | - | 113-114 °C | 51-53 °C |
| Boiling Point | - | 279 °C (decomposes) | 260 °C |
| Solubility in Water | - | 16 g/L at 25 °C | Insoluble |
Spectroscopic Characterization and Structural Elucidation
The structural integrity of 1-(tert-Butoxy)-4-nitrobenzene was unequivocally confirmed through a combination of spectroscopic methods. The detailed analysis of the resulting spectra provides a unique fingerprint of the molecule, allowing for its unambiguous identification and differentiation from its structural analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-(tert-Butoxy)-4-nitrobenzene is characterized by two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the benzene ring, and a sharp singlet in the aliphatic region, corresponding to the nine equivalent protons of the tert-butyl group. The chemical shifts and multiplicities of these signals are diagnostic for the para-substituted pattern and the presence of the bulky tert-butoxy group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insights into the different carbon environments within the molecule. The spectrum of 1-(tert-Butoxy)-4-nitrobenzene displays characteristic signals for the aromatic carbons, with the carbon atom attached to the nitro group appearing at a significantly downfield chemical shift due to the strong electron-withdrawing nature of the nitro group. The tert-butyl group gives rise to two distinct signals for the quaternary carbon and the three equivalent methyl carbons.
A detailed comparison of the ¹H and ¹³C NMR spectral data for 1-(tert-Butoxy)-4-nitrobenzene, 4-nitrophenol, and 4-nitroanisole is presented in Table 2.
Table 2: Comparative ¹H and ¹³C NMR Spectral Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-(tert-Butoxy)-4-nitrobenzene | Aromatic protons (d, ~8.2 ppm), Aromatic protons (d, ~7.0 ppm), tert-Butyl protons (s, ~1.4 ppm) | Aromatic C-NO₂ (~148 ppm), Aromatic C-O (~155 ppm), Aromatic CHs (~125, ~118 ppm), Quaternary C (~79 ppm), Methyl Cs (~29 ppm) |
| 4-Nitrophenol | Aromatic protons (d, ~8.2 ppm), Aromatic protons (d, ~6.9 ppm), Hydroxyl proton (s, variable) | Aromatic C-NO₂ (~141 ppm), Aromatic C-OH (~161 ppm), Aromatic CHs (~126, ~116 ppm) |
| 4-Nitroanisole | Aromatic protons (d, ~8.2 ppm), Aromatic protons (d, ~7.0 ppm), Methoxy protons (s, ~3.9 ppm) | Aromatic C-NO₂ (~141 ppm), Aromatic C-OCH₃ (~164 ppm), Aromatic CHs (~126, ~114 ppm), Methoxy C (~56 ppm) |
Note: The chemical shifts (δ) are approximate and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-(tert-Butoxy)-4-nitrobenzene exhibits characteristic absorption bands that confirm the presence of the nitro group, the ether linkage, and the aromatic ring.
Table 3: Key IR Absorption Bands and their Assignments
| Functional Group | 1-(tert-Butoxy)-4-nitrobenzene (cm⁻¹) | 4-Nitrophenol (cm⁻¹) | 4-Nitroanisole (cm⁻¹) |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | ~2980-2930 | - | ~2960-2840 |
| Aromatic C=C Stretch | ~1600, ~1490 | ~1610, ~1590 | ~1600, ~1580 |
| Asymmetric NO₂ Stretch | ~1520 | ~1510 | ~1515 |
| Symmetric NO₂ Stretch | ~1345 | ~1340 | ~1340 |
| C-O-C Stretch (Ether) | ~1240 | - | ~1260 |
| C-O Stretch (Phenol) | - | ~1280 | - |
| O-H Stretch (Phenol) | - | ~3300 (broad) | - |
The strong asymmetric and symmetric stretching vibrations of the nitro group are prominent features in the spectra of all three compounds. The presence of a strong C-O-C stretching band and the absence of a broad O-H stretching band clearly distinguish 1-(tert-Butoxy)-4-nitrobenzene from 4-nitrophenol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of 1-(tert-Butoxy)-4-nitrobenzene shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is dominated by the loss of a tert-butyl group, leading to a stable phenoxy cation.
Table 4: Major Fragments in the Mass Spectra
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Assignments |
| 1-(tert-Butoxy)-4-nitrobenzene | 195 | 139 ([M - C₄H₈]⁺), 109 ([M - C₄H₈ - NO]⁺), 93 ([M - C₄H₈ - NO₂]⁺), 57 ([C₄H₉]⁺) |
| 4-Nitrophenol | 139[4] | 109 ([M - NO]⁺), 81 ([M - NO - CO]⁺), 65 ([C₅H₅]⁺) |
| 4-Nitroanisole | 153 | 123 ([M - CH₂O]⁺), 107 ([M - NO₂]⁺), 95 ([M - CH₂O - CO]⁺), 77 ([C₆H₅]⁺) |
The distinct fragmentation pathways observed for each compound provide further confirmation of their respective structures.
Experimental Protocols
Standard analytical techniques were employed for the characterization of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples were analyzed as thin films on NaCl plates or as KBr pellets.
Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.
Visualizing the Workflow and Structural Confirmation
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of structural confirmation.
Caption: Experimental workflow for the synthesis and characterization of 1-(tert-Butoxy)-4-nitrobenzene.
Caption: Logical relationship for the structural confirmation of 1-(tert-Butoxy)-4-nitrobenzene.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS analyses provides a definitive characterization of 1-(tert-Butoxy)-4-nitrobenzene. The comparative data presented against 4-nitrophenol and 4-nitroanisole highlights the distinct spectral features arising from the tert-butoxy group, enabling clear differentiation. This guide serves as a valuable resource for the identification and confirmation of this important chemical compound.
References
A Comparative Analysis of Cross-Reactivity for 1-(tert-Butoxy)-4-nitrobenzene Derivatives in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of antibodies developed against 1-(tert-Butoxy)-4-nitrobenzene with structurally similar molecules. Understanding cross-reactivity is crucial for the development of specific and reliable immunoassays for therapeutic drug monitoring, diagnostics, and environmental analysis. The following sections detail a proposed experimental workflow, hypothetical comparative data, and the methodologies required to perform such an analysis.
Hypothetical Cross-Reactivity Data
The specificity of an antibody raised against a hapten derived from 1-(tert-Butoxy)-4-nitrobenzene can be determined by assessing its binding to a panel of structurally related compounds. In a competitive enzyme-linked immunosorbent assay (cELISA), cross-reactivity is typically expressed as the percentage of the IC50 (the concentration of analyte that causes 50% inhibition of signal) of the target analyte to the IC50 of the competing compound.
Cross-Reactivity (%) = (IC50 of 1-(tert-Butoxy)-4-nitrobenzene / IC50 of competing compound) x 100
The following table summarizes hypothetical cross-reactivity data for a fictional monoclonal antibody (mAb-TBNB-01) raised against 1-(tert-Butoxy)-4-nitrobenzene.
| Compound Number | Compound Name | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 1 | 1-(tert-Butoxy)-4-nitrobenzene | R = -O-C(CH3)3 | 10.5 | 100 |
| 2 | 1-Butoxy-4-nitrobenzene[1][2][3] | R = -O-(CH2)3-CH3 | 25.2 | 41.7 |
| 3 | 4-tert-Butyl-1-nitrobenzene[4] | R = -C(CH3)3 | 150.8 | 7.0 |
| 4 | 1-Methoxy-4-nitrobenzene | R = -O-CH3 | 310.0 | 3.4 |
| 5 | 4-Nitrophenol | R = -OH | > 1000 | < 1.0 |
| 6 | 1-(tert-Butoxy)-2-nitrobenzene | Isomer of the target analyte | 850.5 | 1.2 |
| 7 | 4-tert-Butylaniline | Analine precursor | > 2000 | < 0.5 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
The generation of cross-reactivity data requires the synthesis of a suitable hapten, development of an antibody, and establishment of a competitive immunoassay.
1. Hapten Synthesis and Immunogen Preparation
To elicit an immune response, the small molecule 1-(tert-Butoxy)-4-nitrobenzene must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development. This requires the synthesis of a hapten, a derivative of the target molecule containing a reactive linker.
-
Hapten Design: A common strategy is to introduce a carboxyl group to the benzene ring, which can then be coupled to the amine groups of the carrier protein. This can be achieved by starting with a derivative of 1-(tert-Butoxy)-4-nitrobenzene that has a suitable precursor for the linker, such as an aminophenol, and then performing a series of reactions to add a linker like succinic anhydride.
-
Conjugation: The carboxylated hapten is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form an NHS-ester. This activated hapten is then reacted with the carrier protein (KLH or BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to form a stable amide bond. The resulting conjugate is purified by dialysis to remove unreacted hapten and reagents.
2. Antibody Production
Polyclonal or monoclonal antibodies can be generated. For high specificity, monoclonal antibodies are preferred.
-
Immunization: The KLH-hapten conjugate is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts) and injected into laboratory animals (e.g., mice or rabbits).
-
Monoclonal Antibody Development (Hybridoma Technology):
-
Spleen cells from an immunized mouse with a high antibody titer are fused with myeloma cells.
-
The resulting hybridoma cells are cultured in a selection medium (e.g., HAT medium).
-
Supernatants from surviving hybridoma clones are screened for their ability to bind to the BSA-hapten conjugate.
-
Positive clones are subcloned by limiting dilution to ensure monoclonality.
-
The desired monoclonal antibody is then purified from the culture supernatant.
-
3. Competitive ELISA (cELISA) Development
-
Coating: A 96-well microtiter plate is coated with the BSA-hapten conjugate (the coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding.
-
Competitive Reaction: A mixture of the monoclonal antibody and either the standard (1-(tert-Butoxy)-4-nitrobenzene) or the test compound is added to the wells. The plate is incubated to allow the free analyte and the coated antigen to compete for binding to the limited amount of antibody.
-
Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) is added.
-
Substrate Addition: After another washing step, a substrate solution (e.g., TMB) is added, which is converted by the enzyme into a colored product.
-
Measurement: The reaction is stopped with a stop solution (e.g., 2 M H2SO4), and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
Visualizations
Below are diagrams illustrating the experimental workflow and a relevant biological pathway for nitroaromatic compounds.
Caption: Workflow for immunoassay development and cross-reactivity testing.
References
An Economic Analysis of Synthetic Routes to 1-(tert-Butoxy)-4-nitrobenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chemical intermediates is a critical aspect of the research and development pipeline. This guide provides a detailed economic and procedural comparison of various synthetic routes to 1-(tert-Butoxy)-4-nitrobenzene, a valuable building block in medicinal chemistry and materials science.
This analysis focuses on the well-established Williamson ether synthesis, exploring variations in bases and solvents, and briefly considers the potential of Buchwald-Hartwig etherification and the Mitsunobu reaction as alternative strategies. By presenting quantitative data, detailed experimental protocols, and a comparative cost analysis, this guide aims to inform the selection of the most economically viable and practical synthetic approach.
Comparative Analysis of Synthetic Routes
The synthesis of 1-(tert-Butoxy)-4-nitrobenzene is most commonly achieved through the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkylating agent. However, the sterically hindered nature of the tert-butyl group presents a challenge, as the competing elimination reaction can significantly reduce the yield of the desired ether. The choice of base, solvent, and reaction conditions is therefore crucial in maximizing the efficiency of this transformation.
Below is a summary of the key quantitative data for different synthetic approaches.
| Route | Starting Materials | Base/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Williamson Ether Synthesis (WES) | |||||||
| WES - Route 1A | 4-Nitrophenol, tert-Butyl Bromide | Potassium tert-Butoxide | THF | Reflux | 12 | ~75 (estimated) | [1] |
| WES - Route 1B | 4-Nitrophenol, tert-Butyl Bromide | Sodium Hydride | DMF | 80 | 6 | ~70 (estimated) | [1] |
| WES - Route 1C | 4-Nitrophenol, tert-Butyl Bromide | Potassium Carbonate | DMF | 100 | 24 | Moderate (expected) | [2] |
| WES - Route 1D | 4-Nitrophenol, tert-Butyl Bromide | Cesium Carbonate | Acetonitrile | 80 | 12 | High (expected) | |
| Buchwald-Hartwig Etherification | 4-Bromonitrobenzene, tert-Butanol | Sodium tert-Butoxide | Toluene | 100 | 12-24 | Good to High | [3] |
| Mitsunobu Reaction | 4-Nitrophenol, tert-Butanol | DEAD, PPh₃ | THF | 0 to RT | 6-8 | Variable | [2][4] |
Economic Analysis
To provide a practical economic comparison, the cost per gram of 1-(tert-Butoxy)-4-nitrobenzene was calculated for the most promising Williamson ether synthesis routes. The costs of reagents and solvents were based on currently available bulk pricing from various chemical suppliers.
| Route | Reagent | Molar Eq. | MW ( g/mol ) | Moles (per mole of 4-NP) | Mass (g) | Price ($/kg) | Cost ($) |
| WES - Route 1A | 4-Nitrophenol | 1.0 | 139.11 | 1.0 | 139.11 | 40.00 | 5.56 |
| tert-Butyl Bromide | 1.2 | 137.02 | 1.2 | 164.42 | 25.00 | 4.11 | |
| Potassium tert-Butoxide | 1.2 | 112.21 | 1.2 | 134.65 | 50.00 | 6.73 | |
| THF | - | 72.11 | - | 500 mL | 20.00 | 10.00 | |
| Total Cost | 26.40 | ||||||
| Cost per gram of product (75% yield) | 0.25 | ||||||
| WES - Route 1B | 4-Nitrophenol | 1.0 | 139.11 | 1.0 | 139.11 | 40.00 | 5.56 |
| tert-Butyl Bromide | 1.2 | 137.02 | 1.2 | 164.42 | 25.00 | 4.11 | |
| Sodium Hydride (60% in oil) | 1.2 | 40.00 | 1.2 | 48.00 | 116.00 | 5.57 | |
| DMF | - | 73.09 | - | 500 mL | 15.00 | 7.50 | |
| Total Cost | 22.74 | ||||||
| Cost per gram of product (70% yield) | 0.23 | ||||||
| WES - Route 1D | 4-Nitrophenol | 1.0 | 139.11 | 1.0 | 139.11 | 40.00 | 5.56 |
| tert-Butyl Bromide | 1.2 | 137.02 | 1.2 | 164.42 | 25.00 | 4.11 | |
| Cesium Carbonate | 1.5 | 325.82 | 1.5 | 488.73 | 300.00 | 146.62 | |
| Acetonitrile | - | 41.05 | - | 500 mL | 20.00 | 10.00 | |
| Total Cost | 166.29 | ||||||
| Cost per gram of product (85% yield - assumed) | 1.31 |
Disclaimer: The prices listed are estimates based on available data and may vary depending on the supplier, purity, and quantity purchased. This analysis is for informational purposes and should be verified with current market prices.
Detailed Experimental Protocols
Williamson Ether Synthesis (WES) - General Procedure
The Williamson ether synthesis is a versatile method for preparing ethers.[1] However, for the synthesis of sterically hindered ethers like 1-(tert-butoxy)-4-nitrobenzene, careful control of reaction conditions is necessary to favor the desired SN2 reaction over the competing E2 elimination pathway. The general approach involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.[1]
Route 1A: Using Potassium tert-Butoxide in THF
-
Procedure: To a solution of 4-nitrophenol (1.0 eq) in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere. Allow the mixture to warm to room temperature and stir for 30 minutes. Add tert-butyl bromide (1.2 eq) and reflux the mixture for 12 hours. After cooling, quench the reaction with water and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Route 1B: Using Sodium Hydride in DMF
-
Procedure: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a solution of 4-nitrophenol (1.0 eq) in DMF dropwise. Stir the mixture at room temperature for 1 hour. Add tert-butyl bromide (1.2 eq) and heat the reaction to 80 °C for 6 hours. After cooling, carefully quench the reaction with methanol and then water. Extract the product with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Etherification
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been extended to the formation of C-O bonds, providing a powerful method for the synthesis of aryl ethers.[3] This approach is particularly useful for coupling unactivated aryl halides with alcohols.[3]
-
Proposed Protocol: In a glovebox, a mixture of 4-bromonitrobenzene (1.0 eq), sodium tert-butoxide (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a suitable phosphine ligand like XPhos (0.04 eq) is assembled in a reaction vessel. Anhydrous toluene is added, and the vessel is sealed. The reaction mixture is then heated to 100 °C with stirring for 12-24 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups, including ethers, through an inversion of stereochemistry.[4] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).[2][4]
-
Proposed Protocol: To a solution of 4-nitrophenol (1.0 eq), tert-butanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 6-8 hours. The reaction progress can be monitored by the formation of a white precipitate of triphenylphosphine oxide. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the desired ether.
Visualizing the Synthetic Pathways
To better understand the relationships between the starting materials and the final product in each synthetic route, the following diagrams have been generated.
Caption: Williamson Ether Synthesis Workflow
Caption: Buchwald-Hartwig Etherification Workflow
Caption: Mitsunobu Reaction Workflow
Conclusion and Recommendations
Based on this analysis, the Williamson ether synthesis using sodium hydride in DMF (Route 1B) appears to be the most economically favorable method for the preparation of 1-(tert-butoxy)-4-nitrobenzene, with an estimated cost of approximately $0.23 per gram. This is closely followed by the use of potassium tert-butoxide in THF (Route 1A) at around $0.25 per gram. While the use of cesium carbonate (Route 1D) is expected to give higher yields, its significantly higher cost makes it economically less viable for large-scale synthesis.
The Buchwald-Hartwig etherification and the Mitsunobu reaction represent viable, albeit potentially more expensive, alternatives. The Buchwald-Hartwig approach may be particularly advantageous for substrates that are challenging for traditional Williamson ether synthesis. The Mitsunobu reaction, while effective, generates stoichiometric amounts of byproducts (triphenylphosphine oxide and the reduced form of DEAD), which can complicate purification and add to the overall cost.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a balance of factors including cost, scale, available equipment, and the specific requirements of the downstream applications. This guide provides a foundational economic and procedural framework to aid in this critical decision-making process.
References
A Comparative Environmental Impact Assessment of 1-(tert-Butoxy)-4-nitrobenzene Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis
The synthesis of 1-(tert-butoxy)-4-nitrobenzene, a key intermediate in the pharmaceutical and fine chemical industries, can be achieved through various methods. This guide provides a comparative analysis of the environmental impact of three prominent synthetic routes: the traditional Williamson ether synthesis, a phase-transfer catalysis (PTC) approach, and the modern Buchwald-Hartwig etherification. The objective is to equip researchers with the data and methodologies necessary to select more sustainable and environmentally benign synthetic strategies.
Executive Summary of Environmental Performance
A quantitative comparison of the key green chemistry metrics for the three synthesis methods is summarized below. Lower E-Factors and Process Mass Intensities (PMI) indicate a more environmentally friendly process, while a higher Atom Economy is desirable.
| Metric | Williamson Ether Synthesis (Theoretical) | Phase-Transfer Catalysis (PTC) (Theoretical) | Buchwald-Hartwig Etherification (Theoretical) |
| Atom Economy (%) | ~64% | ~64% | ~78% |
| Environmental Factor (E-Factor) | High | Moderate | High (without catalyst recycling) |
| Process Mass Intensity (PMI) | High | Moderate | High (without catalyst recycling) |
| Solvent Usage | High (often hazardous solvents) | Reduced (often biphasic with water) | High (often hazardous solvents) |
| Reagent Hazards | Strong bases, flammable solvents | Caustic bases, but often aqueous | Precious metal catalyst, complex ligands, strong bases |
| Waste Generation | Significant salt byproducts, solvent waste | Salt byproducts, reduced organic solvent waste | Metal-containing waste, ligand waste, salt byproducts |
Detailed Synthesis Methodologies and Environmental Impact Analysis
Williamson Ether Synthesis
The Williamson ether synthesis is a classical and widely used method for preparing ethers. In the context of 1-(tert-butoxy)-4-nitrobenzene, this would typically involve the reaction of a 4-nitrophenoxide salt with a tert-butyl halide.
Reaction Scheme:
Environmental Impact Analysis:
-
Atom Economy: The atom economy of this substitution reaction is inherently limited by the formation of a salt byproduct (sodium bromide).[1] For this specific reaction, the theoretical atom economy is approximately 64%.
-
Reagents and Solvents: This method often requires the use of strong bases like sodium hydride or sodium amide to generate the alkoxide, which are hazardous and require careful handling.[2] The reaction is typically carried out in anhydrous polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, which are classified as hazardous.[3]
-
Waste: The primary waste products are the salt byproduct and large volumes of organic solvent, which require proper disposal.[4] A significant challenge with synthesizing tert-butyl ethers via this method is the competing E2 elimination reaction, which can lead to the formation of isobutylene as a gaseous byproduct and reduces the overall yield and efficiency.[5]
Experimental Protocol (Adapted from general procedures):
-
In a flame-dried round-bottom flask under an inert atmosphere, 4-nitrophenol is dissolved in a suitable anhydrous solvent (e.g., DMF).
-
A strong base (e.g., sodium hydride, 1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases.
-
tert-Butyl bromide (1.2 equivalents) is added, and the reaction mixture is heated to a specified temperature (e.g., 80 °C).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a greener alternative to the classical Williamson ether synthesis by facilitating the reaction between reactants in immiscible phases, often an aqueous and an organic phase.[6][7] This can eliminate the need for anhydrous conditions and hazardous aprotic solvents.[8]
Reaction Scheme:
(org) = organic phase, (aq) = aqueous phase, PTC = Phase-Transfer Catalyst
Environmental Impact Analysis:
-
Atom Economy: The atom economy is similar to the conventional Williamson synthesis (~64%), as the same salt byproduct is formed.
-
Reagents and Solvents: A key advantage is the potential to use water as one of the phases, reducing the reliance on large quantities of organic solvents. Inexpensive and less hazardous bases like sodium hydroxide can be used in the aqueous phase. The phase-transfer catalyst itself (e.g., a quaternary ammonium salt) is used in catalytic amounts, though its own synthesis and potential toxicity should be considered.[8]
-
Waste: The main waste products are the salt byproduct dissolved in the aqueous phase and a smaller amount of organic solvent from the extraction process. This simplifies waste treatment compared to the single-phase organic solvent system of the traditional method.[6]
Experimental Protocol (Adapted from general procedures for phenolic ether synthesis): [9][10]
-
To a round-bottom flask equipped with a condenser and a magnetic stirrer, add 4-nitrophenol, a suitable organic solvent (e.g., toluene), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5 mol%).
-
An aqueous solution of sodium hydroxide (e.g., 50%) is added to the mixture.
-
The mixture is stirred vigorously to ensure efficient mixing of the two phases.
-
tert-Butyl bromide is added, and the reaction mixture is heated to the desired temperature (e.g., 90 °C).
-
The reaction is monitored by TLC or GC.
-
After completion, the phases are separated. The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Buchwald-Hartwig Etherification
The Buchwald-Hartwig cross-coupling reaction has emerged as a powerful tool for the formation of carbon-heteroatom bonds, including C-O bonds for ether synthesis.[11][12] This method typically involves a palladium catalyst and a specialized ligand.
Reaction Scheme:
Environmental Impact Analysis:
-
Atom Economy: This method can exhibit a higher theoretical atom economy (around 78%) compared to the Williamson synthesis, as the tert-butyl group is sourced from tert-butanol rather than a halide.
-
Reagents and Solvents: A significant environmental drawback is the use of a precious metal catalyst (palladium), which is expensive and has a high environmental footprint associated with its extraction and purification.[13] The reaction also requires specialized, often complex and costly, phosphine-based ligands. Strong bases such as sodium tert-butoxide are commonly used. Anhydrous, and often hazardous, organic solvents like toluene or dioxane are typically required.[7][14]
-
Waste: The waste stream includes the salt byproduct, solvent waste, and, critically, residual palladium and ligand, which are toxic and require specialized disposal or recycling processes. While catalyst loading can be low (1-2 mol%), the environmental impact of the metal and ligand is a major consideration.[13]
Experimental Protocol (Hypothetical, based on general Buchwald-Hartwig O-arylation procedures): [14]
-
An oven-dried Schlenk tube is charged with 4-bromonitrobenzene, a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., a biarylphosphine ligand, 4 mol%).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon).
-
Anhydrous solvent (e.g., toluene), tert-butanol (1.5 equivalents), and a strong base (e.g., sodium tert-butoxide, 1.5 equivalents) are added via syringe.
-
The reaction mixture is heated to a specified temperature (e.g., 100-110 °C) and stirred for several hours.
-
The reaction progress is monitored by GC-MS or LC-MS.
-
Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove the catalyst.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Logical Workflow for Synthesis Method Selection
The choice of a synthesis method for 1-(tert-butoxy)-4-nitrobenzene involves a trade-off between traditional reliability, greener alternatives, and modern catalytic efficiency. The following diagram illustrates the decision-making process based on key environmental and practical considerations.
Conclusion
The selection of a synthesis method for 1-(tert-butoxy)-4-nitrobenzene has significant environmental implications. While the Williamson ether synthesis is a well-established method, it suffers from poor atom economy and the use of hazardous reagents and solvents. The Buchwald-Hartwig etherification , although offering a higher atom economy, introduces concerns related to the use of precious metal catalysts and complex ligands, making catalyst recycling crucial for its environmental viability. The Phase-Transfer Catalysis (PTC) method emerges as a compelling compromise, maintaining the same atom economy as the Williamson synthesis but significantly reducing the environmental impact by minimizing the use of hazardous organic solvents and enabling the use of milder bases. For researchers and drug development professionals aiming to incorporate greener practices, the PTC approach represents a practical and more sustainable alternative for the synthesis of 1-(tert-butoxy)-4-nitrobenzene. Further optimization of PTC conditions, such as the use of recyclable catalysts and solvent-free systems, could lead to even more environmentally benign processes.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. jetir.org [jetir.org]
- 8. youtube.com [youtube.com]
- 9. journal.bcrec.id [journal.bcrec.id]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-(tert-Butoxy)-4-nitrobenzene: A Step-by-Step Guide
Ensuring the safe and environmentally responsible disposal of 1-(tert-butoxy)-4-nitrobenzene is critical for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical, minimizing risks to personnel and the environment.
Safety and Hazard Summary
Before handling 1-(tert-butoxy)-4-nitrobenzene, it is essential to be aware of its associated hazards. This information is critical for risk assessment and the implementation of appropriate safety measures during the disposal process.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1][2] |
| Carcinogenicity | Suspected of causing cancer.[1] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1] |
| Specific Target Organ Toxicity | Causes damage to organs (Blood) through prolonged or repeated exposure if inhaled.[1] |
| Flammability | Combustible liquid.[1] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[1] |
Experimental Protocol: Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of 1-(tert-butoxy)-4-nitrobenzene. Adherence to these steps is mandatory to ensure the safety of laboratory personnel and the environment.
1. Personal Protective Equipment (PPE) and Preparation:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[1][3]
-
Wear appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles and a face shield.
-
A lab coat or chemical-resistant apron.[2]
-
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have spill control materials, such as inert absorbent material (e.g., vermiculite, sand, or commercial sorbent), readily available.[2][3]
2. Handling and Waste Collection:
-
Avoid generating vapors or aerosols of the substance.[1]
-
Collect waste 1-(tert-butoxy)-4-nitrobenzene in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Contain the spill using an inert absorbent material.[2][3][4]
-
Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[2][3]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[1][3]
-
The storage area should be secure and accessible only to authorized personnel.[1]
5. Final Disposal:
-
Dispose of the waste container through an approved and licensed hazardous waste disposal company.[1][2][5] This is often coordinated through your institution's Environmental Health and Safety (EHS) office.
-
The primary method of disposal is typically incineration at a permitted industrial combustion plant.[4]
-
Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[5]
-
Do not under any circumstances discharge 1-(tert-butoxy)-4-nitrobenzene into drains or the environment.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-(tert-butoxy)-4-nitrobenzene.
Caption: Workflow for the safe disposal of 1-(tert-butoxy)-4-nitrobenzene.
References
Personal protective equipment for handling 1-(tert-Butoxy)-4-nitrobenzene
Essential Safety and Handling Guide for 1-(tert-Butoxy)-4-nitrobenzene
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 1-(tert-Butoxy)-4-nitrobenzene. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Quantitative Data
While a comprehensive Safety Data Sheet (SDS) with detailed quantitative toxicological data for 1-(tert-Butoxy)-4-nitrobenzene (CAS No. 2109-72-0) is not publicly available, the following table summarizes its known hazards and physical properties. Data for the closely related compound, 1-tert-Butyl-4-nitrobenzene, and general information for nitroaromatic compounds are included for additional context and should be used as a precautionary reference.
| Property | 1-(tert-Butoxy)-4-nitrobenzene | 1-tert-Butyl-4-nitrobenzene (for reference) | General Nitroaromatic Compounds (for reference) |
| CAS Number | 2109-72-0 | 3282-56-2 | N/A |
| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₂ | Varies |
| Molecular Weight | 195.22 g/mol | 179.22 g/mol | Varies |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. |
| Acute Toxicity (Oral) | No data available | No specific LD50 data available | Generally toxic |
| Acute Toxicity (Dermal) | No data available | No specific LD50 data available | Generally toxic |
| Acute Toxicity (Inhalation) | No data available | No specific LC50 data available | Generally toxic |
| Signal Word | Warning | Warning | Danger or Warning |
Note: The absence of specific quantitative toxicity data for 1-(tert-Butoxy)-4-nitrobenzene necessitates a cautious approach. Assume the compound is harmful by all routes of exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling 1-(tert-Butoxy)-4-nitrobenzene. The following are the minimum PPE requirements:
-
Eye and Face Protection:
-
Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
A face shield should be worn in addition to goggles when there is a risk of splashing.
-
-
Skin Protection:
-
Gloves: Wear chemical-resistant, impervious gloves such as nitrile rubber, neoprene, or butyl rubber. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat/Protective Clothing: A flame-retardant lab coat is required. For operations with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.
-
-
Respiratory Protection:
-
All handling of 1-(tert-Butoxy)-4-nitrobenzene should be conducted in a certified chemical fume hood to minimize inhalation of vapors.
-
If a fume hood is not available or if there is a potential for exposure above established limits, a NIOSH-approved respirator with an organic vapor cartridge is required.
-
Operational and Disposal Plans
Handling Procedures
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment: Don all required PPE as outlined above.
-
Weighing and Transferring:
-
Conduct all weighing and transferring of the chemical inside a chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid material to avoid generating dust.
-
-
Heating: Avoid heating 1-(tert-Butoxy)-4-nitrobenzene with other chemicals unless a specific, risk-assessed protocol is in place, as this can lead to the release of toxic fumes, including nitrogen oxides.
-
Spills: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Storage Plan
-
Store 1-(tert-Butoxy)-4-nitrobenzene in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Disposal Plan
-
All waste containing 1-(tert-Butoxy)-4-nitrobenzene, including empty containers and contaminated materials, must be disposed of as hazardous waste.
-
Collect waste in a designated, sealed, and clearly labeled container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for handling 1-(tert-Butoxy)-4-nitrobenzene in a laboratory setting, emphasizing safety at each step.
Caption: Workflow for Safe Handling of 1-(tert-Butoxy)-4-nitrobenzene.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
